Indole-3-pyruvic acid
Description
Indolepyruvate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Indole-3-pyruvic acid has been reported in Arabidopsis thaliana, Trypanosoma brucei, and other organisms with data available.
3-(indol-3-yl)pyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTKLPZEZYGQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042053 | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-12-1 | |
| Record name | Indole-3-pyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indol-3-yl pyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-pyruvic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-pyruvic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-PYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QM0LT13A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indolepyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Historical Context of Indole-3-Pyruvic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-pyruvic acid (IPyA) is a pivotal intermediate in the primary biosynthetic pathway of auxin, the master plant hormone indole-3-acetic acid (IAA). Its discovery and characterization were crucial milestones in understanding plant growth and development, with implications for agriculture and therapeutic development. This technical guide provides a comprehensive overview of the historical context surrounding the discovery of IPyA, detailed experimental protocols from seminal studies, quantitative data on its endogenous levels, and a depiction of its central role in auxin biosynthesis.
Historical Context: The Quest for the "Growth Substance"
The journey to understanding this compound is intrinsically linked to the broader history of auxin research. The concept of a "growth substance" in plants emerged in the late 19th and early 20th centuries through the work of scientists like Charles Darwin, who observed the transmission of a growth-promoting influence in plants. However, it was not until the 1930s that indole-3-acetic acid (IAA) was identified as the primary auxin.
The focus then shifted to elucidating the biosynthetic pathways leading to IAA. Early research suggested that tryptophan was a likely precursor to IAA. This hypothesis set the stage for the search for intermediate molecules connecting tryptophan to the final auxin product. The this compound (IPyA) pathway emerged as a primary route for auxin biosynthesis in plants. The instability of IPyA in solution presented a significant analytical challenge to early researchers.
A significant breakthrough in the study of indole compounds in plants came with the application of paper chromatography in the 1950s. This technique allowed for the separation and identification of various indolic substances from plant extracts, paving the way for the eventual identification of IPyA as a key player in auxin biosynthesis. The definitive identification and quantification of endogenous IPyA, however, had to await the development of more sophisticated analytical techniques in the late 1980s.
The this compound (IPyA) Biosynthesis Pathway
The IPyA pathway is now recognized as a major route for IAA biosynthesis in plants. This two-step process is highly conserved across the plant kingdom. The pathway begins with the amino acid tryptophan.
The key enzymes involved in this pathway are:
-
Tryptophan Aminotransferases (TAA1/TARs): These enzymes catalyze the conversion of tryptophan to this compound.
-
YUCCA (YUC) family of flavin monooxygenases: These enzymes are responsible for the conversion of IPyA to IAA.
Key Experiments in the Identification and Quantification of this compound
The conclusive identification and quantification of the labile IPyA molecule were significant achievements in plant science. Two seminal studies, one in tomato and another in Arabidopsis thaliana, provided the definitive evidence for its endogenous presence and established the methodologies for its analysis.
First Measurement of Endogenous Indole-3-Pyruvate in Tomato Shoots (Cooney and Nonhebel, 1989)
This study was the first to definitively identify and measure endogenous IPyA in plant tissue, a challenging task due to the molecule's instability.[1]
Experimental Protocol:
The core of their methodology was the stabilization of IPyA through derivatization immediately upon extraction.
Methodology Details:
-
Extraction: Tomato shoot tissue was homogenized in a buffer to release the cellular contents.
-
Derivatization: The crude extract was immediately treated with pentafluorobenzylhydroxylamine (PFBHA). This reagent reacts with the keto group of IPyA to form a stable oxime derivative. This step was critical to prevent the degradation of IPyA.
-
Purification: The derivatized IPyA was then purified from the complex plant extract using a combination of solvent partitioning and high-performance liquid chromatography (HPLC).
-
Analysis: The purified derivative was analyzed by gas chromatography-mass spectrometry (GC-MS). The mass spectrum of the derivative from the plant extract was compared to that of a synthesized standard to confirm its identity. Quantification was achieved using gas chromatography with an electron capture detector, which is highly sensitive to the pentafluorobenzyl group.
Quantitative Data:
This pioneering work determined the endogenous levels of IPyA in young tomato shoots to be between 8 and 10 nanograms per gram of fresh weight.[1]
Determination of this compound Levels in Arabidopsis thaliana (Tam and Normanly, 1998)
This study adapted and refined the methodology for the model plant Arabidopsis thaliana, providing further evidence for the widespread importance of the IPyA pathway.[2]
Experimental Protocol:
Similar to the work on tomato, this protocol relied on the stabilization of IPyA through derivatization, followed by purification and sensitive detection.
Methodology Details:
-
Derivatization in Crude Extract: IPyA in the crude plant extract was derivatized with hydroxylamine to form a stable oxime.[2]
-
Purification: The derivatized IPyA was purified using ethyl acetate partitioning, solid-phase extraction with a C18 resin, and reversed-phase high-performance liquid chromatography (HPLC).[2]
-
Analysis: The final analysis was performed using gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS), a highly sensitive and specific technique for quantifying low-abundance molecules.[2]
Quantitative Data:
The levels of IPyA in Arabidopsis seedlings were found to vary with age, ranging from 4 to 13 nanograms per gram, with a peak at 7-9 days after germination.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for endogenous this compound levels from the key studies.
| Plant Species | Tissue | Age of Tissue | Endogenous IPyA Level (ng/g fresh weight) | Reference |
| Tomato (Lycopersicon esculentum) | Shoots | Young | 8 - 10 | [1] |
| Arabidopsis thaliana | Seedlings | 5 - 12 days | 4 - 13 | [2] |
Early Methodologies: Paper Chromatography
Long before the advent of GC-MS, paper chromatography was a important tool for the separation of indole compounds from plant extracts. The work of Stowe and Thimann in 1954 was instrumental in applying this technique to the study of auxins and related molecules.[3]
Experimental Protocol (Stowe and Thimann, 1954):
While the original paper does not explicitly report the isolation of IPyA, the methodology laid the groundwork for separating indolic compounds, which would have included IPyA.
-
Extraction: Plant material was extracted with a solvent such as ether or methanol.
-
Chromatography: The extract was spotted onto a strip of filter paper. The paper was then placed in a sealed tank containing a solvent system (e.g., isopropanol-ammonia-water). The solvent would move up the paper by capillary action, separating the different compounds in the extract based on their differential partitioning between the stationary phase (the paper) and the mobile phase (the solvent).
-
Visualization: After the chromatogram was developed, the separated indole compounds were visualized by spraying the paper with a colorimetric reagent, such as the Salkowski or Ehrlich reagent, which produces colored spots in the presence of indoles. The position of the spots (Rf value) could be compared to that of known standards to tentatively identify the compounds.
Conclusion and Future Directions
The discovery and characterization of this compound represent a significant chapter in the history of plant biology. The development of innovative analytical techniques to overcome the challenges posed by its instability were key to confirming its role as a central intermediate in auxin biosynthesis. For researchers in drug development, understanding the biosynthesis of a key signaling molecule like auxin can provide insights into potential targets for modulating biological processes. The enzymes of the IPyA pathway, TAA1/TARs and YUCCAs, could be targets for the development of novel herbicides or plant growth regulators. Furthermore, as auxin and its metabolites are also found in and interact with microorganisms, including those in the human gut, a deeper understanding of these pathways may have implications for microbiome research and therapeutic development. Future research will likely focus on the intricate regulation of the IPyA pathway and its interaction with other metabolic and signaling networks in both plants and other organisms.
References
- 1. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The paper chromatography of indole compounds and some indole-containing auxins of plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Indole-3-Pyruvic Acid in Auxin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes, from embryogenesis to senescence. The indole-3-pyruvic acid (IPA) pathway has emerged as the predominant route for IAA biosynthesis in many plant species. This technical guide provides an in-depth exploration of the IPA pathway, detailing its core enzymatic components, regulatory mechanisms, and interplay with other metabolic routes. We present a comprehensive summary of quantitative enzymatic data, detailed experimental protocols for key assays, and visual representations of the pathway and associated experimental workflows to serve as a critical resource for researchers in plant biology and drug development seeking to understand and manipulate auxin homeostasis.
The this compound (IPA) Pathway: A Two-Step Conversion of Tryptophan to Auxin
The biosynthesis of IAA via the IPA pathway is a highly conserved two-step enzymatic process that begins with the amino acid L-tryptophan (Trp).[1][2] This pathway is considered the main route for auxin production in plants like Arabidopsis thaliana.[2][3]
The initial step involves the conversion of Trp to IPA. This reversible transamination reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, the TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) proteins.[1][2] These enzymes are pyridoxal-5'-phosphate (PLP)-dependent.[4]
In the subsequent and rate-limiting step, IPA is oxidatively decarboxylated to form IAA.[3][5] This irreversible reaction is catalyzed by the YUCCA (YUC) family of flavin-containing monooxygenases (FMOs).[5][6] The YUC enzymes utilize NADPH and molecular oxygen to drive this conversion.[6] Genetic studies have demonstrated that both TAA/TAR and YUC enzyme families are essential for proper plant development, and their functions are genetically linked within the same pathway.[3][7]
Quantitative Analysis of Key Enzymes in the IPA Pathway
The efficiency and regulation of the IPA pathway are dictated by the kinetic properties of its core enzymes. Understanding these parameters is crucial for developing models of auxin biosynthesis and for designing targeted inhibitors.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |
| TAA1 | L-Tryptophan | 43.6 | - | - | Arabidopsis thaliana | [1][8] |
| TAA1 | This compound (IPyA) | 0.7 | - | - | Arabidopsis thaliana | [1][8] |
| YUC6 | This compound (IPyA) | - | ~0.14 | - | Arabidopsis thaliana | [6] |
| YUC6 | NADPH | - | 0.31 | - | Arabidopsis thaliana | [9] |
Note: '-' indicates data not available in the cited sources.
Regulation of the IPA Pathway
The precise control of auxin levels is critical for normal plant growth and development. The IPA pathway is regulated at multiple levels, including transcriptional control of the TAA/TAR and YUC genes and post-translational regulation of enzyme activity.
A key regulatory mechanism is the negative feedback inhibition of TAA1 by its product, IPA .[1][8] The significantly lower Km value of TAA1 for IPA compared to Trp suggests that even low concentrations of IPA can competitively inhibit the forward reaction, preventing the over-accumulation of this intermediate.[1][8] This feedback loop, coupled with the "pull" from the YUC enzymes converting IPA to IAA, maintains a stable, low-level pool of IPA.[1][8] Overexpression of TAA1 alone does not lead to a significant increase in IAA levels, highlighting the rate-limiting role of the YUC-catalyzed step.[1]
Crosstalk with Other Biosynthetic and Signaling Pathways
The IPA pathway does not operate in isolation. It is integrated into the broader metabolic and signaling networks of the plant. While the IPA pathway is a major contributor to the total auxin pool, other Trp-dependent pathways, such as the indole-3-acetamide (IAM), tryptamine (TAM), and indole-3-acetaldoxime (IAOx) pathways, also exist.[2][10][11] The relative contribution of each pathway can vary depending on the plant species, tissue type, and developmental stage.
Furthermore, auxin signaling, which is downstream of its biosynthesis, exhibits extensive crosstalk with other phytohormone signaling pathways, including those for abscisic acid (ABA), jasmonic acid (JA), cytokinins, and gibberellins.[10][12][13] This intricate network of interactions allows for the fine-tuning of developmental responses to both internal cues and external environmental stimuli.
Experimental Protocols
Quantification of this compound (IPA) by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of indole compounds.[14][15][16]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction buffer (e.g., 80% acetone in water with 2.5 mM diethyl dithiocarbamate)[16]
-
Internal standard (e.g., [13C6]-IPA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Flash-freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add a defined volume of cold extraction buffer containing the internal standard to the powdered tissue.
-
Vortex vigorously and incubate on ice.
-
Centrifuge at high speed to pellet debris.
-
Collect the supernatant and pass it through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the indole compounds with an appropriate solvent (e.g., methanol).
-
Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Monitor the specific parent-to-daughter ion transitions for both native IPA and the internal standard for quantification.
In Vitro Tryptophan Aminotransferase (TAA1) Activity Assay
This protocol is based on the principles of aminotransferase assays.[17][18][19]
Materials:
-
Purified recombinant TAA1 enzyme
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
-
L-Tryptophan (substrate)
-
α-Ketoglutarate (amino group acceptor)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Reaction termination solution (e.g., acidic solution)
-
HPLC system for product detection (glutamate or IPA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PLP, and α-ketoglutarate.
-
Add the purified TAA1 enzyme to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding L-Tryptophan.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction by adding the termination solution.
-
Analyze the reaction mixture by HPLC to quantify the amount of glutamate or IPA produced.
-
Calculate the specific activity of the enzyme (e.g., in µmol of product formed per minute per mg of protein).
In Vitro YUCCA (YUC) Enzyme Activity Assay
This protocol is based on the characterization of YUC6.[6]
Materials:
-
Purified recombinant YUC enzyme
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (IPA, substrate)
-
NADPH (cofactor)
-
Reaction termination solution (e.g., acetonitrile)
-
HPLC system with a fluorescence detector for IAA quantification
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADPH.
-
Add the purified YUC enzyme to the mixture and pre-incubate.
-
Initiate the reaction by adding IPA.
-
Incubate at the optimal temperature for a specific time.
-
Terminate the reaction by adding acetonitrile.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC with fluorescence detection to quantify the IAA produced.
-
Determine the enzyme's specific activity.
Visualizing the IPA Pathway and Experimental Workflows
The Core this compound Pathway
Caption: The core enzymatic steps of the this compound pathway.
Experimental Workflow for IPA Quantification
Caption: A typical experimental workflow for quantifying IPA from plant tissues.
Logical Relationship of Feedback Regulation in the IPA Pathway
Caption: Feedback inhibition of TAA1 by its product, IPA.
References
- 1. pnas.org [pnas.org]
- 2. jircas.go.jp [jircas.go.jp]
- 3. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biochemical mechanism of auxin biosynthesis by an arabidopsis YUCCA flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Researchers clarify main auxin biosynthesis pathway | RIKEN [riken.jp]
- 8. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Auxin cross-talk: integration of signalling pathways to control plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. file.elabscience.com [file.elabscience.com]
Indole-3-Pyruvic Acid: A Central Precursor in Auxin Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from cell division and elongation to organogenesis and tropic responses. The biosynthesis of IAA is a tightly regulated process, with multiple pathways contributing to its production. Among these, the indole-3-pyruvic acid (IPyA) pathway is now widely recognized as the main route for IAA biosynthesis in plants.[1][2][3][4] This technical guide provides a comprehensive overview of the IPyA pathway, detailing the enzymatic steps, key molecular players, quantitative data, and experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in plant biology, microbiology, and drug development who are investigating auxin metabolism and its potential for therapeutic or agricultural applications.
The this compound (IPyA) Pathway: A Two-Step Conversion
The IPyA pathway is a tryptophan-dependent route for IAA biosynthesis that is highly conserved across the plant kingdom.[5][6][7] It involves a two-step enzymatic conversion from L-tryptophan (Trp) to IAA.
-
Conversion of Tryptophan to this compound: The initial step is the transamination of L-tryptophan to yield this compound. This reaction is catalyzed by a family of pyridoxal 5'-phosphate (PLP)-dependent aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) proteins.[1][3]
-
Conversion of this compound to Indole-3-Acetic Acid: The second and rate-limiting step is the oxidative decarboxylation of IPyA to form IAA.[4][8] This reaction is catalyzed by the YUCCA (YUC) family of flavin-containing monooxygenases.[1][3][9]
Biochemical Logic of the IPyA Pathway
The two-step nature of the IPyA pathway allows for precise regulation of IAA production. The expression and activity of both TAA/TAR and YUC enzymes are subject to developmental and environmental cues, ensuring that IAA levels are maintained within an optimal range for proper plant growth and response.
Quantitative Data on the IPyA Pathway
Precise quantification of the intermediates and enzymatic activities within the IPyA pathway is crucial for understanding its regulation and contribution to the overall auxin pool.
| Parameter | Value | Organism/Enzyme | Reference |
| IPA Concentration | 4-13 ng/g fresh weight | Arabidopsis thaliana seedlings (5-12 days old) | [10] |
| 53.8 ± 7.5 ng/g fresh weight | Arabidopsis thaliana seedlings (3 weeks old) | [1] | |
| 8-10 ng/g fresh weight | Tomato shoots | [11] | |
| TAA1 Kinetic Parameters | Km for Tryptophan: 43.6 µM | Arabidopsis thaliana TAA1 | [12][13][14] |
| Km for IPyA (reverse reaction): 0.7 µM | Arabidopsis thaliana TAA1 | [12][13][14] | |
| IAA Production | 1.8-fold increase in TAA1ox YUC6ox co-overexpression plants | Arabidopsis thaliana | [1] |
Experimental Protocols
Quantification of this compound (IPA) by GC-MS
Due to the inherent instability of IPyA, derivatization is a critical step for its accurate quantification.[15][16] This protocol is adapted from methodologies developed for Arabidopsis thaliana.[10]
a. Sample Preparation and Extraction:
-
Harvest and freeze 50-100 mg of plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable extraction buffer.
-
Add an internal standard, such as [13C11,15N]IPyA, for isotope dilution quantification.
-
Centrifuge the homogenate to pellet cellular debris.
b. Derivatization:
-
To the crude extract, add hydroxylamine hydrochloride to form the more stable IPA-oxime derivative.[10] Other derivatizing agents like pentafluorobenzylhydroxylamine can also be used.[10][11]
-
Incubate the reaction mixture to ensure complete derivatization.
c. Purification:
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Further purify the sample using solid-phase extraction (SPE) with a C18 resin.[10]
-
An additional purification step using reversed-phase high-performance liquid chromatography (HPLC) may be necessary.[10]
d. GC-MS Analysis:
-
The purified and derivatized sample is then analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and specific detection of the IPA derivative.[10]
References
- 1. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. klpmp.ibcas.ac.cn [klpmp.ibcas.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin and Tryptophan Homeostasis Are Facilitated by the ISS1/VAS1 Aromatic Aminotransferase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The pathway of auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The main auxin biosynthesis pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Tryptophan aminotransferase activity in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Route from Tryptophan to Indole-3-Pyruvic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-3-pyruvic acid (IPyA) is a pivotal intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA), and a significant metabolite in various microorganisms. The enzymatic conversion of L-tryptophan to IPyA represents the initial and often rate-limiting step in the IPyA pathway. This technical guide provides an in-depth overview of the core aspects of this conversion, focusing on the enzymes involved, their kinetic properties, and the experimental protocols for their study.
Core Concepts of the Conversion
The transformation of L-tryptophan to this compound is primarily catalyzed by two main classes of enzymes: Tryptophan Aminotransferases (TAs) and L-amino acid Oxidases (LAAOs).
Tryptophan Aminotransferases (TAs) , also known as Tryptophan Transaminases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from L-tryptophan to an α-keto acid acceptor. The most common amino acceptor is α-ketoglutarate, which is converted to L-glutamate in the process.[1] In plants, the TAA family of aminotransferases is responsible for converting tryptophan to IPyA.[2][3] The reaction is reversible, and the equilibrium can be influenced by substrate and product concentrations.[4]
L-amino acid Oxidases (LAAOs) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids.[5] In this reaction, L-tryptophan is oxidized to the corresponding α-imino acid, which then spontaneously hydrolyzes to IPyA and ammonia. This process also produces hydrogen peroxide as a byproduct. While less commonly cited for primary auxin biosynthesis in plants, LAAOs contribute to this conversion in various organisms.[6][7]
Quantitative Enzyme Kinetics
The efficiency and substrate affinity of enzymes catalyzing the tryptophan to IPyA conversion are critical parameters for their application in biocatalysis and for understanding their physiological roles. The following tables summarize key kinetic data for characterized Tryptophan Aminotransferases.
| Enzyme Source | Amino Acceptor | Km (L-Tryptophan) | Km (this compound) | Ki (Inhibitor) | Reference |
| Enterobacter cloacae | 2-oxoglutarate | 3.3 mM | 24 µM | - | [1] |
| Arabidopsis thaliana (TAA1) | Pyruvate | 43.6 µM | 0.7 µM | 276 nM (PVM2031) | [4][8] |
| Pig Heart AST | 2-oxoglutarate | ≥ 200 mM | - | - | [9] |
Signaling and Metabolic Pathways
The conversion of tryptophan to IPyA is a crucial step in the tryptophan-dependent auxin biosynthesis pathway in plants. This pathway is essential for numerous developmental processes.[2][3][4]
In the broader context of auxin biosynthesis, IPyA is further metabolized to indole-3-acetaldehyde (IAAld) by indole-3-pyruvate decarboxylase (IPDC) and subsequently to indole-3-acetic acid (IAA) by an aldehyde oxidase.[10]
Experimental Protocols
Tryptophan Aminotransferase Activity Assay
This protocol is adapted from studies on bacterial and plant TAs and measures the formation of IPyA.
Materials:
-
Purified Tryptophan Aminotransferase
-
L-Tryptophan solution (e.g., 50 mM in reaction buffer)
-
α-ketoglutarate solution (e.g., 100 mM in reaction buffer)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 mM)
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Salkowski reagent (0.5 M FeCl3 in 35% perchloric acid)[11] or a method to trap IPyA as a borate complex.[12]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing reaction buffer, L-tryptophan, α-ketoglutarate, and PLP.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the purified enzyme.
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a strong acid (e.g., HCl) or by heat inactivation.
-
For colorimetric quantification, add Salkowski reagent and incubate in the dark for 30 minutes.[11]
-
Measure the absorbance at a specific wavelength (e.g., 530 nm for the Salkowski reaction).
-
Alternatively, the formation of an IPyA-borate complex can be monitored spectrophotometrically at 327 nm.[12]
-
Create a standard curve using known concentrations of IPyA to quantify the amount of product formed.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of IPyA. Due to the instability of IPyA, derivatization is often employed.[13][14]
Materials:
-
Reaction samples
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of methanol and acidified water)
-
IPyA standard
-
Derivatizing agent (optional, e.g., hydroxylamine)[15]
Procedure:
-
Stop the enzymatic reaction and centrifuge to remove the enzyme and any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
(Optional) Derivatize the sample to stabilize IPyA. For example, react with hydroxylamine to form the more stable IPyA-oxime.[15]
-
Inject the sample into the HPLC system.
-
Elute the compounds using a suitable mobile phase gradient.
-
Detect IPyA (or its derivative) based on its retention time and UV absorbance (e.g., around 280 nm).
-
Quantify the concentration by comparing the peak area to a standard curve prepared with known concentrations of IPyA.
Experimental and Production Workflow
The general workflow for producing and utilizing enzymes for the conversion of tryptophan to IPyA, particularly in a research or biocatalysis context, can be summarized as follows.
Conclusion
The enzymatic conversion of tryptophan to this compound is a well-established biochemical reaction with significant implications for plant biology and biotechnology. Tryptophan aminotransferases are the primary enzymes responsible for this conversion, and their kinetic properties have been characterized from various sources. The protocols outlined in this guide provide a foundation for researchers to study this important reaction and to harness these enzymes for the biocatalytic production of IPyA and its derivatives. Further research into novel enzymes with improved stability, activity, and substrate specificity will continue to advance this field.
References
- 1. Involvement of L-tryptophan aminotransferase in indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 6. US8518665B2 - Methods for making 3-indole-pyruvic acid from tryptophan using a tryptophan deaminase - Google Patents [patents.google.com]
- 7. Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 14. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole-3-Pyruvic Acid Pathway: A Cornerstone of Auxin Biosynthesis in Arabidopsis thaliana
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a critical regulator of nearly every aspect of plant growth and development. In the model organism Arabidopsis thaliana, the predominant route for IAA biosynthesis is the indole-3-pyruvic acid (IPA) pathway. This two-step enzymatic cascade, involving the Tryptophan Aminotransferase of Arabidopsis (TAA)/Tryptophan Aminotransferase-Related (TAR) and YUCCA (YUC) families of enzymes, provides precise spatiotemporal control over auxin production, thereby orchestrating a vast array of developmental processes. Understanding the intricacies of this pathway, from its core enzymatic reactions to its complex regulatory networks, is paramount for advancements in plant science and the development of novel plant growth regulators. This technical guide provides an in-depth overview of the IPA pathway in Arabidopsis thaliana, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in the field.
The Core this compound (IPA) Metabolic Pathway
The IPA pathway is a highly conserved auxin biosynthesis route in the plant kingdom.[1] It consists of two primary enzymatic steps that convert the amino acid tryptophan into indole-3-acetic acid (IAA).[2][3]
-
Conversion of Tryptophan to this compound (IPA): The initial and rate-limiting step is the conversion of L-tryptophan to IPA. This reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes, including TAA1 and its homologs, the Tryptophan Aminotransferase-Related (TAR) proteins.[1][4] These enzymes are pyridoxal-5'-phosphate (PLP)-dependent aminotransferases.[5]
-
Conversion of this compound to Indole-3-Acetic Acid (IAA): The subsequent and irreversible oxidative decarboxylation of IPA to form IAA is catalyzed by the YUCCA (YUC) family of flavin monooxygenases.[4][6] YUC enzymes utilize FAD and NADPH to facilitate this conversion.[7] The expression of YUC genes is considered a rate-limiting step in auxin biosynthesis.[8]
Genetic and biochemical evidence has firmly established that the TAA/TAR and YUC enzyme families function in a linear pathway, contrary to earlier hypotheses of them acting in independent routes.[9][10][11]
Quantitative Data on the IPA Pathway in Arabidopsis thaliana
Precise quantification of metabolites and gene expression within the IPA pathway is crucial for understanding its dynamics. The following tables summarize key quantitative data from various studies on Arabidopsis thaliana.
Table 1: Metabolite Concentrations in Wild-Type Arabidopsis thaliana
| Metabolite | Tissue/Age | Concentration (ng/g fresh weight) | Reference |
| This compound (IPA) | 3-week-old seedlings | 53.8 ± 7.5 | [9] |
| This compound (IPA) | Buds | ~371 (6.9-fold increase relative to seedlings) | [9] |
| This compound (IPA) | 5 to 12-day-old seedlings | 4 to 13 | [12] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Reference |
| TAA1 | Tryptophan | 43.6 | [1] |
| TAA1 | This compound (reverse reaction) | 0.7 | [1] |
Table 3: Relative Expression Levels of TAA/TAR and YUC Genes in cuc1 cuc2 Mutant Embryos
| Gene | Relative Expression Level (Mutant vs. Wild-Type) | Reference |
| TAA1 | Upregulated | [13] |
| TAR4 | Upregulated | [13] |
| YUC1 | Downregulated | [13] |
| YUC4 | Downregulated | [13] |
Regulation of the IPA Pathway
The IPA pathway is subject to intricate multi-level regulation to ensure precise auxin homeostasis.
Transcriptional Regulation
The expression of both TAA/TAR and YUC genes is spatiotemporally regulated throughout plant development.[4] For instance, in shoots, YUC1, YUC2, YUC4, and YUC6 are the predominantly expressed members, while YUC3, YUC5, YUC7, YUC8, and YUC9 are primarily responsible for auxin production in roots.[1] Various transcription factors modulate the expression of these genes in response to developmental and environmental cues.[7]
Post-Transcriptional Regulation
Emerging evidence suggests that post-transcriptional mechanisms, such as alternative splicing and polyadenylation, also contribute to the regulation of the IPA pathway.[2][3]
Feedback Regulation
The IPA pathway is controlled by feedback mechanisms. High levels of IAA can transcriptionally repress genes involved in the IPA pathway, including TAR2, YUC1, YUC2, YUC4, and YUC6.[3] Furthermore, the product of the TAA1/TARs, this compound (IPyA), acts as a negative feedback regulator of TAA1 activity through competitive inhibition.[1][14] This "push and pull" mechanism between the TAA/TAR and YUC enzymes maintains IPyA at low levels, preventing its non-enzymatic conversion to IAA.[1]
Experimental Protocols
Quantification of Auxin and its Precursors by LC-MS/MS
This protocol outlines a general procedure for the extraction, purification, and quantification of IAA and its precursors from Arabidopsis thaliana tissues.
Materials:
-
Plant tissue (2-20 mg fresh weight)
-
Homogenization buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Stable isotope-labeled internal standards (e.g., [13C6]IAA, [13C11,15N]IPyA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Derivatization agent (if using GC-MS)
-
LC-MS/MS system
Procedure:
-
Sample Homogenization:
-
Extraction:
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant containing the auxin metabolites.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.[2]
-
Equilibrate the cartridge with an appropriate acidic buffer (e.g., 5 mM HCl).[2]
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the auxin metabolites with a suitable solvent (e.g., 80% methanol).[15]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and resuspend in the initial mobile phase.[15]
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[16]
-
Detect and quantify the metabolites using tandem mass spectrometry in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode.[16]
-
In Vitro Enzyme Assay for YUC Flavin Monooxygenases
This protocol describes a method to assess the enzymatic activity of YUC proteins in vitro.
Materials:
-
Purified recombinant YUC protein
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Substrate: this compound (IPyA)
-
Cofactors: NADPH, FAD
-
Internal standard for quantification (e.g., deuterated IAA)
-
Ethyl acetate
-
GC-MS or LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[17]
-
-
Reaction Termination and Extraction:
-
Analysis:
-
Analyze the extracted sample by GC-MS or LC-MS/MS to quantify the amount of IAA produced.
-
Visualizing the IPA Pathway and Experimental Workflows
Signaling Pathway Diagram
Caption: The this compound (IPA) pathway for auxin biosynthesis in Arabidopsis thaliana.
Experimental Workflow for Auxin Quantification
Caption: A generalized experimental workflow for the quantification of auxin and its precursors.
Conclusion
The this compound pathway represents the primary route for auxin biosynthesis in Arabidopsis thaliana, playing a pivotal role in shaping plant architecture and mediating responses to the environment. The intricate regulation of the TAA/TAR and YUC enzyme families ensures the precise production of auxin, highlighting the complexity of phytohormone homeostasis. The methodologies and data presented in this guide offer a foundational resource for researchers seeking to further unravel the mechanisms of auxin biosynthesis and for professionals aiming to develop novel strategies for modulating plant growth and development. Continued investigation into this crucial pathway will undoubtedly yield further insights into the fundamental principles of plant biology and open new avenues for agricultural and biotechnological innovation.
References
- 1. Bioinformatics Analysis of Phylogeny and Transcription of TAA/YUC Auxin Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) analysis of Auxin Metabolites in Arabidop... [protocols.io]
- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Arabidopsis YUCCA1 Flavin Monooxygenase Functions in the this compound Branch of Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of the auxin biosynthetic genes YUCCA1 and YUCCA4 is dependent on the boundary regulators CUP-SHAPED COTYLEDON genes in the Arabidopsis thaliana embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Bacterial Synthesis of Indole-3-Pyruvic Acid from Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-pyruvic acid (IPyA) is a pivotal intermediate in the biosynthesis of the phytohormone indole-3-acetic acid (IAA) in many bacteria. The conversion of L-tryptophan to IPyA, catalyzed by the enzyme tryptophan aminotransferase, represents the initial and often rate-limiting step in the indole-3-pyruvate (IPA) pathway. This technical guide provides an in-depth overview of the bacterial synthesis of IPyA from tryptophan, consolidating key data on enzyme kinetics, optimal production conditions, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, synthetic biology, and drug development who are interested in harnessing and optimizing this important biochemical conversion.
Introduction
The bacterial synthesis of indole-3-acetic acid (IAA), a key signaling molecule in plant growth and development, predominantly proceeds through several tryptophan-dependent pathways. Among these, the indole-3-pyruvate (IPA) pathway is of significant interest due to its widespread occurrence in plant-associated and free-living bacteria. The initial and committing step of this pathway is the transamination of L-tryptophan to this compound (IPyA). This reaction is catalyzed by tryptophan aminotransferase (EC 2.6.1.27), a pyridoxal-5'-phosphate (PLP) dependent enzyme. The resulting IPyA is subsequently decarboxylated to indole-3-acetaldehyde by indole-3-pyruvate decarboxylase (IPDC), which is then oxidized to IAA. Understanding and optimizing the synthesis of IPyA is crucial for manipulating IAA production for agricultural applications and for the potential use of IPyA as a precursor in the synthesis of other valuable indole compounds.
The Core Biochemical Pathway
The conversion of tryptophan to IPyA is a reversible transamination reaction where the amino group of tryptophan is transferred to an α-keto acid acceptor, typically α-ketoglutarate, yielding IPyA and glutamate.
Quantitative Data
A comprehensive understanding of the enzymatic conversion of tryptophan to IPyA requires quantitative data on enzyme kinetics and production yields. The following tables summarize key parameters from studies on relevant bacterial enzymes and production systems.
Enzyme Kinetic Parameters
The kinetic properties of tryptophan aminotransferase and the subsequent enzyme in the pathway, indole-3-pyruvate decarboxylase, are critical for designing and modeling IPyA production systems.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |
| Tryptophan Aminotransferase | Enterobacter cloacae | L-Tryptophan | 3.3 | Not Reported | [1] |
| This compound | 0.024 | Not Reported | [1] | ||
| Aspartate Aminotransferase (AspC) | Escherichia coli | Not specified | Not Reported | 5.7 (crude extract) | [2] |
| Indole-3-pyruvate Decarboxylase | Enterobacter cloacae | This compound | 0.015 | Not Reported | [3] |
| Pyruvic acid | 2.5 | Not Reported | [3] | ||
| Indole-3-pyruvate Decarboxylase (IpdC) | Enterobacter cloacae | Not specified | Not Reported | 215.6 (crude extract) | [2] |
Table 1: Kinetic Parameters of Key Enzymes in the IPA Pathway.
Optimal Conditions for IPyA Production
The efficiency of IPyA synthesis is highly dependent on the cultivation conditions of the producing bacterium.
| Parameter | Optimal Value | Organism | Reference |
| Carbon Source | Not specified | Streptomyces griseoflavus | |
| Nitrogen Source | NH4NO3 (0.55 g/100 mL) | Streptomyces griseoflavus | |
| Precursor | DL-Tryptophan (0.4 g/100 mL) | Streptomyces griseoflavus | |
| pH | 7.0 | Streptomyces griseoflavus | |
| Temperature | 28°C | Streptomyces griseoflavus | |
| Incubation Period | 6 days | Streptomyces griseoflavus | |
| Other | Shaking, in the dark | Streptomyces griseoflavus |
Table 2: Optimal Culture Conditions for this compound Production.
IPyA and IAA Production Yields in Engineered Bacteria
Recombinant bacteria engineered to express key enzymes of the IPA pathway provide insights into the potential yields of IPyA and its downstream product, IAA.
| Host Organism | Expressed Genes | Substrate (Tryptophan) | Product(s) & Yield | Reference |
| E. coli DH5α | ipdC (E. cloacae), aspC (E. coli), iad1 (U. maydis) | 2 g/L | IAA: ~1.1 g/L; Tryptophol (TOL): 0.13 g/L | [2] |
| E. coli IAA68 (tnaA mutant) | ipdC (E. cloacae), aspC (E. coli), iad1 (U. maydis) | 2 g/L | IAA: 1.8 g/L | [2] |
| E. coli IAA68 (tnaA mutant) | ipdC (E. cloacae), aspC (E. coli), iad1 (U. maydis) | 4 g/L | IAA: 3.0 g/L | [2] |
Table 3: Production of IAA via the IPA Pathway in Recombinant Escherichia coli.
Experimental Protocols
Detailed methodologies are essential for the successful study and application of bacterial IPyA synthesis. The following sections provide protocols for key experiments.
Purification of Recombinant His-tagged Tryptophan Aminotransferase
This protocol describes the purification of a His-tagged tryptophan aminotransferase, a common approach for obtaining pure enzyme for characterization.
Materials:
-
E. coli strain expressing the His-tagged tryptophan aminotransferase
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol
-
Ni-NTA affinity chromatography column
-
Sonciator
-
Centrifuge
-
Dialysis tubing
-
Ultrafiltration unit
Protocol:
-
Inoculate a starter culture of the E. coli expression strain and grow overnight.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA column with Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 column volumes of Wash Buffer.
-
Elute the bound protein with 5-10 column volumes of Elution Buffer, collecting fractions.
-
Analyze the fractions for the presence of the purified protein by SDS-PAGE.
-
Pool the fractions containing the purified protein and dialyze against Storage Buffer overnight at 4°C.
-
Concentrate the dialyzed protein using an ultrafiltration unit.
-
Determine the protein concentration and store at -80°C.
Spectrophotometric Assay for Tryptophan Aminotransferase Activity
This colorimetric assay is based on the reaction of the product, this compound, with Salkowski's reagent to produce a colored compound that can be quantified spectrophotometrically.[4]
Materials:
-
Purified tryptophan aminotransferase
-
L-Tryptophan solution
-
α-Ketoglutarate solution
-
Pyridoxal-5'-phosphate (PLP) solution
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Salkowski's Reagent (e.g., 0.5 M FeCl3 in 35% perchloric acid)
-
This compound (for standard curve)
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing L-tryptophan, α-ketoglutarate, and PLP in the reaction buffer.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known amount of the purified enzyme.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid, which is part of the Salkowski's reagent).
-
Add Salkowski's reagent to the reaction mixture and incubate in the dark for 20-30 minutes for color development.
-
Measure the absorbance of the solution at approximately 530 nm.
-
Prepare a standard curve using known concentrations of IPyA reacted with Salkowski's reagent.
-
Calculate the concentration of IPyA produced in the enzymatic reaction from the standard curve.
-
Express the enzyme activity in units such as nmol of IPyA formed per minute per mg of enzyme.
Conclusion
The bacterial synthesis of this compound from tryptophan is a fundamental biochemical process with significant implications for agriculture and biotechnology. This guide has provided a consolidated resource of quantitative data and detailed experimental protocols related to this pathway. While significant progress has been made in characterizing the key enzymes and optimizing production, further research is needed to fully elucidate the kinetic parameters of tryptophan aminotransferases from a wider range of bacterial species and to precisely quantify IPyA yields in various engineered systems. The methodologies and data presented here offer a solid foundation for future investigations aimed at harnessing the full potential of this important metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of indole-3-acetic acid-producing Escherichia coli by functional expression of IpdC, AspC, and Iad1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of Indole-3-pyruvic Acid in Plant Growth and Development: An In-depth Technical Guide
Abstract
Indole-3-pyruvic acid (IPA) is a pivotal, yet often overlooked, molecule in the intricate network of phytohormone regulation that governs plant life. While not traditionally considered an active auxin itself, IPA holds a critical position as the central intermediate in the primary biosynthetic pathway of indole-3-acetic acid (IAA), the most abundant and physiologically active auxin in plants. This technical guide provides a comprehensive overview of the multifaceted role of IPA in plant growth and development. It delves into the enzymatic machinery of the IPA pathway, its intricate regulation, and its ultimate impact on plant physiology. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as an essential resource for researchers in plant biology and agrochemical development.
Introduction: The Central Role of the this compound Pathway
Auxins are a class of phytohormones that orchestrate a vast array of developmental processes in plants, including cell division, elongation, and differentiation, as well as responses to environmental cues.[1][2] The predominant and most potent natural auxin is indole-3-acetic acid (IAA).[1][3] For decades, the precise biosynthetic routes to IAA remained a subject of intense research. It is now widely accepted that the main pathway for IAA biosynthesis in plants is the tryptophan (Trp)-dependent, two-step pathway that proceeds via an this compound (IPA) intermediate.[1][4][5] This pathway is highly conserved across the plant kingdom, from bryophytes to angiosperms, underscoring its fundamental importance.[6]
The IPA pathway consists of two key enzymatic reactions:
-
Conversion of L-Tryptophan to this compound: This initial step is catalyzed by a family of aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, TAA-RELATED (TAR) proteins.[1][2]
-
Conversion of this compound to Indole-3-acetic acid: The final step in the synthesis of IAA from IPA is mediated by the YUCCA (YUC) family of flavin-containing monooxygenases.[1][2]
Given that IPA is the direct precursor to IAA, its synthesis, metabolism, and transport are critical control points in regulating auxin homeostasis and, consequently, plant growth and development.
The this compound Biosynthetic and Signaling Pathway
The synthesis of IAA via the IPA pathway is a tightly regulated process that is integral to the overall auxin signaling network.
Biosynthesis of this compound
The conversion of L-tryptophan to IPA by TAA1/TAR enzymes is the first committed step in the IPA pathway.[7][8] These enzymes are dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[9] The expression and activity of TAA1/TARs are subject to developmental and environmental regulation, allowing for precise spatial and temporal control of auxin biosynthesis.
Conversion of IPA to IAA
The YUC family of enzymes catalyzes the oxidative decarboxylation of IPA to yield IAA.[10][11] This step is considered the rate-limiting step in the IPA pathway.[9] Overexpression of YUC genes leads to auxin overproduction phenotypes, highlighting their critical role in controlling IAA levels.[9]
Feedback Regulation of the IPA Pathway
Recent studies have revealed a sophisticated feedback mechanism that governs the activity of the IPA pathway. This compound itself acts as a negative feedback regulator of TAA1 activity.[7][9] This regulation is achieved through competitive inhibition, where IPA competes with the substrate, L-tryptophan, for binding to the TAA1 enzyme.[8][9] This feedback loop is crucial for maintaining IPA homeostasis, preventing its over-accumulation and ensuring a steady supply for IAA synthesis.[7][9]
// Invisible nodes and edges for positioning node [style=invis, width=0, height=0, label=""]; edge [style=invis]; Trp_helper -> TAA1; TAA1_helper -> IPA; IPA_helper -> YUC; YUC_helper -> IAA; } caption: "The this compound (IPA) Pathway for IAA Biosynthesis and its Regulation."
Downstream Auxin Signaling
Once synthesized, IAA, derived from IPA, initiates a well-characterized signaling cascade. IAA binds to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[6] This binding promotes the ubiquitination and subsequent degradation of Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors.[6] The degradation of Aux/IAA proteins liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes, leading to various physiological responses.[6][12]
// Logical Grouping {rank=same; IAA; TIR1_AFB;} {rank=same; SCF; Aux_IAA;} {rank=same; ARF; Proteasome;} } caption: "Canonical Auxin (IAA) Signaling Pathway."
Quantitative Data on this compound
Precise quantification of IPA is essential for understanding its role in auxin homeostasis. The following tables summarize key quantitative data related to IPA.
Table 1: Endogenous Levels of this compound in Plant Tissues
| Plant Species | Tissue | Endogenous IPA Level | Method |
| Arabidopsis thaliana | 5- to 12-day-old seedlings | 4 - 13 ng/g fresh weight | GC-SIM-MS |
| Solanum lycopersicum (Tomato) | Shoots | 8 - 10 ng/g fresh weight | GC-MS |
Table 2: Kinetic Parameters of TAA1 Aminotransferase
| Enzyme | Substrate | Km (µM) |
| Arabidopsis thaliana TAA1 | L-Tryptophan | 43.6 |
| Arabidopsis thaliana TAA1 | This compound | 0.7 |
Data from Sato et al. (2022)[9]
Table 3: Effects of Exogenous Auxin Application on Plant Growth (Illustrative Data from IBA Studies)
| Plant Species | Auxin (IBA) Conc. | Observed Effect |
| Actinidia deliciosa (Kiwifruit) | 1000 ppm | Increased number of roots and root biomass. |
| Actinidia deliciosa (Kiwifruit) | 2000 ppm | Highest rooting percentage. |
| Pterocarya fraxinifolia | 1000 - 2000 ppm | Optimal rooting and shoot development. |
| Arabidopsis thaliana | 10 µM | Efficiently induced adventitious rooting in stem segments. |
Note: Data for Indole-3-butyric acid (IBA), a closely related auxin, are presented to illustrate the dose-dependent effects of exogenous auxin application on rooting and plant development.[13][14][15]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Quantification of Endogenous this compound by GC-MS
This protocol is adapted from methods described for Arabidopsis thaliana and Solanum lycopersicum.[4][8]
1. Tissue Homogenization:
-
Flash-freeze a known weight of plant tissue (e.g., 100-500 mg) in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.
2. Extraction:
-
Resuspend the powdered tissue in 80% methanol containing an appropriate internal standard (e.g., [13C6]-IAA or a synthesized labeled IPA).
-
Incubate at 4°C for at least 1 hour with gentle agitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant.
3. Derivatization and Purification:
-
To stabilize the labile IPA, add hydroxylamine hydrochloride to the crude extract to form the IPA-oxime derivative.[4] Alternatively, use pentafluorobenzyl bromide to form the pentafluorobenzyl oxime derivative.[8]
-
Partition the extract against ethyl acetate.
-
Further purify the sample using a C18 solid-phase extraction (SPE) column.
-
Perform a final purification step using reversed-phase high-performance liquid chromatography (HPLC).
4. GC-MS Analysis:
-
Evaporate the purified fraction to dryness and resuspend in a suitable solvent for GC-MS analysis.
-
Analyze the sample using a gas chromatograph coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the derivatized IPA and the internal standard.
In Vitro Enzyme Assay for TAA1 Activity
This protocol is based on the method described by Sato et al. (2022).[9]
1. Recombinant Enzyme Preparation:
-
Express and purify recombinant TAA1 protein from E. coli or another suitable expression system.
2. Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl (pH 8.5)
-
1 mM of the amino acid acceptor (e.g., Alanine)
-
Varying concentrations of this compound (e.g., 0.1 to 1.2 µM) to determine Km
-
10 µM Pyridoxal 5'-phosphate (PLP)
-
A known amount of purified TAA1 enzyme (e.g., 50 ng)
-
3. Enzymatic Reaction:
-
Initiate the reaction by adding the TAA1 enzyme to the reaction mixture.
-
Incubate at 35°C for a defined period (e.g., 1 minute).
-
Stop the reaction by adding a small volume of 1 M HCl.
4. Product Quantification:
-
Measure the production of L-tryptophan using HPLC with fluorescence detection.
-
Calculate enzyme kinetics (Km and Vmax) from the reaction rates at different substrate concentrations.
The Physiological Functions of this compound in Plant Growth and Development
The primary physiological function of IPA is to serve as a direct precursor for IAA biosynthesis. Therefore, the physiological effects of IPA are largely synonymous with those of IAA.
Root Development
Auxin, and by extension the IPA pathway, is a master regulator of root system architecture. It is involved in:
-
Primary root elongation: Auxin produced in the shoot is transported to the root apex, where it maintains the stem cell niche and controls the rate of cell division and elongation.
-
Lateral root formation: Auxin maxima, established through polar transport, are required for the initiation and emergence of lateral roots.[16]
-
Root hair development: Auxin promotes the formation of root hairs, which are crucial for nutrient and water uptake.
Shoot Development
The IPA pathway is also essential for the proper development of the shoot system, including:
-
Apical dominance: Auxin produced in the apical bud suppresses the growth of axillary buds.
-
Leaf development: Auxin is involved in the initiation and expansion of leaves.
-
Vascular tissue differentiation: The formation of xylem and phloem is dependent on auxin gradients.
Reproductive Development
Auxin biosynthesis via the IPA pathway plays a role in:
-
Flower development: Proper organ formation within the flower is auxin-dependent.
-
Fruit development: Auxin is critical for fruit set and growth. In some species, exogenous application of auxin can induce parthenocarpy (fruit development without fertilization).
Future Perspectives and Unanswered Questions
While the role of IPA as a central intermediate in auxin biosynthesis is well-established, several questions remain:
-
Direct Signaling of IPA: Is it possible that IPA has signaling functions independent of its conversion to IAA? While there is currently no direct evidence for a specific IPA receptor in plants, the structural similarity of IPA to IAA warrants further investigation into its potential to interact with auxin signaling components.
-
Regulation of IPA Transport: How is IPA transported within and between cells? Understanding the transport mechanisms for this key intermediate will provide further insights into the regulation of auxin gradients.
-
Crosstalk with Other Hormonal Pathways: How does the IPA pathway integrate with other phytohormone signaling networks, such as those for cytokinins, gibberellins, and abscisic acid, to fine-tune plant development?
Conclusion
This compound is a cornerstone of auxin biology. As the direct precursor to IAA in the main biosynthetic pathway, the regulation of IPA synthesis and metabolism is paramount to controlling auxin homeostasis and, consequently, nearly all aspects of plant growth and development. The methodologies and data presented in this technical guide provide a foundation for researchers to further explore the intricacies of the IPA pathway and its potential for manipulation in agricultural and biotechnological applications. A deeper understanding of IPA's role will undoubtedly contribute to the development of novel strategies for improving crop yield and resilience.
References
- 1. anytimeale.com [anytimeale.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Challenges to design-oriented breeding of root system architecture adapted to climate change - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uicnmed.org [uicnmed.org]
- 12. Genome-Wide Binding Analysis of the Transcription Activator IDEAL PLANT ARCHITECTURE1 Reveals a Complex Network Regulating Rice Plant Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 14. Shoot Development in Grapevine (Vitis vinifera) is Affected by the Modular Branching Pattern of the Stem and Intra‐ and Inter‐shoot Trophic Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news.mongabay.com [news.mongabay.com]
- 16. researchgate.net [researchgate.net]
Indole-3-pyruvic acid biosynthesis in plant-associated microbes
An In-depth Technical Guide to Indole-3-Pyruvic Acid Biosynthesis in Plant-Associated Microbes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical signaling molecule that governs a vast array of developmental processes. A significant portion of the IAA influencing plant life is synthesized by plant-associated microbes, including beneficial plant growth-promoting bacteria (PGPB) and phytopathogens. Understanding the biosynthetic pathways of microbial IAA is paramount for applications in agriculture and biotechnology. Among the multiple routes for IAA synthesis, the this compound (IPyA) pathway is one of the most significant and widespread in these microorganisms. This technical guide provides a comprehensive overview of the IPyA pathway, detailing its core enzymatic steps, key enzymes, regulatory mechanisms, and quantitative data. Furthermore, it supplies detailed experimental protocols for the analysis of this pathway and its products, supplemented with visual diagrams to clarify complex relationships and workflows.
The this compound (IPyA) Pathway: A Core Route to Auxin
The IPyA pathway is a tryptophan-dependent route for IAA biosynthesis found in both plants and a wide range of associated bacteria, including species of Enterobacter, Azospirillum, Bradyrhizobium, and Paenibacillus.[1][2][3] The pathway consists of a three-step enzymatic conversion of L-tryptophan to indole-3-acetic acid.
The central steps are:
-
Transamination: L-tryptophan (Trp) is converted to this compound (IPyA) by a tryptophan aminotransferase.[1][2]
-
Decarboxylation: IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld). This step is catalyzed by the key enzyme, indolepyruvate decarboxylase (IPDC), and is often the rate-limiting step in the pathway.[1][2][3]
-
Oxidation: IAAld is subsequently oxidized to produce the final active auxin, indole-3-acetic acid (IAA). This final conversion can be carried out by various aldehyde dehydrogenases, mutases, or oxidases.[1][2][4]
It is important to note that the intermediate compounds IPyA and IAAld are highly unstable.[5][6] They can spontaneously convert into more stable forms: IPyA can be reduced to indole-3-lactic acid (ILA), and IAAld can be reduced to indole-3-ethanol (TOL).[5][6] The detection of ILA and TOL in microbial cultures is often used as a proxy for the activity of the IPyA pathway.[5][6][7]
Key Enzymes of the IPyA Pathway
The efficiency and specificity of the IPyA pathway are dictated by the catalytic properties of its constituent enzymes.
Tryptophan Aminotransferase (EC 2.6.1.27)
This enzyme initiates the pathway by catalyzing the reversible transamination of L-tryptophan to IPyA, using an α-keto acid (commonly 2-oxoglutarate) as the amino group acceptor.[8]
-
Cofactor: It is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[8]
-
Substrate Specificity: Many bacterial aromatic amino acid aminotransferases exhibit broad substrate specificity, acting not only on tryptophan but also on other aromatic amino acids such as phenylalanine and tyrosine.[4][9] This promiscuity can add a layer of complexity to the metabolic network.[10]
Indolepyruvate Decarboxylase (IPDC) (EC 4.1.1.74)
IPDC is considered the pivotal enzyme of the IPyA pathway, catalyzing the non-oxidative decarboxylation of IPyA to IAAld and CO₂.[11][12][13]
-
Cofactors: The catalytic activity of IPDC is dependent on thiamine pyrophosphate (TPP) and magnesium ions (Mg²⁺).[11][12][14][15]
-
Structure: The active form of the enzyme from Enterobacter cloacae is a tetramer, and its assembly is dependent on the presence of its cofactors.[12]
-
Specificity and Affinity: IPDC from E. cloacae shows a high specificity and affinity for this compound, with a much lower affinity for other substrates like pyruvic acid.[12] This high specificity underscores its dedicated role in auxin biosynthesis.
Indole-3-Acetaldehyde Dehydrogenase (EC 1.2.1.3)
The final step is the oxidation of IAAld to IAA. This reaction is catalyzed by one or more aldehyde dehydrogenases.[1][2] The enzymes responsible for this step are often less specific than IPDC and can be involved in other metabolic pathways within the cell.
Quantitative Data Presentation
Enzyme Kinetics
The kinetic parameters of IPDC from Enterobacter cloacae highlight its efficiency in converting IPyA.
| Substrate | Km Value | Source Organism | Reference |
| This compound | 15 µM | Enterobacter cloacae | [12] |
| Pyruvic acid | 2.5 mM | Enterobacter cloacae | [12] |
Table 1: Michaelis-Menten constants (Km) for Indolepyruvate Decarboxylase.
Microbial IAA Production
The quantity of IAA produced by plant-associated microbes varies significantly between species and is heavily influenced by culture conditions, particularly the availability of the precursor L-tryptophan.
| Microbial Strain | IAA Production (µg/mL) | Culture Conditions | Reference |
| Enterobacter sp. | up to 3477 | Tryptophan-supplemented medium | [3] |
| Microbacterium testaceum Y411 | 170 | Tryptophan (1000 µg/mL), pH 7, 30°C, 48h | [16] |
| Agrobacterium tumefaciens EB.07 | 16.61 | L-tryptophan supplemented medium | [17] |
| Arthrobacter pascens ZZ21 | 4.5-fold increase | 200 mg/L Tryptophan vs. control | [1][2] |
Table 2: Examples of IAA production levels by various plant-associated bacteria.
Regulation of the IPyA Pathway
The biosynthesis of IAA in microbes is a tightly regulated process, ensuring that the production of this potent signaling molecule is balanced with cellular needs and environmental conditions.
-
Precursor Availability: The primary regulatory point is the availability of L-tryptophan in the plant's root exudates. Many bacteria significantly increase IAA production in the presence of exogenous tryptophan.[1][18]
-
Environmental Factors: IAA biosynthesis can be influenced by a multitude of environmental cues, including pH, temperature, oxygen levels, and osmotic stress.[10][19]
-
Pathway Redundancy: Many bacterial strains possess multiple, often interconnected, IAA biosynthetic pathways (e.g., IAM, IAN pathways).[10][19] This redundancy makes it challenging to create completely IAA-deficient mutants and suggests a complex regulatory network to control auxin homeostasis.[19]
-
Gene Expression: In Arthrobacter pascens ZZ21, the transcript levels of genes predicted to encode aldehyde dehydrogenases were significantly upregulated in response to exogenous tryptophan, indicating regulation at the transcriptional level.[1][2]
Experimental Protocols
Accurate characterization of the IPyA pathway requires robust analytical methods to identify and quantify its intermediates and final product, as well as assays to measure the activity of its key enzymes.
Quantification of IAA and Related Indoles
A typical workflow involves culturing the microbe, separating the cells from the supernatant, and then analyzing the supernatant for indole compounds.
Protocol 5.1.1: Salkowski Colorimetric Assay for Screening
This method provides a rapid, qualitative or semi-quantitative estimate of total indole compounds.[20][21]
-
Culture Preparation: Grow bacteria in a suitable liquid medium (e.g., LB broth) with and without L-tryptophan supplementation (e.g., 50-750 µg/mL) for 24-96 hours at an appropriate temperature (e.g., 28-30°C).[16][20][22]
-
Sample Collection: Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes).[16][22]
-
Reaction: Mix the collected supernatant with Salkowski reagent in a 1:2 or similar ratio (e.g., 1 mL supernatant to 2 mL reagent).[16][20]
-
Incubation: Incubate the mixture in the dark at room temperature for 15-30 minutes.[16][22]
-
Measurement: Measure the absorbance of the developed pink/red color at 530-535 nm using a spectrophotometer.[22]
-
Quantification: Compare the absorbance to a standard curve prepared with known concentrations of pure IAA.[22]
Protocol 5.1.2: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of specific indole compounds.[16]
-
Sample Preparation: Grow cultures and collect the supernatant as described above. Acidify the supernatant to pH 2.5-3.0 with HCl.[24] Extract the indole compounds with an equal volume of an organic solvent like ethyl acetate. Evaporate the organic phase to dryness and redissolve the residue in the mobile phase.
-
Chromatography:
-
Detection: Monitor the eluent using a UV detector at 280 nm.[16]
-
Identification and Quantification: Identify compounds by comparing their retention times to those of authentic standards (e.g., IAA, IPyA, ILA, TOL).[16] Quantify by integrating the peak area and comparing it to a standard curve.
Protocol 5.1.3: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of multiple analytes simultaneously.[23][25][26]
-
Sample Preparation: Centrifuge the bacterial culture and collect the supernatant. A simple protein precipitation step with an organic solvent (e.g., methanol or acetonitrile) is often sufficient.[26][27] Deuterated internal standards should be added to correct for matrix effects and variations in extraction efficiency.[26][27]
-
LC Separation: Use a C18 column for separation with a gradient mobile phase, similar to HPLC.[26][27]
-
MS/MS Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.[26][27]
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., m/z 176.1 for IAA) and monitoring a specific product ion after fragmentation (e.g., m/z 130.0 for IAA), which provides high specificity.[25]
-
-
Quantification: Quantify analytes based on the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard.
Enzyme Assays
Protocol 5.2.1: Indolepyruvate Decarboxylase (IPDC) Coupled Assay
This protocol describes a continuous spectrophotometric assay to measure IPDC activity. The production of IAAld is coupled to its reduction by an excess of alcohol dehydrogenase (ADH), which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reagent Preparation:
-
Assay Buffer: 10 mM MES buffer, pH 6.5.[15]
-
Substrate: Prepare a stock solution of this compound (IPyA).
-
Cofactors: Prepare stock solutions of thiamine pyrophosphate (TPP) and MgCl₂.
-
Coupling Enzyme & Reagent: NADH and a sufficient excess of alcohol dehydrogenase (ADH).
-
-
Assay Mixture: In a quartz cuvette, combine the assay buffer, MgCl₂, TPP, NADH, and ADH.
-
Enzyme Preparation: Prepare a cell-free extract of the microbe or use a purified enzyme solution. Add the enzyme preparation to the cuvette.
-
Initiation and Measurement:
-
Calculation: Calculate the rate of reaction from the initial linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Conclusion
The this compound pathway represents a central and highly efficient route for auxin biosynthesis in a diverse array of plant-associated microbes. The key enzyme, indolepyruvate decarboxylase, with its high substrate affinity, drives the conversion of tryptophan-derived IPyA towards the production of IAA. A thorough understanding of this pathway, facilitated by the robust experimental protocols detailed herein, is crucial for harnessing the potential of these microbes to enhance plant growth in sustainable agriculture. Further research into the intricate regulatory networks governing this pathway will unlock new opportunities for optimizing plant-microbe interactions for biotechnological and agronomical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-3-Acetic Acid Biosynthesis Pathways in the Plant-Beneficial Bacterium Arthrobacter pascens ZZ21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 7. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tryptophan transaminase - Wikipedia [en.wikipedia.org]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on structure-function relationships of indolepyruvate decarboxylase from Enterobacter cloacae, a key enzyme of the indole acetic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indolepyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Auxin biosynthesis by Microbacterium testaceum Y411 associated with orchid aerial roots and their efficacy in micropropagation [frontiersin.org]
- 17. repositorio.ufmg.br [repositorio.ufmg.br]
- 18. scispace.com [scispace.com]
- 19. indole-3-acetic-acid-biosynthesis-and-its-regulation-in-plant-associated-bacteria - Ask this paper | Bohrium [bohrium.com]
- 20. researchgate.net [researchgate.net]
- 21. ars.usda.gov [ars.usda.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]
- 25. mdpi.com [mdpi.com]
- 26. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 28. rsc.org [rsc.org]
The Natural Occurrence of Indole-3-Pyruvic Acid in Plant Tissues: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-pyruvic acid (IPA) is a pivotal, yet often transient, intermediate in the primary auxin biosynthesis pathway in plants. As the direct precursor to indole-3-acetic acid (IAA), the most abundant and physiologically active auxin, IPA plays a crucial role in a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. This technical guide provides a comprehensive overview of the natural occurrence of IPA in plant tissues, detailing its biosynthetic and metabolic pathways, quantitative levels, and the experimental protocols for its analysis.
The this compound (IPyA) Pathway: The Core of Auxin Biosynthesis
The IPyA pathway is recognized as the main route for IAA biosynthesis in the plant kingdom.[1][2][3] This two-step enzymatic process begins with the conversion of L-tryptophan (Trp) to IPA.
Step 1: Tryptophan to this compound
The initial and rate-limiting step of the IPyA pathway is the transamination of L-tryptophan to IPA. This reaction is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, the TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) proteins.[2]
Step 2: this compound to Indole-3-Acetic Acid
IPA is subsequently converted to IAA through oxidative decarboxylation. This reaction is mediated by the YUCCA (YUC) family of flavin-containing monooxygenases.[2][3] The expression and activity of YUC enzymes are tightly regulated, making this a critical control point in auxin homeostasis.
Quantitative Analysis of this compound in Plant Tissues
The quantification of IPA in plant tissues is challenging due to its low endogenous concentrations and inherent instability. Consequently, there is a limited amount of quantitative data available in the literature compared to IAA. The table below summarizes the reported endogenous levels of IPA in different plant species and tissues.
| Plant Species | Tissue | Endogenous IPA Level (ng/g Fresh Weight) | Reference(s) |
| Arabidopsis thaliana | 5- to 12-day-old seedlings | 4 - 13 | [4] |
| Solanum lycopersicum (Tomato) | Shoots | 8 - 10 | [5] |
Note: The scarcity of quantitative data for IPA highlights the need for further research in this area.
Experimental Protocols for this compound Analysis
The accurate quantification of IPA necessitates robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Protocol 1: Extraction and Quantification of IPA by GC-MS
This protocol is based on the methodology described for the analysis of IPA in Arabidopsis thaliana.[4]
1. Tissue Homogenization and Extraction:
-
Flash-freeze plant tissue (0.5-1.0 g) in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in 5 mL of ice-cold 50 mM imidazole buffer (pH 7.0) containing an appropriate internal standard (e.g., ¹³C₆-labeled IPA).
-
Shake vigorously for 1 hour at 4°C.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
2. Derivatization:
-
To the supernatant, add 100 µL of 1 M hydroxylamine hydrochloride to convert the unstable IPA into its more stable oxime derivative.
-
Incubate at room temperature for 30 minutes.
3. Partitioning:
-
Acidify the extract to pH 2.5 with 1 M HCl.
-
Partition three times against an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.
4. Solid-Phase Extraction (SPE):
-
Resuspend the residue in 1 mL of 1% acetic acid.
-
Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and 1% acetic acid.
-
Wash the cartridge with 5 mL of 1% acetic acid.
-
Elute the IPA-oxime with 5 mL of methanol.
-
Evaporate the eluate to dryness.
5. GC-MS Analysis:
-
Silylate the dried sample with a suitable reagent (e.g., BSTFA with 1% TMCS).
-
Inject the derivatized sample into a GC-MS system equipped with a capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the IPA-oxime derivative from other compounds.
-
Quantify using selected ion monitoring (SIM) of characteristic ions for the IPA-oxime and the internal standard.
Protocol 2: Extraction and Quantification of IPA by LC-MS/MS
This protocol is adapted from methods developed for the analysis of IAA and its metabolites.[6][7]
1. Tissue Homogenization and Extraction:
-
Follow the same procedure as for the GC-MS protocol.
2. Solid-Phase Extraction (SPE):
-
Acidify the crude extract to pH 2.7 with 1 M HCl.
-
Apply the sample to a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness.
3. LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable mobile phase (e.g., 10% methanol with 0.1% formic acid).
-
Inject the sample into an LC-MS/MS system equipped with a C18 reversed-phase column.
-
Use a gradient elution program with mobile phases consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions of IPA and its internal standard.
Signaling and Regulation of the IPyA Pathway
The activity of the IPyA pathway is intricately regulated to maintain auxin homeostasis in response to developmental and environmental cues.
Feedback Regulation:
The IPyA pathway is subject to feedback regulation. High levels of IPA can competitively inhibit the TAA1 enzyme, thus reducing its own production.[8] This feedback loop helps to maintain stable levels of IPA.
Transcriptional Regulation in Response to Abiotic Stress:
The expression of both TAA1 and YUC genes is modulated by various abiotic stresses, including drought and salinity. This transcriptional regulation allows for the adjustment of auxin biosynthesis to promote stress tolerance.
Metabolic Fate of this compound
The primary metabolic fate of IPA is its conversion to IAA by YUC enzymes. However, due to its inherent instability, IPA can also be non-enzymatically or enzymatically converted to other compounds.
Conversion to Indole-3-Lactic Acid (ILA):
IPA is known to be unstable and can be readily converted to indole-3-lactic acid (ILA).[9] This conversion can occur spontaneously in aqueous solutions and may also be facilitated by unidentified enzymes in planta. The accumulation of ILA can be an indicator of a bottleneck in the conversion of IPA to IAA.
Conclusion
This compound is a critical, albeit transient, component of auxin biosynthesis in plants. Its central position in the IPyA pathway underscores its importance in regulating plant growth and development. While the biosynthetic pathway of IPA is well-characterized, further research is needed to fully elucidate the quantitative dynamics of its occurrence across a broader range of plant species and tissues, as well as to explore any potential signaling roles independent of its function as an IAA precursor. The detailed experimental protocols provided in this guide offer a foundation for researchers to pursue these and other questions related to the multifaceted role of this compound in plant biology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. jircas.go.jp [jircas.go.jp]
- 3. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
An In-Depth Technical Guide to Indole-3-pyruvic Acid: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-pyruvic acid (IPA) is a pivotal intermediate in tryptophan metabolism and a key precursor in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA).[1] Its multifaceted role extends beyond plant biology, with emerging research highlighting its potential in mammalian systems, including neurotransmission and immune modulation. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological significance of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of its metabolic context.
Chemical Structure and Properties
This compound is a keto acid characterized by an indole ring linked to a pyruvic acid moiety at the third position. Its chemical structure and key identifiers are presented below.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below, facilitating easy comparison of quantitative data.
| Property | Value | Reference |
| IUPAC Name | 3-(1H-indol-3-yl)-2-oxopropanoic acid | [2] |
| CAS Number | 392-12-1 | [2][3] |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | Light beige to light brown powder | |
| Melting Point | 215 °C (decomposes) | |
| Boiling Point | 445.2 °C at 760 mmHg (predicted) | |
| pKa | 2.61 ± 0.54 (predicted) | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | |
| LogP | 1.364 |
Spectral Data
The spectral characteristics of this compound are crucial for its identification and quantification.
| Spectral Data | Values | Reference |
| UV-Vis (λmax) | 233, 326 nm (in DMSO) | [4] |
| ¹H NMR (ethanol) | δ (ppm): 6.94, 7.07, 7.09, 7.11, 7.12, 7.13, 7.14, 7.16, 7.37, 7.39, 7.68, 7.70, 7.94 | [2] |
| ¹³C NMR (ethanol) | δ (ppm): 104.30, 109.98, 110.95, 117.59, 119.26, 121.52, 126.86, 127.24, 135.97, 137.22, 167.16 | [2][5] |
| Mass Spectrum (EI) | Major fragments (m/z): 130 (base peak), 203 (molecular ion) | [3] |
| IR Spectrum | Key peaks available in the NIST WebBook | [6][7] |
Biological Significance and Signaling Pathways
This compound is a central molecule in the tryptophan-dependent auxin biosynthesis pathway in plants, fungi, and bacteria.[1][8][9] This pathway is the primary route for the production of indole-3-acetic acid (IAA), a critical hormone regulating numerous aspects of plant growth and development.
Auxin Biosynthesis Pathway (Tryptophan-Dependent, IPyA Route)
The conversion of tryptophan to IAA via the this compound pathway involves a two-step enzymatic process.
Caption: Tryptophan-dependent auxin biosynthesis via the IPyA pathway.
In this pathway, L-tryptophan is first converted to this compound by the action of tryptophan aminotransferases (TAA/TAR family of enzymes).[1][10] Subsequently, this compound is converted to indole-3-acetaldehyde by indole-3-pyruvate decarboxylase. Finally, indole-3-acetaldehyde is oxidized to form indole-3-acetic acid.[1][11] In some organisms, the YUCCA family of flavin monooxygenases can directly convert this compound to IAA.[1]
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for researchers in this field.
Enzymatic Synthesis of this compound from L-Tryptophan
This protocol describes the synthesis of this compound from L-tryptophan using a tryptophan aminotransferase.
Materials:
-
L-tryptophan
-
α-ketoglutarate
-
Tryptophan aminotransferase (commercially available or purified)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing L-tryptophan (e.g., 10 mM), α-ketoglutarate (e.g., 20 mM), and PLP (e.g., 0.1 mM) in potassium phosphate buffer (pH 8.0).
-
Initiate the reaction by adding tryptophan aminotransferase to the mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle shaking for a specified duration (e.g., 2-4 hours).
-
Monitor the progress of the reaction by taking aliquots at different time points and measuring the decrease in L-tryptophan concentration or the formation of L-glutamate.
-
Stop the reaction by acidifying the mixture with HCl to a pH of approximately 2-3.
-
Extract the product, this compound, from the acidified reaction mixture using an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.
Purification by Recrystallization
This protocol outlines the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Heating plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
While stirring, slowly add hot deionized water to the methanol solution until the solution becomes slightly turbid.
-
Add a small amount of hot methanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol-water mixture.
-
Dry the purified crystals under vacuum.
HPLC Analysis of this compound
This method describes the quantification of this compound using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.[12][13]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 1% acetic acid in water (e.g., 60:40 v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of this compound of known concentrations in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standards to generate a calibration curve.
-
Inject the sample and quantify the amount of this compound by comparing its peak area to the calibration curve.
GC-MS Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) provides a highly sensitive and specific method for the analysis of this compound, typically requiring a derivatization step to increase its volatility.[14][15]
Derivatization with Hydroxylamine: This procedure converts the keto group of this compound into an oxime, making it suitable for GC-MS analysis.[14]
Materials:
-
This compound sample
-
Hydroxylamine hydrochloride
-
Pyridine
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
-
Ethyl acetate
-
GC-MS system
Procedure:
-
To the dried sample extract, add a solution of hydroxylamine hydrochloride in pyridine.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the oxime derivative.
-
Evaporate the pyridine under a stream of nitrogen.
-
Add BSTFA with 1% TMCS and heat (e.g., at 60°C for 30 minutes) to silylate the carboxyl group.
-
The derivatized sample is then ready for injection into the GC-MS.
GC-MS Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.
-
MS Detection: Electron ionization (EI) with scanning in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant tissue sample.
Caption: A typical experimental workflow for the analysis of this compound.
Conclusion
This compound is a molecule of significant interest due to its central role in auxin biosynthesis and its emerging biological functions. This guide has provided a detailed overview of its chemical properties, structure, and metabolic context. The tabulated quantitative data, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating further investigation into the multifaceted nature of this important indole derivative.
References
- 1. Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bmse000685 this compound at BMRB [bmrb.io]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. jircas.go.jp [jircas.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, this compound, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole-3-Pyruvic Acid Pathway in Non-Pathogenic Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the indole-3-pyruvic acid (IPA) pathway, a key metabolic route for the biosynthesis of the auxin indole-3-acetic acid (IAA) in non-pathogenic fungi. This document outlines the core components of the pathway, presents quantitative data from relevant studies, details experimental protocols for analysis, and illustrates the underlying molecular and experimental workflows.
Introduction to the Fungal IPA Pathway
Indole-3-acetic acid is a significant signaling molecule in various biological systems. While extensively studied in plants, its biosynthesis in fungi, particularly non-pathogenic species, is an area of growing research interest. The IPA pathway is one of the primary tryptophan-dependent routes for IAA production in these organisms. The pathway proceeds through a series of enzymatic conversions, starting with the transamination of L-tryptophan.
The core of the IPA pathway involves three principal enzymatic steps:
-
Transamination of L-tryptophan: An aminotransferase catalyzes the conversion of L-tryptophan to this compound (IPA).
-
Decarboxylation of IPA: Indole-3-pyruvate decarboxylase converts IPA to indole-3-acetaldehyde (IAAld).
-
Oxidation of IAAld: An aldehyde dehydrogenase oxidizes IAAld to produce the final product, indole-3-acetic acid (IAA).
Notably, IPA and IAAld are unstable intermediates. IPA can be reversibly converted to indole-3-lactic acid (ILA), and IAAld can be reduced to tryptophol (TOL). The presence of ILA and TOL in fungal cultures is often used as an indicator of IPA pathway activity.
This guide focuses on the characterization of this pathway in the non-pathogenic model organism Neurospora crassa and draws parallels with other non-pathogenic fungi where data is available.
Core Components and Quantitative Data
The IPA pathway in non-pathogenic fungi is characterized by specific enzymes and the production of several key metabolites. The following tables summarize the available quantitative data on metabolite production and enzyme kinetics.
Metabolite Production in Neurospora crassa
The production of IPA pathway metabolites is influenced by the genetic background of the fungus. Gene knockout studies in N. crassa have provided quantitative insights into the role of specific enzymes.
| Gene Knockout | Metabolite | Concentration (Wild Type) | Concentration (Knockout) | Fold Change | Reference |
| Δcfp (indole-3-pyruvate decarboxylase) | Indole-3-lactic acid (ILA) | 5.62 ng | 15.78 ng | +1.81 | [1] |
Enzyme Kinetics
Enzyme kinetic data provides valuable information about the efficiency and substrate affinity of the enzymes involved in the IPA pathway. The following table presents kinetic data for tryptophan aminotransferase from the commensal yeast Malassezia furfur, which serves as an example for a fungal enzyme of this type.
| Enzyme | Organism | Substrate | Km | Vmax | Reference |
| Tryptophan Aminotransferase (MfTam1) | Malassezia furfur | L-tryptophan | low millimolar range | Not reported | [2] |
| Tryptophan Aminotransferase (MfTam1) | Malassezia furfur | α-ketoglutarate | low millimolar range | Not reported | [2] |
Signaling Pathways and Regulation
The biosynthesis of IAA via the IPA pathway is a regulated process, influenced by the availability of precursors like tryptophan and by broader cellular signaling networks.
Regulation by Tryptophan Availability
In Neurospora crassa, the biosynthesis of tryptophan itself is subject to feedback inhibition and repression, which can indirectly affect the flux through the IPA pathway. High concentrations of L-tryptophan have been shown to repress the activity of anthranilate-synthesizing enzymes, the initial step in the tryptophan biosynthesis pathway[3]. This suggests that the availability of the precursor for the IPA pathway is tightly controlled.
The diagram below illustrates the core IPA pathway and the influence of tryptophan availability.
Experimental Protocols
The study of the IPA pathway in non-pathogenic fungi relies on a variety of experimental techniques. This section provides detailed protocols for the analysis of IPA pathway metabolites and the assay of key enzymatic activities.
Extraction and HPLC Analysis of Indole Compounds
This protocol is adapted for the analysis of IAA and related indole compounds from fungal cultures.
1. Fungal Culture and Supernatant Collection:
-
Grow the fungal strain in an appropriate liquid medium (e.g., MMN medium) supplemented with L-tryptophan.
-
Incubate cultures in the dark with shaking.
-
Harvest the culture supernatant by centrifugation.
2. Extraction of Indole Compounds:
-
Acidify the supernatant to pH 2.5-3.0 with 1 M HCl.
-
Partition the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and evaporate to dryness under vacuum.
-
Resuspend the dried extract in a known volume of the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
System: Shimadzu Prominence UFLC system or equivalent.
-
Column: Mightysil RP-18 (250 × 4.6 mm, 5 μm) or similar C18 column.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 2.5% acetic acid in deionized water, pH 3.8 (adjusted with 10 M KOH).
-
B: 80% acetonitrile in deionized water.
-
-
Gradient Program:
-
0–25 min: 0–20% B
-
25–31 min: Increase to 50% B
-
31–33 min: Increase to 100% B
-
-
Flow Rate: 0.5 mL/min.
-
Detection: Photodiode array detector at 280 nm and 350 nm.
-
Injection Volume: 10 μL.
4. Quantification:
-
Identify and quantify indole compounds by comparing retention times and absorption spectra with those of authentic standards (L-Trp, IAA, IAM, IAN, ILA, TOL, IPyA).
-
Construct calibration curves for each standard for accurate quantification.
Tryptophan Aminotransferase Activity Assay
This assay measures the conversion of L-tryptophan to this compound.
1. Preparation of Crude Enzyme Extract:
-
Grow fungal mycelia and harvest by filtration.
-
Grind the mycelia to a fine powder in liquid nitrogen.
-
Resuspend the powder in an extraction buffer (e.g., sodium phosphate buffer, pH 7.5) containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant as the crude enzyme extract.
2. Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
0.5 mL crude enzyme extract
-
2 mL sodium phosphate buffer with:
-
50 µmol L-tryptophan
-
20 µmol α-ketoglutarate
-
0.1 µmol pyridoxal-5-phosphate (PLP)
-
-
-
Incubate the mixture at 30°C for 10 minutes.
-
Stop the reaction by adding 1 mL of 10% trichloroacetic acid.
3. Analysis:
-
Centrifuge the stopped reaction mixture to remove precipitated protein.
-
Analyze the supernatant for the formation of this compound using HPLC as described above.
Experimental and Logical Workflows
The characterization of the IPA pathway involves a logical progression of experiments, from gene identification to functional analysis.
Experimental Workflow for IPA Pathway Characterization
The following diagram illustrates a typical experimental workflow for identifying and characterizing the IPA pathway in a non-pathogenic fungus.
Conclusion
The this compound pathway is a significant route for auxin biosynthesis in non-pathogenic fungi. The model organism Neurospora crassa has provided a valuable framework for understanding the genetic and biochemical basis of this pathway. Further research, particularly in generating more extensive quantitative data on enzyme kinetics and metabolite fluxes, will be crucial for a complete understanding of the regulation and physiological role of the IPA pathway in the fungal kingdom. The protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals aiming to investigate this important metabolic pathway.
References
- 1. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of tryptophan aminotransferase 1 of Malassezia furfur, the key enzyme in the production of indolic compounds by M. furfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to Endogenous Levels of Indole-3-pyruvic Acid in Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-pyruvic acid (IPyA) is a pivotal, yet transient, intermediate in the primary tryptophan-dependent auxin biosynthesis pathway in plants. As the direct precursor to indole-3-acetic acid (IAA), the most abundant and physiologically active auxin, the endogenous concentration of IPyA is a critical determinant of auxin homeostasis and, consequently, of plant growth and development. However, the inherent instability of IPyA presents significant analytical challenges, leading to a scarcity of quantitative data across different plant species. This technical guide provides a comprehensive overview of the current knowledge on endogenous IPyA levels, details the sophisticated methodologies required for its accurate quantification, and visualizes the core biochemical and regulatory pathways.
The this compound (IPyA) Pathway of Auxin Biosynthesis
The conversion of L-tryptophan (Trp) to IAA via the IPyA pathway is a highly conserved, two-step enzymatic process that is considered the main route for IAA biosynthesis in plants.[1][2]
-
Step 1: Transamination of Tryptophan. The pathway is initiated by the conversion of Trp to IPyA. This reaction is catalyzed by a family of aminotransferases known as TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS1 (TAA1) and its homologs, TAA-RELATED (TAR) enzymes.[1]
-
Step 2: Oxidative Decarboxylation of IPyA. In the subsequent and rate-limiting step, IPyA is converted to IAA. This reaction is mediated by a family of flavin monooxygenases called YUCCA (YUC).[1]
This two-step pathway is crucial for numerous developmental processes, including embryogenesis, seedling growth, vascular patterning, and flower development.[3]
Endogenous Levels of this compound
| Plant Species | Tissue | Endogenous IPyA Level (ng/g Fresh Weight) | Reference |
| Arabidopsis thaliana | Whole seedlings (5-12 days old) | 4 - 13 | [6] |
| Solanum lycopersicum (Tomato) | Shoots | 8 - 10 | [7] |
Experimental Protocols for IPyA Quantification
Accurate measurement of IPyA requires a meticulous protocol designed to stabilize the molecule immediately upon extraction and minimize degradation. The most successful methods rely on derivatization followed by sensitive detection using mass spectrometry.
General Workflow
The quantification of IPyA typically involves several key stages: immediate stabilization upon extraction, purification to remove interfering compounds, and detection using a highly sensitive analytical platform.
Detailed Methodology: GC-MS Quantification of IPyA
This protocol is adapted from methodologies developed for Arabidopsis thaliana and Solanum lycopersicum (tomato).[6][7]
-
Sample Preparation and Extraction:
-
Flash-freeze plant tissue (0.5-1.0 g) in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in an extraction buffer (e.g., 2-propanol/imidazole buffer).
-
Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]-IPyA) to the homogenate for accurate quantification.
-
-
Derivatization (Stabilization):
-
To prevent the degradation of the labile keto-acid group of IPyA, it must be derivatized in the crude extract.[7]
-
Add a derivatizing agent such as Hydroxylamine hydrochloride or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBH). This reacts with the keto group to form a stable oxime derivative.[6][7]
-
For instance, using hydroxylamine creates an IPA-oxime which is more stable and easier to purify from plant extracts.[6]
-
-
Purification:
-
Solvent Partitioning: Partition the extract against an organic solvent like ethyl acetate to separate the derivatized IPyA from polar contaminants.[6]
-
Solid-Phase Extraction (SPE): Further purify the sample using a C18 SPE cartridge to remove non-polar interfering compounds.[6]
-
High-Performance Liquid Chromatography (HPLC): For cleaner samples, an additional purification step using reversed-phase HPLC can be employed to isolate the derivatized IPyA fraction.[6]
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
The purified, derivatized sample is then trimethylsilylated to increase its volatility for GC analysis.
-
The sample is injected into a GC-MS system. The analysis is typically performed in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect specific mass fragments characteristic of the derivatized IPyA and its internal standard.[6] This provides high sensitivity and specificity.
-
Regulation of Endogenous IPyA Levels
The concentration of IPyA is tightly regulated to maintain auxin homeostasis. A key mechanism is the negative feedback regulation of the TAA1 enzyme by its product, IPyA. This ensures that IPyA does not over-accumulate, which could be cytotoxic or lead to uncontrolled, non-enzymatic conversion to IAA.
Recent studies have shown that high levels of IPyA can competitively inhibit TAA1 activity.[8] This "push and pull" mechanism, where TAA1 "pushes" the conversion of Trp to IPyA and YUCs "pull" IPyA towards IAA, maintains IPyA at low but sufficient levels for auxin synthesis. This regulatory feedback loop has been observed in Arabidopsis, rice, and tomato, suggesting it is a conserved mechanism.[4]
Conclusion
This compound is a central metabolite in auxin biosynthesis, and its endogenous levels are a direct reflection of the flux through this critical pathway. While quantitative data remains limited across the plant kingdom due to significant analytical hurdles, established GC-MS and LC-MS/MS protocols utilizing in-extract derivatization provide a reliable framework for its measurement. The available data from Arabidopsis and tomato indicate that IPyA is maintained at low nanomolar concentrations, comparable to that of IAA itself. Understanding the tight regulation of IPyA, particularly the feedback inhibition of TAA1, offers valuable insights for professionals in agricultural science and drug development seeking to modulate plant growth and development through the auxin pathway. Further research to expand the quantitative dataset of IPyA levels across more species and developmental stages is crucial for a more complete understanding of auxin biology.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The pathway of auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxin biosynthesis and its role in plant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Auxin homeostasis in maize (Zea mays) is regulated via 1-O-indole-3-acetyl-myo-inositol synthesis at early stages of seedling development and under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Indole-3-pyruvic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the accurate quantification of Indole-3-pyruvic acid (IPyA), a key intermediate in auxin biosynthesis, from plant extracts. The protocols outlined below cover sample preparation, extraction, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (IPyA) is a crucial, yet unstable, intermediate in the primary pathway for auxin (indole-3-acetic acid, IAA) biosynthesis in plants.[1] Accurate quantification of IPyA is essential for understanding auxin metabolism, plant development, and the mechanism of action of compounds that may target this pathway. Due to its inherent instability, specialized methods are required for the reliable measurement of IPyA in complex plant matrices.
This compound Biosynthesis Pathway
The IPyA pathway is a two-step process converting tryptophan to IAA. First, L-tryptophan is converted to IPyA by the enzyme tryptophan aminotransferase (TAA/TAR). Subsequently, IPyA is converted to IAA by a flavin monooxygenase of the YUCCA (YUC) family.
References
Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of indole-3-pyruvic acid (IPA) and its derivatives. These compounds are crucial intermediates in auxin biosynthesis and are implicated in various physiological and pathological processes, making their accurate quantification essential for research and drug development.
Introduction
This compound is a key keto acid intermediate in the tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants.[1][2] The analysis of IPA and its derivatives, such as indole-3-lactic acid (ILA) and tryptophol (TOL), is critical for understanding plant development, host-microbe interactions, and for the development of novel therapeutic agents targeting pathways involving these molecules. However, the inherent instability of IPA presents analytical challenges.[3][4] This guide provides robust HPLC methods to address these challenges.
Quantitative Data Summary
The following tables summarize the chromatographic conditions and quantitative data for the HPLC analysis of this compound and its common derivatives.
Table 1: HPLC Method Parameters for Analysis of this compound and Derivatives
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm) | Symmetry C8 | Newcrom R1 |
| Mobile Phase | Methanol and 1% acetic acid (60:40 v/v) | Acetic acid:H2O (2.5:97.5 v/v, pH 3.8) and Acetonitrile:H2O (80:20 v/v) | Acetonitrile, water, and phosphoric acid |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - |
| Detection | Fluorescence (Ex: 282 nm, Em: 360 nm) | Fluorescence (Ex: 280 nm, Em: 350 nm) | UV |
| Analytes | IAA, IPA, Abscisic Acid | Trp, TAM, ILA, IAM, IAA, TOL, IAN | IPA |
Table 2: Retention Times and Detection Limits for Indole Compounds
| Compound | Abbreviation | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Tryptophan | Trp | ~3.5 | < 0.015 | - |
| Tryptamine | TAM | ~5.9 | < 0.015 | - |
| Indole-3-lactic acid | ILA | ~7.7 | < 0.015 | - |
| Indole-3-acetamide | IAM | ~9.3 | < 0.015 | - |
| Indole-3-acetic acid | IAA | ~13.8 | < 0.015 | - |
| Tryptophol | TOL | ~15.5 | < 0.015 | - |
| Indole-3-acetonitrile | IAN | ~24.1 | < 0.015 | - |
| This compound | IPA | - | - | - |
Note: The retention times and detection limits are approximate and can vary based on the specific HPLC system, column, and precise experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissues
This protocol is adapted for the extraction of IPA and its derivatives from plant tissues for HPLC analysis.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (HPLC grade)
-
1 M HCl
-
Ethyl acetate
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
To the powdered tissue, add methanol (e.g., 4 mL per gram of fresh weight) and continue grinding to create a homogenous slurry.
-
Transfer the slurry to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant. The pellet can be re-extracted with methanol to improve recovery.
-
Acidify the pooled supernatant to pH 2.5 with 1 M HCl.
-
Partition the acidified extract twice with an equal volume of ethyl acetate.
-
Collect the upper organic phase and evaporate to dryness using a rotary evaporator at 35°C.
-
Dissolve the dried extract in a known volume of methanol (e.g., 100 µL) and filter through a 0.45 µm syringe filter before HPLC injection.
Protocol 2: Sample Preparation from Bacterial Culture
This protocol provides a simplified procedure for extracting indole compounds from bacterial culture supernatants.
Materials:
-
Centrifugal filter tubes (0.5 mL)
-
Centrifuge
Procedure:
-
Collect 0.5 mL of bacterial culture supernatant.
-
Transfer the supernatant to a centrifugal filter tube.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
The filtrate is ready for direct analysis by HPLC.[5]
Protocol 3: Derivatization of this compound for Enhanced Stability
Due to its instability, IPA can be derivatized to a more stable form, particularly for GC-MS analysis, but this can also be beneficial for HPLC to prevent degradation.[1][6]
Materials:
-
Hydroxylamine hydrochloride
-
Pyridine
-
Heating block or water bath
Procedure:
-
To the dried sample extract (from Protocol 1), add a solution of hydroxylamine hydrochloride in pyridine.
-
Heat the mixture at 60-80°C for 30-60 minutes to form the IPA-oxime derivative.
-
Evaporate the pyridine under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for HPLC analysis.
Visualizations
This compound Biosynthetic Pathway
The primary route for auxin (IAA) biosynthesis in plants and many microorganisms is the this compound (IPyA) pathway, which starts from the amino acid tryptophan.[4][7][8]
References
- 1. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 3. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 4. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jircas.go.jp [jircas.go.jp]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol for GC-MS Detection of Indole-3-pyruvic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-pyruvic acid (IPA) is a crucial intermediate in the biosynthesis of auxin, a class of plant hormones that plays a vital role in plant growth and development. Beyond its significance in plant biology, IPA and other indole derivatives are gaining attention in biomedical research due to their potential roles as signaling molecules and metabolites derived from the gut microbiota. Accurate and sensitive detection of IPA is essential for understanding its physiological functions and exploring its therapeutic potential. Gas chromatography-mass spectrometry (GC-MS) offers a robust and highly sensitive platform for the quantification of IPA. However, the inherent instability of IPA necessitates specific sample handling and derivatization procedures to ensure reliable analysis.
This document provides a comprehensive protocol for the detection and quantification of this compound using GC-MS, compiled from established methodologies.
Experimental Protocols
This protocol outlines the key steps for sample preparation, derivatization, and GC-MS analysis of IPA.
I. Sample Preparation
The initial step involves the extraction of IPA from the biological matrix. The protocol may vary depending on the sample type (e.g., plant tissue, bacterial culture, biological fluids).
A. Extraction from Plant Tissue:
-
Homogenization: Homogenize fresh plant tissue (e.g., 1 gram) in a suitable solvent, such as 80% acetone in water containing 2.5 mM diethyl dithiocarbamate, to prevent degradation.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Internal Standard: For quantitative analysis, add a known amount of an isotope-labeled internal standard, such as [5-3H]indole-3-pyruvate, to the crude extract.[1]
B. Extraction from Liquid Samples (e.g., cell culture supernatant, biological fluids):
-
Acidification: Acidify the liquid sample to pH 2.5-3.0 with an appropriate acid (e.g., HCl).
-
Solvent Partitioning: Perform liquid-liquid extraction with a non-polar solvent like ethyl acetate. Repeat the extraction multiple times to ensure efficient recovery.
-
Drying: Pool the organic phases and dry them under a stream of nitrogen gas.
II. Derivatization
Due to its low volatility and thermal instability, IPA must be derivatized prior to GC-MS analysis. This process modifies the molecule to make it more amenable to gas chromatography.
A. Oximation:
This method stabilizes the labile keto acid functional group of IPA.
-
Reagent Preparation: Prepare a fresh solution of a derivatizing reagent. Hydroxylamine has been shown to be effective and results in a stable IPA-oxime.[2] Other options include pentafluorobenzylhydroxylamine or pentafluorophenylhydrazine.[1][2]
-
Reaction: Add the derivatizing reagent to the dried extract. For example, incubate the extract with hydroxylamine in the crude extract.[2]
-
Incubation: Allow the reaction to proceed under controlled temperature and time conditions as optimized for the specific reagent.
B. Silylation:
This is another common derivatization technique for compounds with active hydrogens.
-
Reagent: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Reaction: Add the silylating agent to the dried extract and incubate at an elevated temperature (e.g., 60-70°C) to facilitate the reaction. This process forms trimethylsilyl (TMS) derivatives of IPA.
III. Purification
After derivatization, the sample may require further purification to remove interfering substances.
-
Solid-Phase Extraction (SPE): Utilize a C18 resin cartridge to clean up the sample.[2]
-
High-Performance Liquid Chromatography (HPLC): For more complex matrices, reversed-phase HPLC can be employed as a purification step prior to GC-MS analysis.[2]
IV. GC-MS Analysis
The derivatized and purified sample is now ready for injection into the GC-MS system.
A. Gas Chromatography (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures efficient volatilization without causing thermal degradation of the derivative (e.g., 250°C).
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: 280°C for 5 minutes.
-
B. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: To identify the fragmentation pattern of the derivatized IPA.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor specific characteristic ions of the derivatized IPA to enhance sensitivity and selectivity.[2]
-
-
Mass Analyzer: Quadrupole or Ion Trap.
Data Presentation
The following table summarizes key quantitative data for the GC-MS analysis of derivatized this compound. This data is compiled from typical results and should be confirmed with authentic standards in your laboratory.
| Parameter | Value | Notes |
| Derivatization Method | Oximation (with Hydroxylamine) followed by Silylation (TMS) | This combination stabilizes the keto acid and improves volatility. |
| GC Retention Time | Variable | Highly dependent on the specific GC column and temperature program. |
| Characteristic Mass Ions (m/z) | To be determined experimentally | The mass spectrum of the derivatized IPA will show a molecular ion and several characteristic fragment ions. These ions should be identified using a pure standard and then used for SIM mode analysis. |
| Limit of Detection (LOD) | pg range | Can be achieved with SIM mode.[1] |
| Limit of Quantification (LOQ) | pg to ng range | Dependent on the matrix and instrumentation. |
| Linear Range | To be determined | A calibration curve should be generated using a series of standard solutions. |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Notes and Protocols for the Synthesis of Stable Isotope-Labeled Indole-3-Pyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-pyruvic acid (IPyA) is a key intermediate in the primary biosynthetic pathway of the plant hormone indole-3-acetic acid (IAA), originating from L-tryptophan.[1][2] Its role as a central metabolite makes it crucial for studying auxin biosynthesis, metabolism, and signaling in plants and microbes. Stable isotope-labeled IPyA is an invaluable tool for metabolic flux analysis, quantitative analysis using mass spectrometry (as an internal standard), and for elucidating complex biochemical pathways. However, IPyA is known to be an unstable compound, which presents challenges for its synthesis and purification.[3][4]
This document provides a detailed protocol for a chemo-enzymatic approach to synthesize stable isotope-labeled this compound. This method leverages the enzymatic conversion of a readily available stable isotope-labeled L-tryptophan precursor, which is generally more straightforward and proceeds under milder conditions than a multi-step chemical synthesis.
Applications
-
Metabolic Labeling Studies: Tracing the metabolic fate of IPyA in plants, bacteria, and fungi to understand auxin biosynthesis and homeostasis.
-
Quantitative Analysis: Serving as a high-purity internal standard for accurate quantification of endogenous IPyA in biological samples by isotope dilution mass spectrometry.
-
Enzyme Assays: Acting as a labeled substrate for enzymes involved in the auxin biosynthesis pathway, such as indolepyruvate decarboxylase.[5]
-
Drug Discovery: Facilitating the study of metabolic pathways in microorganisms and plants that could be targets for new herbicides or antimicrobial agents.
Chemo-Enzymatic Synthesis Strategy
The most viable and controlled method for preparing stable isotope-labeled IPyA is the enzymatic transamination of a stable isotope-labeled L-tryptophan precursor. This approach minimizes harsh chemical conditions that could lead to the degradation of the sensitive IPyA molecule. The general scheme involves the conversion of the amino acid (L-tryptophan) to its corresponding α-keto acid (this compound) using a tryptophan aminotransferase or a more general L-amino acid oxidase.
Diagram of the Chemo-Enzymatic Synthesis Workflow
Caption: Chemo-enzymatic synthesis of labeled this compound.
Experimental Protocol
This protocol describes the synthesis of stable isotope-labeled this compound from a corresponding labeled L-tryptophan precursor using a commercially available L-amino acid oxidase.
Materials and Reagents:
-
Stable Isotope-Labeled L-Tryptophan (e.g., L-Tryptophan-¹³C₆, L-Tryptophan-¹⁵N₂, L-Tryptophan-d₅)
-
L-amino acid oxidase (from Crotalus adamanteus)
-
Catalase (from bovine liver)
-
Sodium Phosphate Buffer (0.1 M, pH 7.5)
-
Hydrochloric Acid (1 M)
-
Solid Phase Extraction (SPE) C18 Cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water
Equipment:
-
pH meter
-
Incubator shaker
-
Centrifuge
-
Lyophilizer (optional)
-
Solid Phase Extraction manifold
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (for product verification)
Procedure:
-
Reaction Setup:
-
In a sterile conical tube, dissolve 10 mg of stable isotope-labeled L-Tryptophan in 10 mL of 0.1 M sodium phosphate buffer (pH 7.5).
-
Add 10 units of L-amino acid oxidase to the solution.
-
Add 100 units of catalase. The catalase is included to degrade the hydrogen peroxide byproduct of the oxidase reaction, which can otherwise degrade the IPyA product.
-
Incubate the reaction mixture at 30°C with gentle shaking (150 rpm) for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC or LC-MS.
-
-
Reaction Quenching and Product Stabilization:
-
Once the reaction is complete (as determined by the consumption of the tryptophan starting material), stop the reaction by acidifying the mixture to pH ~2.5 with 1 M HCl. This step also helps to stabilize the IPyA product.[6]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to pellet the enzymes.
-
Carefully collect the supernatant containing the crude labeled IPyA.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the acidified supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water containing 0.1% formic acid to remove salts and the unreacted amino acid.
-
Elute the labeled IPyA from the cartridge with 5 mL of methanol.
-
Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at low temperature (<30°C).
-
-
Further Purification by HPLC (Optional):
-
For higher purity, the product can be further purified by reverse-phase HPLC on a C18 column.
-
Dissolve the residue from the SPE step in a small volume of the mobile phase.
-
Use a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) for elution.
-
Collect the fractions corresponding to the IPyA peak, identified by comparison with an authentic standard or by mass spectrometry.
-
Pool the pure fractions and lyophilize or carefully evaporate the solvent to obtain the purified product.
-
-
Characterization and Quantification:
-
Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material is available.
-
Quantify the product using a UV-Vis spectrophotometer by comparing its absorbance to a standard curve of unlabeled IPyA, or more accurately by quantitative NMR (qNMR).
-
Data Presentation
Table 1: Expected Mass Shifts for Labeled this compound
| Labeling Scheme | Precursor (L-Tryptophan) Mass (Monoisotopic) | Product (IPyA) Mass (Monoisotopic) | Mass Shift from Unlabeled IPyA (203.0582) |
| Unlabeled | 204.0899 | 203.0582 | 0 |
| ¹³C₆ (Indole Ring) | 210.0700 | 209.0783 | +6.0201 |
| ¹⁵N₁ (Indole N) | 205.0870 | 204.0553 | +0.9971 |
| ¹⁵N₂ (Indole & Amino) | 206.0840 | 204.0553 | +0.9971 (Amino N is lost) |
| D₅ (Indole Ring) | 209.1214 | 208.0897 | +5.0315 |
Note: The mass of IPyA is one Dalton less than tryptophan due to the substitution of the -NH₂ group with an oxygen atom and the loss of a hydrogen atom.
Table 2: Typical Purification Yields
| Purification Step | Typical Recovery | Purity (by HPLC) |
| Enzymatic Reaction | >90% Conversion | - |
| Solid Phase Extraction | 70-85% | >90% |
| HPLC (Optional) | 50-70% | >98% |
Signaling Pathways and Logical Relationships
The synthesis of IPyA is the first committed step in the main auxin biosynthetic pathway in many organisms.
Diagram of the this compound Biosynthetic Pathway
Caption: The this compound pathway for IAA biosynthesis.
This chemo-enzymatic protocol provides a reliable method for producing high-purity, stable isotope-labeled this compound for advanced research applications. Due to the inherent instability of the compound, care should be taken during purification and storage, which should be at low temperatures (-20°C or -80°C) under an inert atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. jircas.go.jp [jircas.go.jp]
- 3. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 5. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RU2325442C2 - Method of this compound and its derivatives production - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Indole-3-pyruvic Acid in Plant Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-pyruvic acid (IPA) is a key intermediate in the primary biosynthetic pathway of indole-3-acetic acid (IAA), the most abundant natural auxin in plants. While the roles of IAA, indole-3-butyric acid (IBA), and synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA) are well-documented in plant cell culture, the exogenous application of IPA is a largely unexplored area. These notes provide a comprehensive overview of the theoretical basis for using IPA, protocols for its preparation and application, and a framework for evaluating its efficacy in comparison to established auxins for callus induction, rooting, and other developmental processes in vitro.
Introduction to this compound (IPA)
This compound is the direct precursor to IAA in the tryptophan-dependent auxin biosynthesis pathway, often referred to as the IPyA pathway.[1] In this two-step process, tryptophan is first converted to IPA by the enzyme TAA1 (tryptophan aminotransferase of Arabidopsis 1) and its relatives. Subsequently, IPA is converted to IAA by the YUCCA family of flavin monooxygenases.[2] Given its position as the immediate precursor to IAA, the exogenous application of IPA to plant cell culture media presents a novel approach to auxin supplementation. It is hypothesized that plant cells can readily convert supplied IPA into active IAA, potentially offering a different kinetic of auxin release and response.
However, researchers should be aware of the inherent instability of IPA in aqueous solutions, where it can be non-enzymatically converted to other compounds, including IAA.[2] This instability necessitates careful preparation and storage of stock solutions and suggests that aqueous solutions should not be stored for more than a day.[3]
Data Presentation: Comparative Efficacy of Common Auxins
Due to a lack of published studies on the exogenous application of IPA in plant tissue culture, this section presents quantitative data for commonly used auxins to serve as a baseline for designing experiments with IPA.
Table 1: Effect of Various Auxins on Callus Induction in Different Plant Species
| Plant Species | Explant | Auxin Type | Concentration (mg/L) | Callus Induction Rate (%) | Reference |
| Dendrocalamus hamiltonii | Shoot Tip | 2,4-D | 3.0 | 86.5 | [4] |
| Dendrocalamus hamiltonii | Shoot Tip | 2,4-D + BA (1.0 mg/L) | 3.0 | 68.35 | [4] |
| Chlorophytum borivilianum | Shoot Bud | 2,4-D | 5.0 | High Frequency | [5] |
| Carum copticum | Leaf | 2,4-D + BAP (1.0 mg/L) | 0.25 | Not specified (qualitative) | [6] |
| Piper longum | Nodal Tissue | NAA + BA (0.2 mg/L) | 1.0 | Not specified (qualitative) | [7] |
Table 2: Effect of Different Auxins on Rooting of In Vitro Shoots
| Plant Species | Auxin Type | Concentration (mg/L) | Rooting Percentage (%) | Average No. of Roots | Reference |
| Prunus rootstock 'Garnem' | IBA | 0.9 | ~81.3 (callus formation) | >8 | |
| Dendrocalamus hamiltonii | IBA | 3.0 | 95 | 7-8 | [4] |
| Cannabis sativa 'I3' | IBA (talc) | 3000 (3.0 g/L) | 89 | Not specified | |
| Carum copticum | IAA | 1.0 | 63 | 7.7 | [6] |
| Chlorophytum borivilianum | IBA | 1.0 | 100 | ~50 | [5] |
Experimental Protocols
Preparation of this compound (IPA) Stock Solution
Materials:
-
This compound (FW: 203.19 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Sterile, purified water
-
Sterile volumetric flasks (e.g., 50 mL or 100 mL)
-
Sterile microcentrifuge tubes or cryovials for aliquots
-
Syringe filter (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of IPA powder in a sterile environment (e.g., a laminar flow hood). To prepare a 1 mg/mL stock solution, weigh 50 mg of IPA for a final volume of 50 mL.
-
Dissolving: IPA is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO.[3] In a sterile container, dissolve the weighed IPA in a small volume of DMSO (e.g., 1-2 mL for 50 mg). Gently swirl until the powder is completely dissolved.
-
Dilution: Slowly add sterile, purified water to the dissolved IPA solution while stirring to bring it to the final volume in the volumetric flask.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C. Due to the instability of IPA in aqueous solutions, it is recommended to use freshly prepared stock solutions or thawed aliquots immediately and not to store diluted aqueous solutions for more than 24 hours.[3]
Protocol for Testing the Efficacy of IPA on Callus Induction
Objective: To determine the optimal concentration of IPA for callus induction from a specific plant explant and to compare its efficacy with a standard auxin like 2,4-D or NAA.
Materials:
-
Sterile plant explants (e.g., leaf discs, stem segments, cotyledons)
-
Basal medium (e.g., Murashige and Skoog (MS) medium) with vitamins and sucrose
-
Gelling agent (e.g., agar or gellan gum)
-
IPA stock solution (1 mg/mL)
-
Stock solution of a standard auxin (e.g., 2,4-D or NAA, 1 mg/mL)
-
Stock solution of a cytokinin (e.g., 6-Benzylaminopurine (BAP) or Kinetin), if required for the specific plant species
-
Sterile petri dishes
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Media Preparation: Prepare the basal medium (e.g., MS medium). Divide the medium into batches for different treatments.
-
Hormone Addition: To the different batches of molten, cooling (around 40-50°C) autoclaved medium, add the filter-sterilized hormone stock solutions to achieve the desired final concentrations.
-
Control: Basal medium without any auxins.
-
IPA Treatments: A range of IPA concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
Standard Auxin Treatments: A range of a standard auxin like 2,4-D or NAA (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
A cytokinin may be added at a constant concentration (e.g., 0.1-0.5 mg/L BAP) across all treatments if it is known to be beneficial for callus induction in the chosen species.
-
-
Plating: Pour the prepared media into sterile petri dishes and allow them to solidify.
-
Explant Inoculation: Place the sterile explants onto the surface of the solidified media, ensuring good contact.
-
Incubation: Seal the petri dishes and place them in a growth chamber. Incubation is often carried out in the dark or under low light conditions at a controlled temperature (e.g., 25 ± 2°C).
-
Data Collection: After a set period (e.g., 4-6 weeks), record the following parameters:
-
Percentage of explants forming callus.
-
Fresh weight of the induced callus.
-
Morphology of the callus (e.g., friable, compact, color).
-
-
Subculture: Subculture the developing calli onto fresh medium of the same composition to promote proliferation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The TIR1/AFB-mediated auxin signaling pathway.
References
- 1. jircas.go.jp [jircas.go.jp]
- 2. pnas.org [pnas.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Callus induction and regeneration via shoot tips of Dendrocalamus hamiltonii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Callus Induction and Plant Regeneration from Carum copticum and Assessment of Antioxidant Responses and Phytochemical Profiling by In Vitro Salinity Stress [mdpi.com]
- 6. Effects of Auxin (Indole-3-butyric Acid) on Adventitious Root Formation in Peach-Based Prunus Rootstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hort [journals.ashs.org]
Application Notes and Protocols for Indole-3-pyruvic Acid (IPA) Feeding Studies
Introduction
Indole-3-pyruvic acid (IPA) is a metabolite derived from the dietary amino acid tryptophan by gut microbiota.[1][2][3] Emerging research has highlighted its potential therapeutic effects in a range of preclinical models, including those for metabolic disorders and inflammatory bowel disease (IBD).[4][5][6][7] IPA is known to exert its biological functions through various mechanisms, including the activation of the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR), as well as by modulating signaling pathways like the STAT3 pathway involved in leptin sensitivity.[4][6][7][8] These application notes provide detailed protocols for conducting IPA feeding studies in rodent models to investigate its effects on metabolic health and intestinal inflammation.
I. Metabolic Disease Models: Diet-Induced Obesity
This section outlines the protocol for evaluating the efficacy of IPA in a diet-induced obesity (DIO) mouse model. The objective is to assess the impact of IPA supplementation on weight gain, glucose metabolism, and related physiological parameters.
Experimental Workflow for Diet-Induced Obesity Studies
Caption: Workflow for an IPA feeding study in a diet-induced obesity mouse model.
Protocol 1: IPA Administration in a Diet-Induced Obesity (DIO) Mouse Model
-
1. Animal Model and Diet:
-
Use male C57BL/6 mice, 5-6 weeks old.
-
House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.[9]
-
After a one-week acclimatization period on a standard chow diet, switch mice to a high-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity. Control animals may be kept on a standard chow diet.
-
Monitor body weight weekly. Mice are typically considered obese after 8-12 weeks on an HFD.
-
-
2. IPA Preparation and Administration:
-
Preparation: Prepare a stock solution of this compound (Sigma-Aldrich or equivalent) in a suitable vehicle (e.g., sterile water or 0.5% carboxymethylcellulose).
-
Dosage: A typical dosage for oral gavage is 20 mg/kg body weight per day.[5][10]
-
Administration: Administer IPA or the vehicle to the respective groups daily via oral gavage for a period of up to 16 weeks.[10] Ensure proper technique to minimize stress and injury to the animals.
-
-
3. In-life Measurements and Phenotyping:
-
Body Weight and Food Intake: Record body weight and food consumption weekly.[10] Note that accurately quantifying food intake can be challenging and may require specialized equipment.[11][12]
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT after a defined period of treatment (e.g., 14 weeks). Fast mice for 6 hours, then administer a glucose solution (2 g/kg) via oral gavage. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[10]
-
Insulin Tolerance Test (ITT): Perform an ITT at least 3-4 days after the OGTT. Fast mice for 4 hours, then administer an intraperitoneal (IP) injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.[10]
-
-
4. Terminal Procedures and Sample Collection:
-
At the end of the study, euthanize mice following IACUC-approved procedures.
-
Collect blood via cardiac puncture for serum or plasma separation. Store samples at -80°C.
-
Dissect and weigh key metabolic tissues, including epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), brown adipose tissue (BAT), and liver.[10]
-
Snap-freeze a portion of the tissues in liquid nitrogen for molecular analysis (qPCR, Western blot) and fix another portion in 10% neutral buffered formalin for histology.
-
-
5. Downstream Analyses:
-
Serum Analysis: Measure serum levels of IPA, insulin, lipids (cholesterol, triglycerides), and inflammatory cytokines (e.g., TNF-α, IL-6).[10]
-
Gene Expression: Analyze the expression of genes related to inflammation and metabolism in adipose tissue and liver using qPCR.
-
Histology: Perform H&E staining on liver and adipose tissue sections to assess steatosis and adipocyte size, respectively.
-
Quantitative Data Summary: IPA in Metabolic Disease Models
| Parameter | Animal Model | IPA Dose & Administration | Duration | Key Outcomes | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | 20 mg/kg/day (Oral Gavage) | 16 weeks | Significant reduction in weight gain compared to HFD controls.[10] | [10] |
| Weight Gain | Diet-Induced Obese (DIO) Mice | Not specified | Not specified | IPA-treated mice showed a 31% reduction in weight gain compared to controls.[4] | [4] |
| Glucose Metabolism | DIO Mice | 20 mg/kg/day (Oral Gavage) | 16 weeks | Improved glucose tolerance and insulin sensitivity.[10] | [10] |
| Insulin Resistance | Rats | 27.3 mg/kg/day | 7 weeks | Improved insulin resistance.[5] | [5] |
| Hepatic Steatosis | Sprague-Dawley Rats | 20 mg/kg/day | 8 weeks | Alleviated hepatic steatosis.[5] | [5] |
Signaling Pathway: IPA and Leptin Sensitivity
IPA has been shown to improve leptin sensitivity in the hypothalamus by targeting the STAT3 signaling pathway.[4] A high-fat diet can impair this pathway, leading to leptin resistance.
Caption: IPA enhances leptin sensitivity by promoting STAT3 phosphorylation.
II. Inflammatory Bowel Disease (IBD) Models
This section provides a protocol for assessing the anti-inflammatory effects of IPA in a dextran sulfate sodium (DSS)-induced colitis model, which is a common model for studying IBD.[1]
Protocol 2: IPA Administration in a DSS-Induced Colitis Mouse Model
-
1. Animal Model and Colitis Induction:
-
Use gnotobiotic mice colonized with a defined microbial community that lacks the ability to produce IPA, or conventional specific-pathogen-free (SPF) mice.[1]
-
Induce colitis by administering DSS (e.g., 1.5-3.5% wt/vol) in the drinking water for a period of 5-7 days.[1] The concentration of DSS may need to be optimized based on the mouse strain and facility.
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
-
2. IPA Administration:
-
3. Outcome Assessments:
-
Survival and Clinical Score: Monitor survival rates and continue daily DAI scoring.[1]
-
Intestinal Permeability: Assess intestinal barrier function using an in vivo FITC-dextran assay. Gavage mice with FITC-dextran (4 kDa) and measure its concentration in the serum 4 hours later.[13]
-
Tissue Collection: At the end of the study, collect the entire colon and measure its length. A shorter colon is indicative of more severe inflammation.
-
Collect colon tissue for histological analysis (H&E staining) and for the isolation of lamina propria immune cells for flow cytometry.[7]
-
Collect blood for measurement of circulating IPA levels and systemic inflammatory mediators.[1]
-
-
4. Downstream Analyses:
-
Histology: Score colon sections for signs of inflammation, epithelial damage, and immune cell infiltration.
-
Flow Cytometry: Analyze immune cell populations in the colonic lamina propria, such as T-helper cells (Th1, Th17) and regulatory T cells (Tregs).[6][7]
-
Cytokine Analysis: Measure levels of pro-inflammatory (e.g., IFN-γ, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines in colon tissue homogenates or serum.[6][7]
-
Quantitative Data Summary: IPA in IBD Models
| Parameter | Animal Model | IPA Dose & Administration | Duration | Key Outcomes | Reference |
| Survival | DSS-induced colitis in gnotobiotic mice | 1.3 mM in drinking water | During recovery | Significantly increased survival.[1] | [1] |
| Intestinal Barrier | DSS-induced colitis mice | Not specified | During recovery | Enhanced intestinal barrier function, reduced FITC-dextran flux.[1] | [1] |
| Immune Response | T-cell mediated colitis model | Oral administration | Not specified | Decreased IFN-γ+ T cells, increased IL-10+ T cells (Tregs).[7] | [7] |
| Inflammation | DSS-induced colitis mice | Not specified | Not specified | Ameliorated colitis symptoms.[6] | [6] |
Signaling Pathway: IPA in Gut Immunity
IPA modulates intestinal immunity and enhances barrier function primarily through the activation of the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR).[8]
Caption: IPA modulates gut immunity via AHR and PXR activation.
III. General Considerations and Best Practices
-
Compound Sourcing and Purity: Use high-purity this compound to avoid confounding effects from impurities.
-
Animal Welfare: All animal experiments must be conducted in accordance with protocols approved by the Institutional Animal Care and Use Committee (IACUC).[14] Monitor animals closely for any signs of distress or toxicity.
-
Route of Administration: Oral gavage ensures accurate dosing, while administration in drinking water is less stressful but may lead to variability in intake.[14] The choice should be justified based on the experimental goals.
-
Data Analysis: Both quantitative (e.g., body weight, cytokine levels) and qualitative (e.g., behavioral changes, histological scoring) data should be collected and analyzed to provide a comprehensive understanding of IPA's effects.[15][16]
-
Controls: Appropriate vehicle controls are essential for all experiments. In studies involving specific microbial communities, the use of germ-free or defined-colonization models can provide critical insights.[1]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdnewsline.com [mdnewsline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial metabolite indole-3-propionic acid supplementation does not protect mice from the cardiometabolic consequences of a Western diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Combining Quantitative and Qualitative Data in the Study of Feeding Behavior in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application of Indole-3-pyruvic Acid in Rooting Experiments: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-pyruvic acid (IPA) is a key intermediate in the primary auxin biosynthesis pathway in plants, known as the tryptophan-dependent pathway. As the direct precursor to indole-3-acetic acid (IAA), the most abundant natural auxin, IPA plays a pivotal role in numerous developmental processes, including the formation of adventitious roots. While the exogenous application of synthetic auxins like indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA) is a standard practice in horticulture and plant tissue culture to promote rooting, the direct application of IPA for this purpose is less common and not as extensively documented in scientific literature.
This document provides detailed application notes and protocols for the use of auxins in rooting experiments, with a primary focus on the well-established applications of IBA and IAA due to the wealth of available data. Furthermore, it elucidates the critical role of the IPA pathway in endogenous root development and provides a framework for future research into the potential of exogenous IPA application.
The Role of this compound in Auxin Biosynthesis and Rooting
The this compound pathway is the main route for auxin (IAA) biosynthesis in most plants. The process involves two key enzymatic steps:
-
Conversion of Tryptophan to this compound: The enzyme tryptophan aminotransferase (TAA) catalyzes the conversion of tryptophan to IPA.
-
Conversion of this compound to Indole-3-acetic acid: The YUCCA family of flavin monooxygenases (YUC) then converts IPA to IAA.
This newly synthesized IAA is crucial for initiating the complex signaling cascade that leads to the development of adventitious roots from stem or leaf cuttings.
Signaling Pathway of IPA-mediated Auxin Biosynthesis
Caption: The this compound pathway for auxin biosynthesis.
Application of Auxins in Rooting Experiments: Focus on IBA and IAA
Due to the extensive research and established protocols, this section details the application of IBA and IAA for inducing adventitious root formation. These protocols can serve as a foundation for designing experiments with other auxins, including IPA.
Quantitative Data on Auxin-Induced Rooting
The effectiveness of auxin treatment is dependent on the plant species, the type of cutting, the concentration of the auxin, and the application method. The following tables summarize quantitative data from various studies on the application of IBA and IAA.
Table 1: Effect of IBA Concentration on Rooting of Various Plant Cuttings
| Plant Species | Cutting Type | IBA Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots | Average Root Length (cm) | Reference |
| Actinidia deliciosa (Kiwifruit) | Semi-hardwood | 10,000 | 42 | - | 0.301 | [1] |
| Actinidia arguta | Semi-hardwood | 10 | - | 0.9815 | - | [1] |
| Pterocarya fraxinifolia | Hardwood | 1000 | - | - | - | [2] |
| Pterocarya fraxinifolia | Hardwood | 2000 | - | - | - | [2] |
| Prunus persica (Peach) | Hardwood | 3000 | Highest | Highest | Highest | |
| Cannabis sativa 'I3' | Stem Cuttings | 3000 | 89 | - | - | [3] |
| Rosemary | Stem Cuttings | 60 (3-hour soak) | - | 27.8 | - | [4] |
Table 2: Comparative Efficacy of IAA and IBA on Rooting
| Plant Species | Auxin | Concentration (ppm) | Rooting Percentage (%) | Average Number of Roots | Reference |
| Hardwickia binata | IAA | 2000 | 70.17 | - | |
| Hardwickia binata | IBA | 2000 | 81.69 | 20.44 | |
| Azalea 'Mingchao' & 'Zihudie' | IBA | 2 mg/L | Increased | Increased | [5] |
| Azalea 'Mingchao' & 'Zihudie' | NAA | 2 mg/L | Increased | Increased | [5] |
Experimental Protocols
The following are detailed protocols for conducting rooting experiments using auxins.
Protocol 1: Adventitious Rooting of Herbaceous Cuttings
Objective: To induce adventitious root formation in herbaceous cuttings using an auxin solution.
Materials:
-
Healthy, disease-free stock plants
-
Sterilized pruning shears or scalpel
-
Beakers and graduated cylinders
-
Auxin stock solution (e.g., IBA or IAA dissolved in a small amount of ethanol and then diluted with distilled water)
-
Rooting medium (e.g., perlite, vermiculite, or a mixture of peat and sand)
-
Propagation trays or small pots with drainage holes
-
Clear plastic dome or plastic bags
-
Misting system (optional)
Procedure:
-
Preparation of Cuttings:
-
Take 4-6 inch cuttings from the terminal ends of healthy shoots.
-
Make a clean, angled cut just below a node.
-
Remove the leaves from the lower half of the cutting.
-
-
Auxin Treatment:
-
Prepare the desired auxin concentrations (e.g., 500-3000 ppm for IBA) by diluting the stock solution.
-
Quick Dip Method: Dip the basal 1-2 cm of the cuttings into the auxin solution for 5-10 seconds.
-
Soaking Method: Place the basal end of the cuttings in a dilute auxin solution (e.g., 50-150 ppm IBA) for a longer duration (e.g., 4-24 hours).
-
-
Planting:
-
Immediately after treatment, insert the cuttings into the pre-moistened rooting medium.
-
Ensure that at least one node is buried in the medium.
-
-
Environmental Conditions:
-
Place the trays or pots in a location with bright, indirect light.
-
Maintain high humidity by covering the cuttings with a plastic dome or bag.
-
If using a misting system, set it to provide a fine mist at regular intervals to keep the cuttings turgid.
-
Maintain a temperature of 21-27°C (70-80°F).
-
-
Data Collection:
-
After a designated period (e.g., 2-8 weeks, depending on the species), gently remove the cuttings from the medium.
-
Record the rooting percentage, number of primary roots per cutting, and the length of the longest root.
-
Protocol 2: In Vitro Rooting of Microshoots
Objective: To induce root formation from in vitro-propagated microshoots.
Materials:
-
Sterile microshoots
-
Laminar flow hood
-
Sterile culture vessels (e.g., test tubes, petri dishes, or Magenta boxes)
-
Basal salt medium (e.g., Murashige and Skoog - MS) supplemented with vitamins and sucrose
-
Auxin stock solution (e.g., IBA or IAA), filter-sterilized
-
pH meter and sterile HCl or KOH for pH adjustment
-
Autoclave
Procedure:
-
Medium Preparation:
-
Prepare the basal medium according to the manufacturer's instructions.
-
Add the desired concentration of auxin (e.g., 0.1-2.0 mg/L IBA or IAA) to the medium after autoclaving and cooling to about 45-50°C to avoid heat degradation.
-
Adjust the pH of the medium to 5.7-5.8 before autoclaving.
-
Dispense the medium into sterile culture vessels.
-
-
Inoculation:
-
Under sterile conditions in a laminar flow hood, excise individual microshoots from the culture.
-
Insert the basal end of each microshoot into the rooting medium.
-
-
Incubation:
-
Incubate the cultures in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
-
Data Collection:
-
After 3-4 weeks, record the percentage of rooted explants, the number of roots per explant, and the average root length.
-
Experimental Workflow for a Typical Rooting Experiment
Caption: General workflow for a plant cutting rooting experiment.
Future Directions: Investigating the Exogenous Application of this compound
The lack of extensive data on the direct application of IPA for rooting presents a significant research opportunity. Future studies could focus on:
-
Comparative Efficacy: Directly comparing the rooting efficiency of IPA with IAA and IBA across a range of plant species and cutting types.
-
Optimal Concentrations: Determining the optimal concentration range for IPA application to maximize rooting success while avoiding potential phytotoxicity.
-
Stability and Uptake: Investigating the stability of IPA in solution and its uptake and metabolism by plant tissues compared to other auxins.
-
Synergistic Effects: Exploring potential synergistic effects of IPA when applied in combination with other auxins or plant growth regulators.
By systematically investigating these aspects, researchers can gain a deeper understanding of IPA's potential as a rooting agent and possibly develop novel and more effective methods for plant propagation.
Conclusion
While this compound is a central molecule in the endogenous synthesis of auxin and subsequent root development, its application as an exogenous rooting agent is not well-established. The provided protocols, centered on the widely used auxins IBA and IAA, offer a robust framework for conducting rooting experiments. The quantitative data presented highlights the variability in optimal auxin concentrations across different plant species. Further research into the direct application of IPA is warranted and could unveil new strategies for enhancing adventitious root formation in a variety of plant species, with potential applications in agriculture, horticulture, and forestry.
References
- 1. Effects of indole-3-butyric acid application on rooting and vegetative development in hardwood cuttings of Pterocarya fraxinifolia (Poiret) Spach :: BioResources [bioresources.cnr.ncsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Rooting of Stem Cuttings with Different Indole 3 Butyric Acid (IBA) Treatments and Development of Micropropagation Protocol for Piper betle L. Node Culture [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Indole-3-Pyruvic Acid from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-pyruvic acid (IPyA) is a crucial intermediate in the biosynthesis of the primary plant auxin, indole-3-acetic acid (IAA).[1][2] It also plays a significant role as a metabolite in microbial and mammalian systems, with emerging evidence of its involvement in immune function. The accurate quantification and purification of IPyA from complex biological matrices are essential for understanding its physiological roles and for potential therapeutic applications. However, the inherent instability of IPyA presents a significant challenge in its analysis.[1][3] This document provides detailed application notes and protocols for the effective purification of IPyA from various biological samples, addressing its instability and ensuring reliable downstream analysis.
Stability and Handling Considerations
This compound is an unstable compound that can spontaneously convert to indole-3-lactic acid (ILA).[1] Its stability is influenced by factors such as pH, temperature, and the presence of peroxides.[3] To ensure the integrity of the analyte during purification, the following precautions are recommended:
-
Temperature: All extraction and purification steps should be performed at low temperatures (e.g., on ice or at 4°C) to minimize degradation.
-
Light: Protect samples from light to prevent photo-degradation.
-
pH: Maintain acidic conditions during extraction where possible, as IPyA is more stable at lower pH.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can help to slow the reactivity and degradation of IPyA in biological samples like whole blood.[3]
-
Derivatization: For certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of IPyA in the crude extract can stabilize the molecule for subsequent purification and analysis.[4][5]
Signaling Pathway: Tryptophan-Dependent IAA Biosynthesis
This compound is a key intermediate in the tryptophan-dependent biosynthesis of indole-3-acetic acid (IAA), a major plant hormone. This pathway is also utilized by many plant-associated and pathogenic bacteria.[6][7][8] Understanding this pathway is crucial for researchers studying plant development, plant-microbe interactions, and microbial physiology.
References
- 1. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 3. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Indole-3-pyruvic Acid (IPyA) Conversion to Indole-3-acetic Acid (IAA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for quantifying the conversion of Indole-3-pyruvic acid (IPyA) to Indole-3-acetic acid (IAA), a critical step in the primary auxin biosynthesis pathway in plants and various microorganisms. Accurate measurement of this conversion is essential for understanding plant development, microbial-plant interactions, and for the development of novel agrochemicals and pharmaceuticals.
The protocols outlined below cover enzymatic assays coupled with highly sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as a colorimetric screening method.
Signaling Pathway: The this compound (IPyA) Pathway
The IPyA pathway is a major route for IAA biosynthesis. It begins with the transamination of L-tryptophan to IPyA, which is then decarboxylated to indole-3-acetaldehyde (IAAld). Finally, IAAld is oxidized to form IAA.
In Vitro Assays for Enzymes of the Indole-3-Pyruvic Acid Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vitro assays of the key enzymes in the indole-3-pyruvic acid (IPA) pathway of auxin biosynthesis. The protocols are intended to offer a starting point for researchers studying these enzymes, developing inhibitors, or investigating their roles in various biological systems.
Introduction to the this compound Pathway
The this compound (IPA) pathway is a primary route for the biosynthesis of the plant hormone indole-3-acetic acid (IAA), also known as auxin. This pathway is also utilized by many plant-associated bacteria. The pathway consists of a two-step conversion of L-tryptophan to IAA. The key enzymes involved are Tryptophan Aminotransferase (TAA), Indole-3-pyruvate Decarboxylase (IPDC), and Indole-3-acetaldehyde Dehydrogenase (IAD). Understanding the activity and kinetics of these enzymes is crucial for agricultural and pharmaceutical research, including the development of herbicides and novel therapeutics.
Enzyme Assay Protocols
The following section details the in vitro assay protocols for TAA, IPDC, and IAD. A general workflow for these assays is presented below.
Tryptophan Aminotransferase (TAA) Assay
This protocol describes a method to measure the activity of Tryptophan Aminotransferase (TAA) by quantifying the formation of its product, this compound (IPyA), or in the reverse reaction, the formation of tryptophan, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified TAA enzyme
-
L-Tryptophan (substrate)
-
α-Ketoglutarate (amino group acceptor)
-
Pyridoxal 5'-phosphate (PLP) (cofactor)
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 8.0
-
Quenching Solution: 1 M HCl
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0), 50 µM PLP, and the desired concentration of purified TAA enzyme.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding L-tryptophan and α-ketoglutarate to final concentrations of 1 mM each. The final reaction volume is typically 100 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of quenching solution (1 M HCl).
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Elute the products using a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.
-
Detect the product (IPyA or tryptophan) using a UV detector (e.g., at 280 nm) or a fluorescence detector (for tryptophan, excitation at 280 nm and emission at 350 nm).
-
Quantify the product by comparing the peak area to a standard curve of the pure compound.
-
Indole-3-pyruvate Decarboxylase (IPDC) Assay
This protocol describes a continuous spectrophotometric coupled enzyme assay to measure the activity of Indole-3-pyruvate Decarboxylase (IPDC) by detecting the CO2 produced. The CO2 is used by phosphoenolpyruvate carboxylase (PEPC) to convert phosphoenolpyruvate (PEP) to oxaloacetate, which is then reduced by malate dehydrogenase (MDH), oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
Materials:
-
Purified IPDC enzyme
-
This compound (substrate)
-
Thiamine pyrophosphate (TPP) (cofactor)
-
Magnesium chloride (MgCl2)
-
Reaction Buffer: 50 mM MES buffer, pH 6.5
-
Coupling Enzymes: Phosphoenolpyruvate carboxylase (PEPC) and Malate dehydrogenase (MDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing 50 mM MES buffer (pH 6.5), 1 mM TPP, 5 mM MgCl2, 1 mM PEP, 0.2 mM NADH, and an excess of PEPC and MDH (e.g., 5-10 units each).
-
Add the desired concentration of purified IPDC enzyme. The final volume is typically 1 mL.
-
-
Assay Measurement:
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm at 30°C.
-
Initiate the reaction by adding this compound to a final concentration of 0.5 mM.
-
Continuously monitor the decrease in absorbance at 340 nm for several minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
The rate of NADH oxidation is directly proportional to the rate of CO2 production and thus to the IPDC activity.
-
Indole-3-acetaldehyde Dehydrogenase (IAD) Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of Indole-3-acetaldehyde Dehydrogenase (IAD) by monitoring the production of NADH.
Materials:
-
Purified IAD enzyme
-
Indole-3-acetaldehyde (substrate)
-
NAD+ (cofactor)
-
Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Reaction Setup:
-
In a cuvette, prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 100 mM KCl, and 2 mM NAD+.
-
Add the desired concentration of purified IAD enzyme. The final volume is typically 100 µL to 1 mL.
-
-
Assay Measurement:
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance at 340 nm at 25°C.
-
Initiate the reaction by adding indole-3-acetaldehyde to a final concentration of 10 mM.
-
Continuously monitor the increase in absorbance at 340 nm for several minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH formation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Quantitative Data Summary
The following tables summarize the kinetic parameters reported for the enzymes of the IPA pathway from various sources. These values can serve as a reference for experimental design and data interpretation.
Table 1: Kinetic Parameters of Tryptophan Aminotransferase (TAA)
| Enzyme Source | Substrate | Km (µM) | Reference |
| Arabidopsis thaliana TAA1 | L-Tryptophan | 43.6 | [1][2] |
| Arabidopsis thaliana TAA1 (reverse reaction) | This compound | 0.7 | [1][2] |
Table 2: Kinetic Parameters of Indole-3-pyruvate Decarboxylase (IPDC)
| Enzyme Source | Substrate | Km (µM) | Cofactors | Reference |
| Enterobacter cloacae | This compound | 15 | TPP, Mg2+ | [3] |
| Klebsiella pneumoniae | 2-Ketoisovalerate | 2800 (lower for this substrate than KivD) | TPP, Mg2+ | [2] |
Table 3: Kinetic Parameters of Indole-3-acetaldehyde Dehydrogenase (IAD/ALDH)
| Enzyme Source | Substrate | Km (µM) | Cofactor | Reference |
| Human Blood ALDH | Indole-3-acetaldehyde | < 10 | NAD+ | [1] |
| Human Blood ALDH | NAD+ | 100 | - | [1] |
| Pseudomonas syringae AldA | Indole-3-acetaldehyde | 14.5 ± 2.1 | NAD+ | [4] |
| Pseudomonas syringae AldA | NAD+ | 127 ± 15 | - | [4] |
Disclaimer: The provided protocols and data are for guidance and may require optimization for specific experimental conditions and enzyme sources. It is recommended to perform preliminary experiments to determine the optimal substrate and enzyme concentrations, as well as incubation times.
References
- 1. Aldehyde dehydrogenase in blood: a sensitive assay and inhibition by disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Biosensors for Real-Time Indole-3-Pyruvic Acid Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-pyruvic acid (IPyA) is a crucial intermediate in the primary auxin biosynthesis pathway in plants and various microbes.[1][2] As the direct precursor to indole-3-acetic acid (IAA), the most potent natural auxin, the real-time monitoring of IPyA concentrations is of significant interest for understanding plant development, host-microbe interactions, and for applications in metabolic engineering and drug discovery. IPyA has also been identified as a ligand for the aryl hydrocarbon receptor (AhR), playing a role in immune modulation.[3]
Traditional methods for IPyA quantification, such as gas chromatography-mass spectrometry (GC-MS), are typically destructive, time-consuming, and do not allow for real-time monitoring in living cells.[4] Genetically encoded biosensors offer a powerful alternative, enabling dynamic, in vivo measurement of metabolite concentrations with high spatiotemporal resolution.[5]
This document provides detailed application notes and protocols for the conceptualization and development of two types of genetically encoded biosensors for real-time IPyA monitoring: a FRET-based biosensor for intracellular visualization and a transcription factor-based whole-cell biosensor for high-throughput screening applications.
IPyA Biosynthesis Pathway
The primary route for auxin (IAA) biosynthesis involves a two-step process starting from tryptophan. First, the Tryptophan Aminotransferase of Arabidopsis (TAA1) or its related proteins (TARs) convert tryptophan into IPyA. Subsequently, flavin monooxygenases of the YUCCA family catalyze the conversion of IPyA into IAA.[2][6][7][8] Understanding this pathway is critical for interpreting data from IPyA biosensors in a biological context.
Figure 1: The main tryptophan-dependent auxin biosynthesis pathway via IPyA.
Application Note 1: A Genetically Encoded FRET Biosensor for Real-Time Intracellular IPyA Monitoring
Principle of Operation
This proposed biosensor design is based on Förster Resonance Energy Transfer (FRET), a mechanism that reports on molecular proximity.[9][10][11] The sensor consists of a donor fluorescent protein (e.g., mTurquoise2) and an acceptor fluorescent protein (e.g., mNeonGreen) flanking a "sensing" domain that specifically binds IPyA. For this purpose, the plant enzyme TAA1 is an ideal candidate for the sensing domain, as it is known to be regulated by its product, IPyA, via negative feedback, indicating a direct binding interaction that likely induces a conformational change.[6][7]
Upon IPyA binding to the TAA1 domain, the sensor protein undergoes a conformational change, altering the distance and/or orientation between the donor and acceptor fluorophores. This change in proximity modifies the FRET efficiency, leading to a ratiometric change in fluorescence emission that can be quantified by microscopy.
Figure 2: Proposed mechanism of the TAA1-based FRET biosensor for IPyA.
Performance Characteristics (Projected)
The following table summarizes the projected performance characteristics based on known parameters of the TAA1 enzyme and typical FRET biosensors.
| Parameter | Projected Value | Rationale / Reference |
| Sensing Moiety | Arabidopsis thaliana TAA1 | TAA1 exhibits feedback inhibition by IPyA, indicating direct binding.[6][7] |
| FRET Pair | mTurquoise2 (Donor) / mNeonGreen (Acceptor) | High quantum yield donor and bright, stable acceptor for an improved FRET pair.[12] |
| Affinity (Kd) | ~0.7 µM | Based on the reported Km value of IPyA for TAA1, which serves as a proxy for binding affinity.[6] |
| Dynamic Range | 0.1 µM - 10 µM | Estimated based on the Kd, covering physiological concentrations. |
| Response Time | < 1 minute | Binding is typically rapid and diffusion-limited. |
| Specificity | High for IPyA | TAA1 is specifically regulated by its product, IPyA. Cross-reactivity with tryptophan should be tested.[6] |
Experimental Protocols
This protocol outlines the assembly of the FRET biosensor expression vector using standard molecular cloning techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription-Factor-based Biosensor Engineering for Applications in Synthetic Biology. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Förster resonance energy transfer (FRET)-based small-molecule sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
Application Notes: Extraction of Indole-3-pyruvic Acid from Microbial Cultures
These application notes provide detailed protocols for the extraction, purification, and quantification of Indole-3-pyruvic acid (IPyA) from microbial cultures. The protocols are intended for researchers, scientists, and drug development professionals working with microbial biosynthesis of auxins and related metabolites.
Introduction
This compound (IPyA) is a key intermediate in the primary auxin biosynthesis pathway in plants and various microorganisms, including plant-associated bacteria and some fungi.[1][2][3] The capacity of microbes to produce IPyA and its subsequent conversion to Indole-3-acetic acid (IAA) is a significant factor in plant-microbe interactions, ranging from phytostimulation to pathogenesis.[2] Accurate extraction and quantification of IPyA from microbial cultures are essential for studying these interactions and for potential biotechnological applications.
A primary challenge in handling IPyA is its inherent instability; it can spontaneously convert to indole-3-lactic acid (ILA) or indole-3-acetaldehyde (IAAld) in culture media.[3][4] Therefore, the following protocols are designed to minimize degradation and ensure accurate measurement.
Microbial Biosynthesis of this compound
In many bacteria, the IPyA pathway is the most common route for IAA synthesis.[5] The process begins with the transamination of L-tryptophan to yield IPyA. This is followed by the decarboxylation of IPyA to indole-3-acetaldehyde (IAAld), which is then oxidized to form the final product, IAA.[2][5][6]
Figure 1. The this compound (IPyA) biosynthesis pathway in microorganisms.
Experimental Workflow for IPyA Extraction
The general workflow for extracting IPyA from a microbial culture involves separating the cells from the supernatant, followed by extraction of the compound from the liquid phase, and finally, analysis.
Figure 2. General experimental workflow for the extraction and analysis of IPyA.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from standard methods for extracting indole compounds from culture supernatants.[7] It relies on the differential solubility of protonated IPyA in an organic solvent.
A. Materials and Reagents
-
Microbial culture supernatant
-
Hydrochloric acid (HCl) or Formic Acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol (HPLC grade)
-
Rotary evaporator or vacuum concentrator
-
Centrifuge tubes (50 mL)
-
Separatory funnel (optional)
B. Procedure
-
Culture Preparation: Grow the microorganism in a suitable liquid medium (e.g., Nutrient Broth, King's B) supplemented with L-tryptophan (0.5 - 2.0 mg/mL) to induce the IPyA pathway.[7][8] Incubate under optimal growth conditions.
-
Cell Removal: Centrifuge the culture at high speed (e.g., 10,000-15,000 x g) for 15 minutes at 4°C to pellet the cells.[5][9] Carefully collect the supernatant. Alternatively, use a 0.22 µm filter to get a cell-free supernatant.
-
Acidification: Transfer the supernatant to a new tube and acidify to approximately pH 2.5-3.0 using HCl or formic acid. This step is critical as it protonates the carboxylic acid group of IPyA, making it less polar and more soluble in organic solvents.
-
Solvent Extraction: Add two volumes of ethyl acetate to the acidified supernatant.[7] Shake the mixture vigorously for 5 minutes and then allow the phases to separate for 10-15 minutes.[7] The upper layer is the organic phase containing IPyA.
-
Collection: Carefully collect the upper ethyl acetate layer.[7] For improved yield, the extraction can be repeated on the aqueous phase, and the organic fractions pooled.
-
Drying and Concentration: Dry the collected organic phase by passing it through anhydrous sodium sulfate to remove residual water. Evaporate the ethyl acetate to dryness using a rotary evaporator at a temperature below 40°C to prevent thermal degradation.[7]
-
Reconstitution: Re-dissolve the dried extract (which appears as a crystalline residue) in a small, precise volume (e.g., 1-5 mL) of methanol or the HPLC mobile phase.[7] The sample is now ready for analysis. Store at -20°C if not analyzed immediately.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a cleaner extract compared to LLE and can be more easily automated. This protocol is based on methods developed for the purification of related indole compounds and utilizes a C18 reverse-phase cartridge.[10][11][12]
A. Materials and Reagents
-
Microbial culture supernatant
-
Formic acid
-
Methanol (HPLC grade)
-
Deionized water
-
C18 SPE columns (e.g., 500 mg)
-
SPE vacuum manifold
B. Procedure
-
Culture and Supernatant Preparation: Prepare the cell-free supernatant as described in steps 1 and 2 of the LLE protocol.
-
Sample Acidification: Acidify the supernatant to a final concentration of 1% formic acid.[10][12] This ensures that IPyA is in its neutral, protonated form.
-
SPE Column Conditioning: Condition the C18 SPE column by passing 5 mL of methanol, followed by 5 mL of deionized water through it. Do not allow the column to dry out.
-
Sample Loading: Load the acidified supernatant onto the conditioned C18 column. The neutral IPyA will be retained on the C18 sorbent while polar impurities are washed away.
-
Washing: Wash the column with 5 mL of water or a low-concentration methanol-water solution (e.g., 20% methanol) to remove any remaining polar, non-retained compounds.[10][12]
-
Elution: Elute the retained IPyA from the column using 5 mL of acidified methanol (e.g., methanol with 1% formic acid).[10][12]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small volume (e.g., 1 mL) of the HPLC mobile phase for analysis.
Quantitative Analysis by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and reliable method for the quantification of IPyA.[13][14][15]
Table 1: Typical RP-HPLC Conditions for IPyA Analysis
| Parameter | Specification | Reference |
| Column | C8 or C18 reverse-phase (e.g., Zorbax Eclipse XDB C8, 150 x 4.6 mm) | [14][15] |
| Mobile Phase | Isocratic mixture of methanol and 1% acetic acid (e.g., 60:40 v/v) or an acetonitrile/water/acid mixture. | [13][14][15] |
| Flow Rate | 1.0 mL/min | [14][15] |
| Detection | Fluorescence Detector (Ex: 282 nm, Em: 360 nm) or UV Detector (326 nm). | [14][15][16] |
| Injection Volume | 10-20 µL | - |
| Quantification | Based on a standard curve prepared with pure IPyA standard. | [5] |
Summary of Extraction Parameters
Table 2: Comparison of IPyA Extraction Methodologies
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning based on differential solubility in immiscible liquids. | Adsorption onto a solid sorbent followed by selective elution. |
| Key Reagents | Ethyl acetate, HCl/Formic Acid. | C18 silica sorbent, Methanol, Formic Acid. |
| pH Condition | Acidic (pH ~2.5-3.0) to protonate IPyA. | Acidic (1% Formic Acid) to ensure neutral form for retention.[10][12] |
| Advantages | Simple, requires basic laboratory equipment, suitable for large volumes. | Higher sample purity, less solvent usage, potential for automation.[10] |
| Disadvantages | Can be labor-intensive, may form emulsions, larger solvent volumes required. | Requires specialized cartridges and manifold, potential for column clogging with complex samples. |
Important Considerations and Troubleshooting
-
IPyA Instability: IPyA is unstable and can degrade, especially at neutral or basic pH and higher temperatures.[3][4] Process samples quickly after harvesting and keep them on ice or at 4°C whenever possible.
-
Use of Proxies: Due to its instability, IPyA is often converted to more stable compounds like indole-3-lactic acid (ILA).[3][4] The presence of ILA in culture extracts can serve as an indirect indicator of IPyA production.
-
Solubility: IPyA is sparingly soluble in aqueous buffers but has good solubility in organic solvents like DMSO and DMF (~30 mg/mL).[16] When preparing standards, dissolve first in a small amount of DMSO before diluting with an aqueous buffer.[16]
-
Purity of Reagents: Use HPLC-grade solvents and high-purity water to avoid introducing contaminants that may interfere with analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.3. Quantification of Bacteria Derived Indole-3-Acetic acid [bio-protocol.org]
- 10. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. purification-of-3-indolylacetic-acid-by-solid-phase-extraction - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, this compound, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Chemical Inhibitors of the Indole-3-pyruvic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Indole-3-pyruvic acid (IPyA) pathway is the primary route for the biosynthesis of auxin (indole-3-acetic acid, IAA), a critical phytohormone governing numerous aspects of plant growth and development. This pathway involves two key enzymatic steps: the conversion of tryptophan to IPyA by Tryptophan Aminotransferase (TAA1) and its related proteins (TARs) , followed by the conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases .[1][2][3] Chemical inhibitors targeting these enzymes are invaluable tools for dissecting the roles of auxin in plant biology and hold potential for applications in agriculture and as probes for related pathways in other organisms.
For drug development professionals, while the IPyA pathway is specific to plants, its intermediate, this compound, and other indole derivatives have been shown to be potent activators of the Aryl Hydrocarbon Receptor (AhR) in mammals.[4][5] The AhR is a ligand-activated transcription factor involved in regulating immune responses, and its modulation is a target for therapeutic intervention in inflammatory and autoimmune diseases.[4][5][6] This document provides detailed application notes and protocols for utilizing chemical inhibitors of the IPyA pathway.
Chemical Inhibitors of the IPyA Pathway
A variety of chemical inhibitors have been identified that target the key enzymes of the IPyA pathway, TAA1/TARs and YUCs. These inhibitors are essential for studying the effects of acute auxin depletion and for understanding the regulatory mechanisms of auxin homeostasis.
Data Presentation: Quantitative Inhibitor Data
The following table summarizes the available quantitative data for common inhibitors of the TAA1/TAR and YUCCA enzymes. This information is critical for designing experiments and interpreting results.
| Inhibitor | Target Enzyme | Mechanism of Action | Ki Value | IC50 Value | Reference(s) |
| L-Kynurenine (Kyn) | TAA1/TARs | Competitive | 11.52 µM | - | [7][8] |
| Aminoethoxyvinylglycine (AVG) | TAA1/TARs | - | - | 47 µM | [9] |
| L-Amino-oxyphenylpropionic acid (l-AOPP) | TAA1/TARs | - | - | 0.77 µM | [9] |
| 4-Biphenylboronic acid (BBo) | YUCCA | Competitive | 67 nM | - | [10][11] |
| 4-Phenoxyphenylboronic acid (PPBo) | YUCCA | Competitive | 56 nM | - | [10][11] |
| Yucasin | YUCCA | Competitive | - | ~25 µM (in vivo) | [12] |
| Yucasin DF | YUCCA | - | - | Potent at 20 µM (in vivo) | [13] |
Signaling Pathways and Experimental Workflows
This compound (IPyA) Biosynthesis Pathway
The IPyA pathway is a two-step process converting tryptophan to indole-3-acetic acid (auxin).
Caption: The this compound (IPyA) pathway and its chemical inhibitors.
General Experimental Workflow for Inhibitor Studies
This workflow outlines the key steps for investigating the effects of IPyA pathway inhibitors.
Caption: General workflow for in vitro and in vivo analysis of IPyA pathway inhibitors.
Experimental Protocols
Protocol 1: In Vitro TAA1/TAR Enzyme Inhibition Assay
Objective: To determine the inhibitory potential of a compound against Tryptophan Aminotransferase (TAA1) activity.
Materials:
-
Recombinant TAA1 enzyme
-
L-Tryptophan (Trp)
-
Pyridoxal 5'-phosphate (PLP)
-
α-ketoglutarate
-
Test inhibitor compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of L-Tryptophan, PLP, and α-ketoglutarate in the assay buffer.
-
Dilute the recombinant TAA1 enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PLP solution
-
α-ketoglutarate solution
-
Test inhibitor at various concentrations (perform serial dilutions). Include a vehicle control (e.g., DMSO).
-
Recombinant TAA1 enzyme solution.
-
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the L-Tryptophan solution to each well.
-
-
Reaction Monitoring:
-
The consumption of tryptophan or the production of IPyA can be monitored. A common method is to measure the decrease in tryptophan concentration over time using HPLC with fluorescence detection.[14] Alternatively, a coupled-enzyme assay can be used to produce a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For competitive inhibitors, a Dixon plot can be used to determine the Ki value.[14]
-
Protocol 2: In Vitro YUCCA Enzyme Inhibition Assay
Objective: To assess the inhibitory effect of a compound on YUCCA flavin monooxygenase activity.
Materials:
-
Recombinant YUCCA enzyme
-
This compound (IPyA)
-
NADPH
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
HPLC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of IPyA and NADPH in the assay buffer.
-
Dilute the recombinant YUCCA enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In microcentrifuge tubes, combine:
-
Assay Buffer
-
NADPH solution
-
Test inhibitor at various concentrations. Include a vehicle control.
-
Recombinant YUCCA enzyme solution.
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at the optimal temperature (e.g., 37°C) for 5-10 minutes.
-
-
Reaction Initiation:
-
Start the reaction by adding the IPyA solution.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Terminate the reaction by adding a quenching solution (e.g., an equal volume of ice-cold acetonitrile).
-
-
Product Quantification:
-
Centrifuge the terminated reaction mixtures to pellet any precipitated protein.
-
Analyze the supernatant for the production of IAA using a validated LC-MS/MS method.[13]
-
-
Data Analysis:
-
Quantify the amount of IAA produced in each reaction.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
Protocol 3: In Vivo Application of IPyA Pathway Inhibitors in Arabidopsis thaliana
Objective: To investigate the physiological effects of IPyA pathway inhibitors on plant growth and development.
Materials:
-
Arabidopsis thaliana seeds (wild-type and relevant mutants)
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar
-
Petri plates
-
IPyA pathway inhibitor stock solutions
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol followed by bleach and sterile water washes).
-
Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.
-
Prepare MS agar plates containing various concentrations of the IPyA pathway inhibitor. Ensure the inhibitor is added to the molten agar after autoclaving and cooling to around 50-60°C. Include a vehicle control plate.
-
Pipette the stratified seeds onto the surface of the inhibitor-containing and control MS plates.
-
-
Plant Growth:
-
Seal the plates and place them vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at approximately 22°C.
-
-
Phenotypic Analysis:
-
After a set period of growth (e.g., 7-10 days), carefully remove the plates from the growth chamber.
-
Photograph the seedlings on the plates.
-
Measure relevant phenotypic parameters such as primary root length, lateral root number, and hypocotyl length using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the average and standard deviation for each measured parameter at each inhibitor concentration.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the inhibitor's effects compared to the control.
-
Protocol 4: Quantification of Endogenous IAA by LC-MS/MS
Objective: To measure the levels of endogenous IAA in plant tissues following treatment with an IPyA pathway inhibitor.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol)
-
Internal standard ([¹³C₆]-IAA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Extraction:
-
Treat plants with the inhibitor as described in Protocol 3.
-
Harvest the desired tissue (e.g., whole seedlings, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Add a known amount of the internal standard ([¹³C₆]-IAA) to the powdered tissue.
-
Add the extraction solvent, vortex thoroughly, and incubate at 4°C with shaking for at least 1 hour.[15]
-
-
Sample Cleanup:
-
Centrifuge the extract to pellet cell debris.
-
Pass the supernatant through an activated SPE cartridge to purify and concentrate the auxins.
-
Elute the auxins from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile).
-
Inject the sample into the LC-MS/MS system.
-
Separate the compounds using a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify IAA and the [¹³C₆]-IAA internal standard using multiple reaction monitoring (MRM) in positive ion mode.[15][16]
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous IAA to the peak area of the [¹³C₆]-IAA internal standard.
-
Determine the absolute amount of IAA in the sample by comparing this ratio to a standard curve.
-
Normalize the IAA content to the fresh or dry weight of the tissue.
-
Relevance to Drug Development
The study of IPyA pathway inhibitors, while primarily focused on plant biology, offers intriguing possibilities for drug development professionals. The pathway's intermediate, this compound, is a known endogenous ligand and activator of the aryl hydrocarbon receptor (AhR) in mammals.[4][5] The AhR is a critical regulator of immune responses, and its activation by tryptophan metabolites produced by the gut microbiota is an area of intense research for the treatment of inflammatory diseases such as inflammatory bowel disease.[6]
Furthermore, the YUCCA enzymes in plants are flavin-containing monooxygenases (FMOs). Mammals also possess a family of FMOs that are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[17][18] While direct orthologs of YUCs have not been identified in mammals, the study of inhibitors of plant FMOs could provide insights into the design of compounds that modulate the activity of mammalian FMOs. Some dietary indoles have been shown to inhibit human FMO3 activity.[19]
Researchers in drug discovery can leverage the protocols described herein to:
-
Screen compound libraries for novel AhR modulators.
-
Investigate the off-target effects of drug candidates on FMO-like enzymes.
-
Explore the therapeutic potential of indole derivatives in immune-related disorders.
By understanding the mechanisms of IPyA pathway inhibitors, researchers can gain valuable knowledge that may be translatable to the development of new therapeutics targeting related pathways in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugar rush: Glucosylation of IPyA attenuates auxin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A Small-Molecule Screen Identifies l-Kynurenine as a Competitive Inhibitor of TAA1/TAR Activity in Ethylene-Directed Auxin Biosynthesis and Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule screen identifies L-kynurenine as a competitive inhibitor of TAA1/TAR activity in ethylene-directed auxin biosynthesis and root growth in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule auxin inhibitors that target YUCCA are powerful tools for studying auxin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yucasin DF, a potent and persistent inhibitor of auxin biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mammalian flavin-containing monooxygenases: molecular characterization and regulation of expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vitro and in vivo inhibition of human flavin-containing monooxygenase form 3 (FMO3) in the presence of dietary indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indole-3-pyruvic Acid in Studying Auxin Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), the primary auxin in most plants, is a crucial signaling molecule that governs numerous aspects of plant growth and development, including cell division, elongation, and differentiation.[1][2][3] The precise regulation of IAA levels, known as auxin homeostasis, is critical for normal plant development and is achieved through a complex interplay of biosynthesis, transport, and catabolism.[1] The indole-3-pyruvic acid (IPyA) pathway is now recognized as the main, highly conserved Trp-dependent IAA biosynthetic pathway in plants.[1][2][3] This pathway involves two key enzymatic steps: the conversion of L-tryptophan (Trp) to IPyA by the TAA/TAR family of aminotransferases, and the subsequent conversion of IPyA to IAA by the YUCCA (YUC) family of flavin monooxygenases.[1][3][4] this compound, as the central intermediate in this pathway, serves as a critical node for studying the regulation of auxin production.
Application Notes
The study of the IPyA pathway and the role of its intermediates is fundamental to understanding auxin biology. IPyA itself is a key molecule in this research for several reasons:
-
Probing Auxin Biosynthesis: Direct application of IPyA can be used to bypass the first step of the IPyA pathway, allowing researchers to specifically investigate the activity and regulation of the YUCCA enzymes.
-
Investigating Feedback Regulation: IPyA has been identified as a negative feedback regulator of TAA1 activity.[1][4][5] This feedback mechanism is crucial for maintaining appropriate levels of IPyA and, consequently, IAA. Studying the effects of exogenous IPyA can help elucidate the dynamics of this regulatory loop.
-
Understanding Developmental Processes: By manipulating IPyA levels, either through direct application or by using genetic mutants with altered IPyA metabolism, researchers can investigate the impact of auxin biosynthesis on specific developmental processes such as root development, shoot architecture, and dormancy.[6][7][8]
-
Screening for Novel Agrochemicals: The enzymes in the IPyA pathway are targets for the development of novel herbicides and plant growth regulators.[2] Understanding the role and regulation of IPyA is essential for designing and validating such compounds.
Key Regulatory Role of IPyA in Auxin Homeostasis
A significant finding in the study of auxin homeostasis is the "push and pull" mechanism that governs the IPyA pathway. TAA1 "pushes" the conversion of Trp to IPyA, while YUCCA enzymes "pull" IPyA towards IAA.[1] IPyA itself plays a crucial role in this balance by competitively inhibiting TAA1 activity, thus preventing the over-accumulation of the unstable IPyA intermediate.[1][4] This feedback regulation is critical for preventing the non-enzymatic conversion of IPyA to IAA and maintaining steady auxin levels.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the role of this compound in auxin homeostasis.
| Enzyme/Substrate Interaction | Km Value (µM) | Organism | Reference |
| TAA1 with Tryptophan (Trp) | 43.6 | Arabidopsis thaliana | [1][4] |
| TAA1 with this compound (IPyA) | 0.7 | Arabidopsis thaliana | [1][4] |
Table 1: Michaelis-Menten constants (Km) for TAA1 enzyme activity, highlighting the higher affinity of TAA1 for its product IPyA compared to its substrate Trp.
| Treatment | Plant/Genotype | Observed Effect | Reference |
| Kynurenine (Kyn) treatment (TAA inhibitor) | Wild-type Marchantia polymorpha | Reduced and hyponastic-like growth, delayed gemmae initiation, dose-dependent loss of gemmae dormancy. | [6] |
| Overexpression of YUC genes | Arabidopsis thaliana | Overproduction of IAA. | [1] |
| Overexpression of TAA1 genes | Arabidopsis thaliana | No significant over-accumulation of IAA. | [1] |
| YUC-deficient mutants | Arabidopsis thaliana | Less than two-fold over-accumulation of IPyA. | [1] |
| ipdc transgenic lines (rice) | Oryza sativa | 40% increase in lateral roots. | [8][9] |
Table 2: Phenotypic and metabolic effects of manipulating the IPyA pathway.
Experimental Protocols
Protocol 1: Quantification of Endogenous IAA and IPyA
This protocol outlines a method for the simultaneous quantification of IAA and its precursor IPyA from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS/MS).[10]
Materials:
-
Plant tissue (2-10 mg fresh weight)
-
Homogenization buffer
-
Tungsten carbide beads
-
Stable-labeled internal standards ([13C6]IAA, [13C11,15N]IPyA)
-
Solid Phase Extraction (SPE) tips
-
Derivatization agent
-
GC-MS/MS system
Methodology:
-
Weigh 2-10 mg of fresh plant tissue and place it in a microcentrifuge tube.
-
Add 40 µl of homogenization buffer and a tungsten carbide bead to each tube. For absolute quantification, add known amounts of [13C6]IAA and [13C11,15N]IPyA internal standards.
-
Keep samples on dry ice before proceeding.
-
Homogenize the tissue using a bead beater.
-
Centrifuge the homogenate and collect the supernatant.
-
Purify the analytes from the supernatant using SPE tips according to the manufacturer's instructions.
-
Evaporate the solvent and perform derivatization of the dried analytes.
-
Analyze the derivatized samples by selected reaction monitoring on a GC-MS/MS system to determine the precise abundance of IAA and IPyA.
Protocol 2: In Vivo Analysis of the IPyA Pathway using Stable Isotope Labeling
This protocol uses stable isotope-labeled precursors to trace the flux through the auxin biosynthetic pathway.[11][12]
Materials:
-
Arabidopsis thaliana seedlings
-
Stable isotope-labeled precursors (e.g., 13C-labeled Tryptophan)
-
Chemical inhibitors of auxin biosynthesis (e.g., Kynurenine for TAA/TAR)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Methodology:
-
Grow Arabidopsis thaliana seedlings under controlled conditions.
-
Apply stable isotope-labeled precursors to the seedlings, with or without the addition of chemical inhibitors.
-
Harvest the seedlings at various time points after treatment.
-
Extract and purify indolic compounds, including Trp, IPyA, and IAA, from the harvested tissues.
-
Analyze the extracts using a highly sensitive LC-MS method to monitor the incorporation of the stable isotopes from the labeled precursors into the pathway intermediates and the final product, IAA.
-
Analyze the data to determine the flux through the IPyA pathway and the effects of inhibitors on this flux.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The main tryptophan-dependent auxin biosynthesis pathway.
Caption: Negative feedback regulation of TAA1 by IPyA.
Caption: Experimental workflow for studying IPyA's role.
References
- 1. pnas.org [pnas.org]
- 2. Chemical Biology in the Auxin Biosynthesis Pathway via this compound | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 3. jircas.go.jp [jircas.go.jp]
- 4. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Auxin Produced by the this compound Pathway Regulates Development and Gemmae Dormancy in the Liverwort Marchantia polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Indole pyruvate decarboxylase gene regulates the auxin synthesis pathway in rice by interacting with the indole-3-acetic acid–amido synthetase gene, promoting root hair development under cadmium stress [frontiersin.org]
- 10. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Analysis of Indole-3-pyruvic Acid Tautomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-pyruvic acid (IPyA) is a crucial intermediate in the biosynthesis of the primary plant hormone auxin (indole-3-acetic acid, IAA).[1][2] It also plays a role in microbial and mammalian metabolism.[1] A key characteristic of IPyA is its existence in a dynamic equilibrium between two tautomeric forms: a keto and an enol isomer.[1][2][3][4][5] The ratio of these tautomers is significantly influenced by environmental factors such as solvent polarity, pH, and temperature.[1][2][3][5] Understanding and quantifying the specific tautomeric forms of IPyA is critical for accurately assessing its biological activity, chemical reactivity, and stability, which is of paramount importance in agricultural research and drug development.[1]
This document provides detailed application notes and experimental protocols for the analysis of this compound tautomers, focusing on modern analytical techniques.
Tautomeric Forms of this compound
This compound can exist as either a keto or an enol tautomer. The enol form is generally favored in non-polar, organic solvents, whereas the keto form is predominant in polar, aqueous solutions.[1] The interconversion between these two forms can complicate quantitative analysis.[2][3][4][5]
Analytical Methodologies
The primary methods for the separation and characterization of IPyA tautomers are Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6] Gas Chromatography-Mass Spectrometry (GC-MS) has also been successfully employed for the quantification of IPyA.[7][8]
Quantitative Data Summary
The relative abundance of the keto and enol tautomers of IPyA is highly dependent on the solvent environment. The following table summarizes the observed ratios in different solvents.
| Solvent | Predominant Tautomer | Analytical Method | Reference |
| Acetonitrile | Enol | UHPLC-MS | [3] |
| Water | Keto | UHPLC-MS | [3] |
| Methanol | Enol | UHPLC-MS | [3] |
| Phosphate Buffer | Keto | UHPLC-MS | [3] |
| CD3OD | Enol | 1H NMR | [3] |
| H2O/D2O (pH 8.5) | Keto | 1H NMR | [3] |
Experimental Protocols
Protocol 1: Analysis of IPyA Tautomers by UHPLC-MS
This protocol describes the separation and identification of the keto and enol tautomers of IPyA using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phosphate buffer
-
UHPLC system coupled to a mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of IPyA in methanol.
-
For analysis, dilute the stock solution in the desired solvent (e.g., methanol, water, or phosphate buffer) to the final concentration.
-
-
UHPLC Conditions:
-
Column: A reverse-phase C18 column is suitable for separation.[9]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time allows for the separation of the tautomers.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintain at a controlled temperature, as temperature can influence the tautomeric equilibrium.[2][3][5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
-
MS/MS Analysis: Use a precursor ion of m/z 204 and a product ion of m/z 130 for selected reaction monitoring (SRM) to specifically detect IPyA.[3]
-
Expected Results: The two tautomers will elute at different retention times, with the enol form typically having a longer retention time in reverse-phase chromatography.[3] The mass spectra of both tautomers will be identical.[6]
Protocol 2: Analysis of IPyA by GC-MS
This protocol outlines a method for the quantification of IPyA in biological samples using Gas Chromatography-Mass Spectrometry, which involves a derivatization step to improve stability and volatility.
Materials:
-
This compound standard
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethyl acetate
-
Solid-phase extraction (SPE) C18 cartridges
-
GC-MS system
Procedure:
-
Extraction and Derivatization:
-
Purification:
-
Partition the derivatized sample with ethyl acetate.
-
Further purify the sample using a C18 SPE cartridge.
-
-
GC-MS Conditions:
-
Column: A suitable capillary column for metabolite analysis (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 70°C, ramped to 280°C.
-
Injection Mode: Splitless.
-
MS Detection: Use selected ion monitoring (SIM) for quantification.
-
Expected Results: The derivatized IPyA will be detected as a stable peak, allowing for accurate quantification in complex biological matrices.[7]
Signaling Pathway and Experimental Workflow Diagrams
Indole-3-acetic Acid (IAA) Biosynthesis Pathway
The following diagram illustrates the central role of this compound in the primary biosynthetic pathway of auxin in plants.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Analysis of the Enol–Keto Tautomers of this compound | CoLab [colab.ws]
- 6. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Indole-3-Pyruvic Acid (IPA) Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of indole-3-pyruvic acid (IPA) in solution. Understanding the stability profile of IPA is critical for accurate experimental design, data interpretation, and the development of robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound (IPA) in solution?
A1: this compound is known to be unstable in solution, particularly in aqueous and protic solvents. Its instability is primarily due to its susceptibility to oxidation and the keto-enol tautomerism, which influences its reactivity.[1] Aqueous solutions of IPA are not recommended for storage for more than one day.[2]
Q2: What are the main degradation products of IPA?
A2: The primary degradation products of IPA are indole-3-acetic acid (IAA) and indole-3-lactic acid (ILA).[3][4] The conversion to IAA can occur non-enzymatically in solution.
Q3: What factors influence the stability of IPA in solution?
A3: Several factors can significantly impact the stability of IPA:
-
pH: The pH of the solution can affect the rate of degradation.
-
Temperature: Higher temperatures generally accelerate the degradation of IPA.
-
Light: Exposure to light, particularly UV light, can promote photodegradation.
-
Solvent: The choice of solvent plays a crucial role. IPA is more stable in aprotic organic solvents like DMSO compared to aqueous buffers.[2]
-
Presence of Oxidizing Agents: Peroxides and other oxidizing agents can significantly accelerate the degradation of IPA.[1]
Q4: How should I prepare and store IPA solutions for experiments?
A4: For optimal stability, it is recommended to prepare IPA solutions fresh before each experiment. If a stock solution is required, dissolve IPA in a high-quality, anhydrous aprotic solvent such as DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is advisable to add the IPA stock solution to the aqueous buffer immediately before use. The addition of antioxidants like ascorbic acid may help to slow down degradation during analysis.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of IPA in solution.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare IPA solutions immediately before use.
-
Use appropriate solvents: For stock solutions, use anhydrous DMSO or another suitable aprotic solvent.
-
Control temperature: Keep solutions on ice or at a controlled low temperature during experiments.
-
Protect from light: Use amber vials or cover solutions to protect them from light.
-
Check for contaminants: Ensure solvents and reagents are free from peroxides and other oxidizing agents.
-
Issue 2: Disappearance of the IPA peak or appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: On-instrument or in-sample degradation of IPA.
-
Troubleshooting Steps:
-
Analyze samples immediately: Minimize the time between sample preparation and injection into the HPLC system.
-
Use a stability-indicating method: Employ an HPLC method that can separate IPA from its major degradants (IAA and ILA).
-
Consider derivatization: For GC-MS analysis, derivatization of IPA can enhance its stability and volatility.[5][6]
-
Add a stabilizer: Consider adding ascorbic acid to the sample diluent to minimize oxidative degradation.[1]
-
Check autosampler temperature: If available, use a cooled autosampler to maintain sample integrity.
-
Issue 3: Poor peak shape or splitting of the IPA peak in HPLC.
-
Possible Cause: Keto-enol tautomerism of IPA or interaction with the stationary phase.
-
Troubleshooting Steps:
-
Optimize mobile phase pH: Adjusting the pH of the mobile phase can help to control the ionization state and potentially the tautomeric equilibrium of IPA.
-
Evaluate different stationary phases: A different column chemistry may provide better peak shape.
-
Adjust mobile phase composition: Modifying the organic solvent and buffer concentration can improve peak symmetry.
-
Quantitative Data Summary
Due to the inherent instability of this compound, precise quantitative data on its half-life under various conditions is scarce in publicly available literature. The general consensus is that IPA degrades rapidly in aqueous solutions at room temperature. The following table provides a qualitative summary of IPA stability based on available information.
| Condition | Solvent | Stability/Degradation Rate | Primary Degradation Products | Reference |
| Room Temperature | Aqueous Buffer (e.g., PBS) | Highly Unstable (significant degradation within hours) | Indole-3-acetic acid (IAA), Indole-3-lactic acid (ILA) | [2][3][4] |
| Room Temperature | DMSO | More stable than in aqueous solutions, but degradation still occurs over time. | Not explicitly detailed, but likely similar to aqueous degradation. | [2] |
| -20°C / -80°C | Anhydrous DMSO | Considered relatively stable for short to medium-term storage. | Minimal degradation if stored properly. | General good laboratory practice |
| Presence of Peroxides | Various | Accelerated degradation. | Various oxidation products. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh the desired amount of solid IPA in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex or sonicate briefly until the IPA is completely dissolved.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for IPA Analysis
This method is adapted from a validated procedure for the simultaneous determination of IPA and its primary degradant, IAA.[7]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and fluorescence detector.
-
Reverse-phase C8 column (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150 mm, 5 µm).[7]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a working solution of IPA by diluting the DMSO stock solution in the mobile phase or an appropriate buffer. Prepare fresh for each analysis.
-
If analyzing samples from a stability study, dilute the samples to an appropriate concentration within the calibration range of the method.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Protocol 3: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of IPA.
-
Materials:
-
IPA stock solution in DMSO.
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%).
-
pH meter.
-
Water bath or incubator.
-
Photostability chamber.
-
-
Procedure:
-
Acid Hydrolysis:
-
Add a known concentration of IPA to a 0.1 M HCl solution.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Add a known concentration of IPA to a 0.1 M NaOH solution.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Add a known concentration of IPA to a 3% H₂O₂ solution.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate a solution of IPA in a suitable solvent (e.g., water or buffer) at an elevated temperature (e.g., 60°C) in the dark.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of IPA to a controlled light source (e.g., in a photostability chamber) for a defined period.
-
Simultaneously, keep a control sample in the dark.
-
At each time point, withdraw aliquots from both the exposed and control samples and dilute for HPLC analysis.
-
-
-
Analysis:
-
Analyze all samples using the stability-indicating HPLC method (Protocol 2).
-
Quantify the remaining IPA and any major degradation products.
-
Plot the concentration of IPA versus time for each condition to determine the degradation kinetics.
-
Visualizations
Caption: Simplified degradation pathway of this compound (IPA).
References
- 1. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 4. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, this compound, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indole-3-pyruvic acid (IPyA) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the non-enzymatic conversion of Indole-3-pyruvic acid (IPyA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving IPyA.
Troubleshooting Guide: IPyA Degradation in Experiments
This guide is designed to help you identify and resolve issues related to the instability of this compound (IPyA) in your experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected results in bioassays. | IPyA degradation into less active or inactive compounds (e.g., Indole-3-lactic acid). | Prepare IPyA solutions fresh before each experiment. Use a stabilizing agent such as ascorbic acid (Vitamin C) in your solvent. Verify the purity of your IPyA stock using HPLC or LC-MS. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Non-enzymatic conversion of IPyA to degradation products like Indole-3-lactic acid (ILA) and Indole-3-acetic acid (IAA).[1][2][3] | Analyze samples immediately after preparation. If storage is necessary, derivatize IPyA with hydroxylamine to form a more stable oxime.[4] Use a validated HPLC or LC-MS method to separate and identify IPyA and its degradation products. |
| High variability between experimental replicates. | Inconsistent handling and storage of IPyA solutions, leading to varying degrees of degradation. | Standardize your protocol for IPyA solution preparation, ensuring consistent timing, temperature, and solvent composition. Prepare a single batch of IPyA solution for all replicates in an experiment. |
| Loss of IPyA activity in stored aqueous solutions. | IPyA is highly unstable in aqueous solutions and is not recommended for storage for more than one day.[5] | For short-term storage (less than 24 hours), keep the aqueous solution at 2-8°C in the dark. For longer-term storage, prepare aliquots of a stock solution in an organic solvent like DMSO and store at -80°C for up to six months.[1] |
| Rapid degradation of IPyA in cell culture media. | Presence of peroxides and other reactive oxygen species in the media can accelerate IPyA degradation. | Add ascorbic acid to the cell culture medium to a final concentration of 50-100 µM to mitigate oxidative degradation. |
Frequently Asked Questions (FAQs) about IPyA Stability
Q1: What are the primary degradation products of this compound?
A1: The primary non-enzymatic degradation products of IPyA are Indole-3-lactic acid (ILA) and Indole-3-acetic acid (IAA).[1][2][3] The conversion to ILA is a common spontaneous process.[1][2][3]
Q2: How should I store my solid this compound?
A2: Solid IPyA should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it can be stable for at least four years.[5]
Q3: What is the recommended solvent for preparing IPyA stock solutions?
A3: For preparing stock solutions, it is recommended to use organic solvents such as DMSO or dimethylformamide (DMF), in which IPyA has a higher solubility (approximately 30 mg/mL).[5] These stock solutions are more stable than aqueous solutions and can be stored at -80°C for up to six months.[1]
Q4: How can I minimize the degradation of IPyA when preparing aqueous working solutions?
A4: To minimize degradation, prepare aqueous solutions fresh for each experiment.[5] Dissolve the IPyA in a small amount of DMSO first, and then dilute it with the aqueous buffer of your choice.[5] The addition of an antioxidant like ascorbic acid (Vitamin C) to the aqueous solution can help slow down the degradation process.[6]
Q5: What is the effect of pH on IPyA stability?
A5: The stability of IPyA can be influenced by pH. While specific degradation kinetics at various pH values are not extensively documented in publicly available literature, a patent for IPyA production suggests that adjusting the pH to acidic conditions (maximum of pH 2) can be a step in its purification and collection, implying some stability under these conditions.[7] However, for experimental purposes, it is crucial to empirically determine the optimal pH for your specific application, keeping in mind that extreme pH values may accelerate degradation.
Q6: Is IPyA sensitive to light?
A6: Yes, indole compounds, in general, can be sensitive to light. To prevent photodegradation, it is recommended to work with IPyA solutions in low-light conditions and store them in amber vials or containers wrapped in foil.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Working Solution of IPyA
This protocol describes how to prepare an aqueous solution of IPyA with enhanced stability for use in in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Ascorbic acid (Vitamin C)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare Ascorbic Acid Stock Solution: Prepare a 10 mM stock solution of ascorbic acid in your chosen sterile aqueous buffer. Filter-sterilize the solution and store it at -20°C in aliquots.
-
Prepare IPyA Stock Solution: In a low-light environment, dissolve solid IPyA in DMSO to create a high-concentration stock solution (e.g., 100 mM). Vortex briefly to ensure complete dissolution. Store this stock solution in small aliquots at -80°C for up to six months.[1]
-
Prepare Stabilized Aqueous Working Solution: a. On the day of the experiment, thaw an aliquot of the IPyA DMSO stock solution and the ascorbic acid stock solution. b. In a sterile, amber microcentrifuge tube, add the required volume of your aqueous buffer. c. Add the ascorbic acid stock solution to the buffer to achieve a final concentration of 50-100 µM. Mix gently. d. Add the required volume of the IPyA DMSO stock solution to the buffer containing ascorbic acid to reach your desired final IPyA concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). e. Mix gently by inversion.
-
Use Immediately: Use the freshly prepared, stabilized aqueous working solution of IPyA immediately in your experiments to minimize degradation.
Protocol 2: Monitoring IPyA Stability by HPLC
This protocol provides a general method for monitoring the stability of IPyA and detecting its primary degradation products, ILA and IAA, using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
A C18 reverse-phase column is suitable for separation. A common choice is a column with dimensions of 150 x 4.6 mm and a particle size of 5 µm.[8]
Mobile Phase and Gradient:
-
A common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous solution of a weak acid, such as 1% acetic acid or formic acid.[8][9]
-
An isocratic elution with a mobile phase composition of 60:40 (v/v) methanol:1% acetic acid can be effective.[8]
-
The flow rate is typically set to 1 mL/min.[8]
Detection:
-
UV Detection: Monitor the absorbance at approximately 280 nm.
-
Fluorescence Detection: For higher sensitivity, use an excitation wavelength of 282 nm and an emission wavelength of 360 nm for both IPyA and IAA.[8]
Procedure:
-
Sample Preparation: At specified time points, take an aliquot of your IPyA solution and dilute it with the mobile phase to a concentration within the linear range of your detector.
-
Injection: Inject a fixed volume of the prepared sample onto the HPLC column.
-
Data Analysis: a. Identify the peaks corresponding to IPyA, ILA, and IAA based on the retention times of pure standards. b. Integrate the peak areas for each compound. c. Calculate the percentage of remaining IPyA and the formation of degradation products over time.
Visualizing IPyA Degradation and Experimental Workflow
Below are diagrams generated using Graphviz (DOT language) to visualize key processes related to IPyA stability.
Caption: Non-enzymatic conversion of this compound.
Caption: Experimental workflow for working with IPyA.
Caption: Troubleshooting logic for IPyA-related experiments.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 3. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2325442C2 - Method of this compound and its derivatives production - Google Patents [patents.google.com]
- 8. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, this compound, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting Indole-3-pyruvic acid quantification by mass spectrometry
Welcome to the technical support center for the mass spectrometry-based quantification of Indole-3-pyruvic acid (IPyA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during IPyA analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the quantification of this compound (IPyA) by mass spectrometry.
Q1: Why am I seeing low or no signal for my IPyA standard or sample?
A1: This is a common issue often related to the inherent instability of this compound.
-
Analyte Instability: IPyA is highly unstable and can degrade rapidly, especially in the presence of peroxides.[1] It can also spontaneously convert into the more stable indole-3-lactic acid (ILA).[2][3]
-
Troubleshooting:
-
Use Fresh Samples: Prepare standards and process samples immediately after collection. Avoid long-term storage whenever possible.
-
Add Stabilizers: Consider adding an antioxidant like ascorbic acid (Vitamin C) to your samples and standards to slow degradation.[1]
-
Control Temperature: Keep samples on ice or at 4°C throughout the preparation process to minimize degradation.
-
-
-
Suboptimal MS Parameters: Incorrect mass spectrometer settings will lead to poor sensitivity.
-
Troubleshooting:
-
Optimize Tuning: Infuse a fresh, pure IPyA standard to optimize key parameters like fragmentor voltage and collision energy for the specific MRM transitions of IPyA.
-
Check Ionization Mode: While positive mode electrospray ionization (ESI) is common for related indole compounds, test both positive and negative modes to determine the optimal setting for IPyA on your instrument.
-
-
Q2: I'm observing peak tailing or splitting in my chromatogram. What could be the cause?
A2: This phenomenon is likely due to the tautomerism of IPyA.
-
Keto-Enol Tautomerism: IPyA exists in a chemical equilibrium between its keto and enol forms.[1][4] These two forms can have slightly different interactions with the stationary phase of the HPLC column, potentially leading to peak distortion or separation into two distinct peaks.[1]
-
Troubleshooting:
-
Chromatographic Conditions: Adjusting the mobile phase composition (e.g., organic solvent ratio, pH) or the column temperature may help merge the peaks or achieve baseline separation for individual quantification.
-
Acknowledge Tautomers: Be aware that both tautomers typically produce identical MS/MS fragmentation patterns.[1] If separated, the peak areas of both forms should be summed for total IPyA quantification.
-
-
-
Derivatization: An alternative approach to manage tautomerism and instability is through chemical derivatization.
-
Troubleshooting:
-
Stabilize with Derivatization: Derivatizing IPyA in the crude extract can stabilize the molecule and prevent tautomer interconversion during analysis. Formation of an oxime derivative using hydroxylamine is a proven method.[5]
-
-
Q3: My quantitative results are inconsistent and show poor reproducibility. How can I improve this?
A3: Inconsistent results often point to matrix effects or sample preparation variability.
-
Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, cell culture media) can suppress or enhance the ionization of IPyA, leading to inaccurate quantification.[6][7]
-
Troubleshooting:
-
Use an Internal Standard: The most effective way to compensate for matrix effects and sample-to-sample variability is to use a stable isotope-labeled internal standard (e.g., ¹³C₆-IPyA or D₅-IPyA). If unavailable, a structurally similar compound can be used, but this is less ideal.
-
Improve Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering matrix components before LC-MS/MS analysis.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample matrix to mimic the ionization effects.
-
-
-
Sample Preparation: Variability in extraction efficiency can lead to poor reproducibility.
-
Troubleshooting:
-
Standardize Protocol: Ensure your sample preparation protocol is followed precisely for all samples.
-
Monitor Recovery: Use a spiked-in standard to assess the recovery of your extraction procedure.
-
-
Q4: How do I identify the correct precursor and product ions for IPyA in my MRM method?
A4: The molecular weight of this compound is 203.19 g/mol .[8]
-
Precursor Ion [M+H]⁺: In positive ionization mode, the protonated molecule will be observed at m/z 204.2.
-
Product Ions: To determine the product ions, a pure standard of IPyA should be infused into the mass spectrometer and a product ion scan performed on the m/z 204.2 precursor. Common fragmentation patterns for indole-containing molecules involve the loss of the side chain. A characteristic fragment for many indoles is the quinolinium ion at m/z 130.0.[9][10]
-
Troubleshooting:
-
Consult Literature: Review published methods for related indole compounds to find typical fragmentation patterns.[11]
-
Use Optimizer Software: Most mass spectrometer software includes tools to automatically optimize MRM transitions (precursor -> product), including collision energy, for a given compound.[12]
-
-
Quantitative Data Summary
The following tables provide examples of quantitative parameters and reported levels of IPyA and related indole compounds from the literature. These values can serve as a benchmark for your own experiments.
Table 1: Example LC-MS/MS Method Parameters and Performance
| Parameter | Indole-3-acetic acid (IAA) | Indole Metabolite Panel |
|---|---|---|
| Platform | LC-MS/MS | IP-RP dMRM LC/QQQ |
| Limit of Detection (LOD) | 0.05 µM[6] | <100 nM[12] |
| Lower Limit of Quantification (LLOQ) | 0.05 to 2 µM[6] | Not Specified |
| Linearity (R²) | >0.99[6] | >0.999[12] |
| Precision (RSD%) | <13.96%[6] | <5%[12] |
Table 2: Reported Biological Concentrations of this compound (IPyA)
| Biological Matrix | Concentration Range | Reference |
|---|---|---|
| Tomato Shoots | 8 - 10 ng/g fresh weight | [13] |
| Arabidopsis thaliana Seedlings | 4 - 13 ng/g fresh weight |[5] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for IPyA Quantification
This protocol provides a starting point for developing a robust method for IPyA analysis. Optimization will be required for your specific instrumentation and sample type.
-
Sample Preparation (from Bacterial Culture Supernatant): a. Centrifuge the bacterial culture at 10,000 x g for 10 minutes to pellet the cells.[14] b. Transfer the supernatant to a new tube. c. Acidify the supernatant to pH 2.0-3.0 with an acid like HCl or formic acid.[14] d. Spike the sample with a stable isotope-labeled internal standard. e. Perform protein precipitation by adding ice-cold acetonitrile (ACN) in a 1:3 ratio (sample:ACN).[6][15] f. Vortex and centrifuge at high speed (e.g., 16,000 x g) for 5-10 minutes to pellet precipitated proteins.[16] g. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the dried extract in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% Formic Acid) for injection.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[16]
-
Mobile Phase A: Water with 0.1% Formic Acid.[15]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[15]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold, and then return to initial conditions to re-equilibrate the column.
-
Column Temperature: 25 - 40°C.[9]
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Example MRM Transition:
-
IPyA: Precursor m/z 204.2 -> Product m/z 130.0 (This is a predicted primary fragment; must be confirmed experimentally).
-
-
Instrument Settings: Optimize source parameters such as gas temperatures, gas flows, and spray voltage according to manufacturer recommendations.[15]
-
Protocol 2: Derivatization of IPyA for Stability
This protocol is adapted from methods used for stabilizing labile indole compounds.[5][13]
-
Extraction: Perform an initial extraction of IPyA from your sample matrix (e.g., with ethyl acetate).
-
Derivatization Reaction: a. To the crude extract, add a solution of hydroxylamine hydrochloride in a suitable buffer (e.g., acetate buffer, pH 5). b. Allow the reaction to proceed at room temperature for 1-2 hours to form the stable IPyA-oxime derivative.
-
Purification: a. Perform a liquid-liquid extraction or use a C18 Solid-Phase Extraction (SPE) cartridge to purify the derivatized analyte from the reaction mixture.[5]
-
LC-MS/MS Analysis: a. Develop an LC-MS/MS method to quantify the IPyA-oxime derivative, which will have a different mass and fragmentation pattern than the underivatized IPyA. The new MRM transition must be optimized.
Visualizations
Caption: General workflow for IPyA quantification by LC-MS/MS.
Caption: The this compound (IPyA) pathway for auxin biosynthesis.
References
- 1. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [webbook.nist.gov]
- 9. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. agilent.com [agilent.com]
- 13. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method [bio-protocol.org]
Technical Support Center: Optimization of HPLC Separation for Indole-3-pyruvic acid (IPA) Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization and troubleshooting of High-Performance Liquid Chromatography (HPLC) for the separation of Indole-3-pyruvic acid (IPA) isomers.
Frequently Asked Questions (FAQs)
Q1: Why do I see two peaks for my this compound standard in my HPLC chromatogram?
A1: this compound (IPA) exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][2][3][4] These two isomers can be separated under specific HPLC conditions, resulting in the appearance of two distinct peaks. The relative abundance of each tautomer is influenced by factors such as the solvent, pH, and temperature of the solution.[1][2][5]
Q2: How can I obtain a single peak for this compound?
A2: To obtain a single peak, you need to shift the equilibrium to favor one tautomer. This can often be achieved by adjusting the temperature. Increasing the column temperature can sometimes coalesce the two peaks into a single, sharper peak due to the faster interconversion between the tautomers.[6] Alternatively, adjusting the mobile phase pH to a range where one form is predominantly stable can also result in a single peak.
Q3: What are the typical storage conditions for this compound to ensure its stability?
A3: this compound is known to be unstable.[7] For optimal stability, it should be stored as a dry powder in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh before use. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. The stability of IPA in different solvents can vary, so it is recommended to evaluate its stability in your specific mobile phase or sample diluent.
Q4: Is derivatization necessary for the analysis of this compound?
A4: While not always necessary, derivatization can be a useful strategy to stabilize the labile IPA molecule and improve its chromatographic properties and detection sensitivity.[2] One common method is the formation of an oxime derivative using reagents like hydroxylamine.[2] This can be particularly beneficial for quantitative analysis, especially at low concentrations.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of IPA isomers.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor resolution between the two isomer peaks | 1. Inappropriate mobile phase composition or pH. 2. Suboptimal column temperature. 3. Incorrect column chemistry. | 1. Adjust Mobile Phase pH: Systematically vary the pH of the mobile phase. A lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, potentially improving peak shape and resolution.[8] 2. Optimize Temperature: Lowering the column temperature can slow down the interconversion between tautomers, which may lead to better separation of the two peaks.[6] 3. Change Column: Consider using a different stationary phase. A C8 or a specialized reverse-phase column like Newcrom R1 might offer different selectivity compared to a standard C18 column.[9][10] |
| Broad or tailing peaks for one or both isomers | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Mismatch between sample solvent and mobile phase. 4. Analyte instability. | 1. Modify Mobile Phase: Add a competitive agent like a buffer or an ion-pairing reagent to the mobile phase to minimize secondary interactions. Adjusting the pH can also mitigate peak tailing. 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if the peak shape improves.[11] 3. Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. 4. Ensure Sample Stability: Prepare samples fresh and keep them cool. Consider derivatization to stabilize the IPA.[2] |
| Split peaks (not due to isomer separation) | 1. Issues with the injector or column. 2. Sample solvent effect. 3. Blockage in the system. | 1. System Check: Perform a flow injection test to determine if the issue originates from the injector or the column.[3] Test with a new column to rule out blockages.[3] 2. Solvent Matching: Ensure the injection solvent is compatible with the mobile phase. A significant mismatch can cause peak distortion.[3] 3. System Flush: Flush the column and system with a strong solvent to remove any potential blockages. |
| Inconsistent retention times | 1. Fluctuations in column temperature. 2. Inconsistent mobile phase preparation. 3. Pump issues or leaks. 4. Insufficient column equilibration. | 1. Use a Column Oven: Maintain a constant and uniform column temperature to ensure reproducible retention times.[5] 2. Prepare Fresh Mobile Phase: Prepare mobile phases carefully and consistently. Ensure accurate pH measurement of the aqueous portion before mixing with the organic solvent.[12] 3. System Maintenance: Check for leaks in the system and ensure the pump is functioning correctly.[13] 4. Equilibrate Column: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Simultaneous Determination of IPA
This protocol is adapted from a method for the analysis of plant hormones in barley.[7][10]
-
Instrumentation: HPLC system with UV and/or fluorescence detectors.
-
Mobile Phase: Methanol and 1% acetic acid in water (60:40 v/v).[7][10]
-
Column Temperature: 30°C.[10]
-
Detection:
-
Injection Volume: 50 µL.[10]
Protocol 2: UHPLC Method for Separation of IPA Tautomers
This protocol is based on findings that demonstrate the separation of IPA's keto-enol tautomers.[1][2][3]
-
Instrumentation: UHPLC system coupled with a mass spectrometer (MS) or a photodiode array (PDA) detector.
-
Column: A high-resolution reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from a low to a high percentage of Solvent B. The exact gradient profile should be optimized to achieve the best separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: Controlled, start with 25°C and optimize by increasing or decreasing to improve resolution or merge peaks.
-
Detection:
-
MS: Monitor the m/z of IPA.
-
PDA: Monitor a range of wavelengths, typically around 280 nm.
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for IPA Analysis
| Parameter | Method 1[7][10] | Method 2[9] |
| Column | Zorbax Eclipse XDB C8 (150 x 4.6 mm, 5 µm) | Newcrom R1 |
| Mobile Phase | Methanol:1% Acetic Acid (60:40 v/v) | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | Fluorescence (Ex: 282 nm, Em: 360 nm) or UV | UV or MS |
| Temperature | 30°C | Not specified |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography | Separation Science [sepscience.com]
- 4. avantorsciences.com [avantorsciences.com]
- 5. chromtech.com [chromtech.com]
- 6. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 7. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. uhplcs.com [uhplcs.com]
Technical Support Center: Measurement of Low Concentrations of Indole-3-pyruvic Acid (IPA)
Welcome to the technical support center for the analysis of Indole-3-pyruvic acid (IPA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when measuring low concentrations of this unstable metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring low concentrations of this compound (IPA)?
A1: The primary challenges in measuring low concentrations of IPA include:
-
Inherent Instability: IPA is a thermally labile and highly reactive molecule that can readily degrade, especially in aqueous solutions and at non-acidic pH.
-
Keto-Enol Tautomerism: IPA exists in a dynamic equilibrium between its keto and enol tautomers. This can lead to analytical challenges such as peak splitting or broadening in chromatographic methods. The equilibrium is influenced by solvent polarity, pH, and temperature.
-
Conversion to Other Indoles: IPA can be non-enzymatically converted to other indole compounds, most notably Indole-3-lactic acid (ILA), which can lead to an underestimation of IPA concentrations.
-
Matrix Effects: When analyzing biological samples, other compounds in the sample matrix can interfere with the ionization of IPA in mass spectrometry-based methods, leading to ion suppression or enhancement and affecting quantification.
-
Low Endogenous Concentrations: IPA is often present at very low concentrations in biological tissues, requiring highly sensitive analytical methods for detection and quantification.
Q2: How can I improve the stability of IPA during sample extraction and storage?
A2: To improve the stability of IPA, consider the following:
-
Acidic Conditions: Maintain acidic conditions (e.g., pH < 3) throughout the extraction process to minimize degradation.
-
Low Temperature: Perform all extraction steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of degradation. For long-term storage, keep extracts at -80°C.
-
Antioxidants: The addition of antioxidants, such as ascorbic acid (vitamin C), can help to slow down the reactivity and degradation of IPA.
-
Solvent Choice: IPA is more stable in non-polar, organic solvents where the enol form is favored, compared to polar, aqueous solutions where the keto form predominates and is more reactive. For storage, consider solvents like DMSO or dimethylformamide.
-
Minimize Light Exposure: Protect samples from light to prevent photo-degradation.
-
Immediate Analysis: Analyze samples as quickly as possible after extraction to minimize storage-related degradation.
Q3: What is keto-enol tautomerism of IPA and why is it a problem for analysis?
A3: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (containing a ketone group) and an "enol" form (containing a hydroxyl group adjacent to a double bond) of a molecule. In the case of IPA, these two forms can co-exist and interconvert. This poses a problem in chromatographic analysis as the two tautomers may be separated, leading to the appearance of two peaks for a single compound. The ratio of these peaks can vary depending on the solvent, temperature, and pH, making accurate quantification challenging.
Troubleshooting Guides
HPLC Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Splitting or Broadening | Keto-enol tautomerism of IPA. | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to favor one tautomeric form. 2. Control Temperature: Use a column oven to maintain a consistent and optimized temperature to manage the equilibrium between tautomers. 3. Modify Solvent Composition: Altering the polarity of the mobile phase can influence the tautomeric ratio. |
| Ghost Peaks or Baseline Drift | IPA degradation during the run, leading to the formation of other compounds like ILA. | 1. Use a Guard Column: This can help to trap strongly retained impurities. 2. Ensure Mobile Phase Stability: Prepare fresh mobile phase daily and ensure it is properly degassed. 3. Sample Stability: Keep the autosampler at a low temperature (e.g., 4°C). |
| Poor Peak Shape (Tailing) | Interaction of the indole ring with active sites on the silica-based column. | 1. Use a High-Purity Silica Column: Modern columns have fewer active silanol groups. 2. Add a Competitive Base: Including a small amount of a basic compound in the mobile phase can reduce tailing for acidic compounds. 3. Optimize Mobile Phase pH: Adjust the pH to suppress the ionization of silanol groups. |
GC-MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Peak Intensity | Thermal degradation of underivatized IPA in the hot injector. | 1. Derivatization is Essential: IPA is not suitable for direct GC-MS analysis. Derivatize with an appropriate agent (e.g., hydroxylamine followed by silylation) to increase thermal stability and volatility. 2. Optimize Injector Temperature: Even with derivatization, use the lowest possible injector temperature that allows for efficient volatilization. |
| Peak Tailing | Active sites in the GC system (liner, column) interacting with the derivatized IPA. | 1. Use a Deactivated Liner: Ensure the injector liner is properly deactivated. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions. 3. Check for Contamination: A contaminated column can lead to peak tailing. |
| Irreproducible Results | Incomplete or inconsistent derivatization. | 1. Optimize Derivatization Reaction: Ensure the reaction conditions (temperature, time, reagent concentration) are optimized and consistent for all samples and standards. 2. Dry Samples Thoroughly: The presence of water can interfere with many derivatization reactions. |
LC-MS/MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity (Ion Suppression) | Co-eluting matrix components are interfering with the ionization of IPA. | 1. Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds. 2. Optimize Chromatography: Adjust the gradient and/or column chemistry to separate IPA from the interfering compounds. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components. |
| Inconsistent Quantification | Matrix effects vary between samples. | 1. Use a Stable Isotope-Labeled Internal Standard: A labeled IPA standard will co-elute and experience similar matrix effects, allowing for more accurate quantification. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. |
Quantitative Data Summary
The following tables summarize quantitative data for IPA from various analytical methods. Note that values can vary significantly based on the sample matrix, extraction procedure, and instrumentation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for IPA
| Analytical Method | Sample Matrix | LOD | LOQ | Reference |
| GC-SIM-MS | Arabidopsis thaliana seedlings | Not explicitly stated, but quantified levels were 4-13 ng/g | Not explicitly stated | |
| LC-MS/MS | Mouse Serum & Tissues (for general indoles) | 0.8 ng/mL (for indole) | 1 ng/mL (for indole) | |
| LC-MS | Tobacco and smokeless tobacco products (for various organic acids) | Not explicitly stated for IPA | Varies for other acids |
Table 2: Reported Endogenous Concentrations of IPA
| Organism/Sample Type | Concentration Range | Analytical Method | Reference |
| Arabidopsis thaliana seedlings (5-12 days old) | 4 - 13 ng/g fresh weight | GC-SIM-MS | |
| Tomato shoots | 8 - 10 ng/g fresh weight | GC with electron capture detector |
Experimental Protocols
Protocol 1: Extraction of IPA from Plant Tissue
This protocol is a general guideline and may need optimization for specific plant tissues.
-
Harvest and Freeze: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled mortar and pestle with an extraction buffer (e.g., 80% methanol containing an antioxidant like 0.1% ascorbic acid) at a ratio of 1:10 (w/v).
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. For enhanced extraction, the pellet can be re-extracted and the supernatants pooled.
-
Acidification: Acidify the supernatant to pH 2.5-3.0 with 1M HCl.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH 3.0).
-
Load the acidified extract onto the cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the indoles with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC or a derivatization solvent for GC-MS).
Protocol 2: Derivatization of IPA for GC-MS Analysis
This two-step derivatization is based on methods used for similar indole compounds.
-
Oxime Formation:
-
To the dried extract, add a solution of hydroxylamine hydrochloride in pyridine.
-
Incubate at 60-70°C for 30-60 minutes to convert the keto group to an oxime. This step stabilizes the molecule.
-
-
Silylation:
-
Evaporate the pyridine under nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 70-80°C for 30-60 minutes to derivatize the carboxylic acid and hydroxyl groups.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Visualizations
This compound Biosynthesis Pathway
Caption: The this compound pathway for auxin biosynthesis.
Troubleshooting Workflow for IPA Analysis
Caption: A logical workflow for troubleshooting common issues in IPA analysis.
Technical Support Center: Indole-3-pyruvic Acid (IPyA) Analysis
Welcome to the technical support center for Indole-3-pyruvic acid (IPyA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges encountered during IPyA analysis.
I. Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the analysis of this compound (IPyA)?
The primary challenge in IPyA analysis is its inherent instability. IPyA is a keto-enol tautomer that is prone to degradation, particularly in the presence of peroxides.[1] It can spontaneously convert into more stable compounds like indole-3-lactic acid (ILA) and indole-3-ethanol (TOL), leading to an underestimation of IPyA levels and potential interference from its degradation products.[2]
Q2: What are the common interfering compounds in IPyA analysis?
Besides its degradation products (ILA and TOL), other tryptophan-dependent auxin biosynthesis pathway intermediates can potentially interfere with IPyA analysis. These include tryptophan, indole-3-acetamide (IAM), tryptamine (TAM), and indole-3-acetaldoxime (IAOx). Careful chromatographic separation is crucial to distinguish IPyA from these related compounds.
Q3: How can I improve the stability of IPyA during sample preparation and analysis?
To minimize the degradation of the highly unstable IPyA, several strategies can be employed:
-
Use of Antioxidants: The addition of antioxidants like vitamin C (ascorbic acid) to the sample can slow down the reactivity and degradation of IPyA.[1]
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization of IPyA in the crude extract can stabilize the molecule. Derivatizing agents such as hydroxylamine or pentafluorobenzylhydroxylamine have been used successfully.[3] The resulting oxime derivative is more stable and easier to purify.[3]
-
Prompt Analysis: Analyze samples as quickly as possible after extraction to minimize the time for degradation to occur.
-
Controlled Temperature: Keep samples at low temperatures (e.g., on ice or at 4°C) throughout the sample preparation process.
Q4: Which analytical technique is best suited for IPyA analysis?
Both High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS) can be used for IPyA analysis.
-
HPLC-based methods , particularly when coupled with tandem mass spectrometry (LC-MS/MS), offer high sensitivity and selectivity without the need for derivatization. This makes it a powerful tool for quantifying IPyA in complex biological matrices.
-
GC-MS is also a highly sensitive and selective technique, but it requires a derivatization step to make the non-volatile IPyA suitable for gas chromatography.[3]
The choice of technique often depends on the available instrumentation, the sample matrix, and the specific requirements of the study.
II. Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of IPyA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with the stationary phase: Residual silanol groups on the column can interact with the acidic IPyA molecule. | - Use a column with end-capping to minimize silanol interactions.- Lower the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) to suppress the ionization of silanol groups. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | - Dilute the sample before injection.- Use a column with a higher loading capacity. | |
| Ghost Peaks | Carryover from previous injections: IPyA or other sample components may be retained on the column and elute in subsequent runs. | - Implement a thorough column wash with a strong solvent (e.g., 100% acetonitrile or methanol) after each run or batch of samples.- Ensure the injection port and syringe are properly cleaned between injections. |
| Contaminated mobile phase or system: Impurities in the solvents or leaching from tubing can appear as peaks. | - Use high-purity HPLC-grade solvents.- Prepare fresh mobile phase daily and degas it properly.- Flush the HPLC system thoroughly. | |
| Retention Time Drift | Changes in mobile phase composition: Inaccurate mixing of solvents or evaporation of a volatile component can alter the elution strength. | - Ensure the mobile phase is well-mixed and covered to prevent evaporation.- Use a gradient proportioning valve that is functioning correctly. |
| Fluctuations in column temperature: Temperature changes can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. | - Use a column oven to maintain a constant and stable temperature. | |
| Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. | - Replace the column with a new one of the same type.- Use a guard column to protect the analytical column from contaminants. | |
| Low Signal Intensity/ Poor Sensitivity | Degradation of IPyA: As mentioned, IPyA is unstable and can degrade before or during analysis. | - Add an antioxidant like ascorbic acid to your samples and standards.- Analyze samples as quickly as possible after preparation. |
| Suboptimal detection parameters: Incorrect wavelength for UV detection or inappropriate ionization/fragmentation settings for MS detection. | - Optimize the detector settings for IPyA. For fluorescence detection of the indole ring, an excitation wavelength of around 280 nm and an emission wavelength of around 360 nm is a good starting point. For MS, optimize the precursor and product ions for IPyA. | |
| Matrix effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress the ionization of IPyA. | - Improve sample clean-up using solid-phase extraction (SPE).- Use a matrix-matched calibration curve or an isotopically labeled internal standard for quantification. |
III. Data Presentation: Comparison of Analytical Methods
Due to the limited availability of direct comparative studies for IPyA across different platforms, this table presents typical performance characteristics for HPLC-based methods for IPyA and related indole compounds. This data is compiled from various sources and should be used as a general guide.
| Parameter | HPLC-UV/Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Recovery | 80-115% (highly matrix dependent) | 85-115% (highly matrix dependent) |
| Throughput | Moderate | High (with optimized methods) |
| Selectivity | Moderate to Good | Excellent |
| Derivatization Required | No | No |
Note: The actual performance will vary depending on the specific instrument, column, mobile phase, and sample matrix. A simple and sensitive HPLC method was developed for the determination of plant hormones in barley, with detection at 270 nm for ABA and fluorescence detection (Ex 282 nm, Em 360 nm) for IAA and IPA.[4]
IV. Experimental Protocols
A. Protocol: Extraction of IPyA from Plant Tissue for LC-MS/MS Analysis
This protocol provides a general guideline for the extraction of IPyA from plant tissues. Optimization may be required depending on the specific plant species and tissue type.
1. Materials and Reagents:
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent: Acetonitrile:Water (80:20, v/v) with 0.1% formic acid and 0.1% ascorbic acid (pre-chilled to -20°C)
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Solvents for SPE: Methanol, Water with 0.1% formic acid
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent: Acetonitrile:Water (10:90, v/v) with 0.1% formic acid
-
LC-MS vials
2. Procedure:
-
Sample Collection and Homogenization:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate on a shaker at 4°C for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the extract at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant and transfer it to a new tube.
-
-
Solid Phase Extraction (SPE) - Optional but Recommended for Cleaner Samples:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water with 0.1% formic acid.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water with 0.1% formic acid to remove polar impurities.
-
Elute the IPyA and other auxins with 3 mL of methanol.
-
-
Solvent Evaporation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of reconstitution solvent.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
Analysis:
-
Transfer the supernatant to an LC-MS vial for analysis.
-
B. Protocol: Derivatization of IPyA for GC-MS Analysis
This protocol describes a general procedure for the derivatization of IPyA to a more stable oxime derivative for GC-MS analysis.[3]
1. Materials and Reagents:
-
Hydroxylamine hydrochloride solution (e.g., 10 mg/mL in water or buffer)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silylating reagent (e.g., BSTFA with 1% TMCS)
-
GC vials
2. Procedure:
-
Initial Extraction:
-
Perform an initial extraction of IPyA from the sample matrix as described in the previous protocol (steps 1-4).
-
-
Derivatization to Oxime:
-
To the crude extract supernatant, add an equal volume of the hydroxylamine hydrochloride solution.
-
Vortex and let the reaction proceed at room temperature for 30-60 minutes. This reaction converts the keto group of IPyA to a more stable oxime.
-
-
Liquid-Liquid Extraction:
-
Extract the IPyA-oxime derivative from the aqueous solution using ethyl acetate. Perform the extraction three times with an equal volume of ethyl acetate each time.
-
Pool the organic phases.
-
-
Drying:
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Evaporate the dried extract to dryness under a stream of nitrogen.
-
-
Silylation (Second Derivatization):
-
To the dried residue, add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).
-
Heat at 60-70°C for 30 minutes to convert the carboxylic acid and any other active hydrogens to their trimethylsilyl (TMS) esters/ethers.
-
-
Analysis:
-
Cool the sample to room temperature and inject an aliquot into the GC-MS system.
-
V. Visualizations
A. Tryptophan-Dependent Auxin Biosynthesis Pathway
The following diagram illustrates the main tryptophan-dependent pathways for auxin (IAA) biosynthesis, with a focus on the this compound (IPyA) pathway.
Caption: Tryptophan-Dependent Auxin Biosynthesis Pathways.
B. Experimental Workflow for IPyA Analysis
This diagram outlines the general workflow for the analysis of IPyA from biological samples.
Caption: General workflow for this compound analysis.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, this compound, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indole-3-pyruvic Acid (IPA) Standards
This guide provides best practices, troubleshooting advice, and frequently asked questions for the storage and handling of Indole-3-pyruvic acid (IPA) standards to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid IPA should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least four years.[1][2]
Q2: How should I prepare and store stock solutions of IPA in organic solvents?
IPA is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations up to approximately 30 mg/mL.[1][3] For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store these stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] The solutions should be stored in tightly sealed containers and protected from light. It is also good practice to purge the solvent with an inert gas before dissolving the IPA.[1][3]
Q3: Can I store IPA standards in aqueous solutions?
It is strongly advised not to store IPA in aqueous solutions for more than one day.[1][3] IPA is highly unstable in aqueous buffers and can spontaneously convert to indole-3-lactic acid.[4][5] For experiments requiring aqueous solutions, it is best to prepare them fresh on the day of use.
Q4: My IPA is not dissolving well in an aqueous buffer. What should I do?
IPA has low solubility in aqueous buffers.[1][3] To improve solubility, first dissolve the IPA in a small amount of DMSO and then dilute this stock solution with the aqueous buffer of your choice.[1][3] For instance, the solubility in a 1:6 solution of DMSO:PBS (pH 7.2) is approximately 0.1 mg/mL.[3]
Q5: What are the main degradation products of IPA?
In aqueous solutions, IPA can spontaneously convert to indole-3-lactic acid.[4][5] It can also be oxidized to indole-3-acetic acid, especially in the presence of hydrogen peroxide.
Q6: How does pH affect the stability of IPA?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of IPA standard due to improper storage. | - Ensure solid IPA is stored at -20°C. - Prepare fresh working solutions daily. - Aliquot and store organic stock solutions at -80°C to minimize freeze-thaw cycles. |
| Precipitation of IPA in aqueous working solution. | Low solubility of IPA in aqueous buffers. | - First, dissolve IPA in a minimal amount of high-quality, anhydrous DMSO. - Gradually add the aqueous buffer to the DMSO-IPA solution while vortexing. - Do not exceed the solubility limit (approx. 0.1 mg/mL in 1:6 DMSO:PBS, pH 7.2).[3] |
| Low analytical signal or peak area for IPA standard. | - Degradation of the standard. - Adsorption to container surfaces. | - Prepare a fresh standard solution from solid material. - Consider using silanized glass vials or low-adsorption plastic tubes. - For sensitive analyses, derivatization of IPA to a more stable compound (e.g., IPA-oxime with hydroxylamine) can be performed.[9] |
| Appearance of unexpected peaks in chromatography. | - Degradation of IPA to products like indole-3-lactic acid. - Presence of keto and enol tautomers. | - Confirm the identity of degradation products using mass spectrometry if possible. - The presence of two peaks for IPA may be due to the separation of keto and enol tautomers, which is influenced by the solvent and pH of the mobile phase.[1][2][6][7][8] |
Data Presentation
Table 1: Summary of Storage Conditions and Stability for this compound Standards
| Form | Solvent | Storage Temperature | Storage Duration | Key Considerations |
| Solid | N/A | -20°C | ≥ 4 years[1][2] | Store in a tightly sealed, light-protected container. |
| Organic Stock Solution | DMSO or DMF | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use anhydrous solvent. Purge with inert gas.[1][3] |
| -20°C | Up to 1 month | Protect from moisture and light.[3] | ||
| Aqueous Working Solution | Aqueous Buffer (e.g., PBS) | 2-8°C or Room Temp | Not recommended for > 1 day[1][3] | Prepare fresh daily. Highly unstable. Spontaneously converts to indole-3-lactic acid.[4][5] |
Note: Specific quantitative data on the degradation rate of IPA in various aqueous buffers and light conditions is not extensively available in the literature. The primary recommendation is to always prepare aqueous solutions fresh.
Experimental Protocols
Protocol for Preparation of this compound Standards
1. Preparation of a 10 mg/mL Stock Solution in DMSO: a. Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of solid IPA in a sterile microcentrifuge tube. c. Add anhydrous, high-purity DMSO to achieve a final concentration of 10 mg/mL. For example, add 1 mL of DMSO to 10 mg of IPA. d. Vortex thoroughly until the solid is completely dissolved. e. Dispense into small-volume aliquots in tightly sealed, light-protected tubes. f. Store the aliquots at -80°C.
2. Preparation of a 100 µg/mL Aqueous Working Standard: a. Thaw a single aliquot of the 10 mg/mL IPA stock solution at room temperature. b. In a volumetric flask, add the desired volume of the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.2). c. Add the required volume of the 10 mg/mL stock solution to the buffer. For example, to make 10 mL of a 100 µg/mL solution, add 100 µL of the 10 mg/mL stock to 9.9 mL of buffer. d. Mix thoroughly by inversion. e. This working solution is unstable and should be used immediately, and not stored for more than one day.
Mandatory Visualization
References
- 1. Analysis of the Enol–Keto Tautomers of this compound | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 5. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. benchchem.com [benchchem.com]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with the instability of Indole-3-pyruvic acid during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the inherent instability of Indole-3-pyruvic acid (IPyA) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my IPyA standard or sample degrading so quickly?
A1: this compound is notoriously unstable, particularly in aqueous solutions.[1][2][3][4] Several factors can contribute to its degradation:
-
Spontaneous Conversion: IPyA can spontaneously convert to indole-3-lactic acid (ILA).[1][2]
-
Oxidation: The presence of peroxides and other oxidizing agents can accelerate its degradation.[3][4]
-
Light and Temperature: Exposure to light and elevated temperatures can promote degradation.
-
pH: The stability of IPyA can be influenced by the pH of the solution.
To minimize degradation, it is crucial to prepare fresh solutions, work quickly, and use appropriate stabilization techniques. Aqueous solutions of IPyA should not be stored for more than one day.[5]
Q2: I am observing unexpected peaks in my chromatogram when analyzing IPyA. What could they be?
A2: The appearance of unexpected peaks is often due to the degradation of IPyA into various byproducts. The most common degradation product is indole-3-lactic acid (ILA).[1][2] Additionally, IPyA exists as an equilibrium between keto and enol tautomers, which can sometimes be separated by high-resolution chromatography, appearing as distinct peaks.[3][4][6] Other unknown metabolites can also be formed through non-enzymatic processes.[3][4]
Q3: What are the recommended storage conditions for IPyA?
A3: Solid, crystalline IPyA should be stored at -20°C.[5] Under these conditions, it is stable for at least four years.[5] Aqueous solutions are highly unstable and it is not recommended to store them for more than 24 hours.[5] If a stock solution in an organic solvent like DMSO is prepared, it should also be stored at -20°C and purged with an inert gas to minimize oxidation.[5]
Q4: How can I improve the stability of IPyA during sample extraction and analysis?
A4: Several strategies can be employed to enhance the stability of IPyA:
-
Use of Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C), can effectively slow down the degradation of IPyA in biological samples like whole blood.[3][4]
-
Derivatization: Converting IPyA into a more stable derivative is a highly effective method. Derivatization with hydroxylamine to form an oxime is a common and successful approach.[7][8]
-
Control Temperature: Perform all sample preparation steps on ice or at low temperatures to reduce the rate of degradation.
-
Minimize Exposure to Light: Protect samples from light by using amber vials or covering tubes with aluminum foil.
-
Work Quickly: Process samples as rapidly as possible to minimize the time IPyA is in an unstable state.
Troubleshooting Guides
Issue 1: Low or No Detectable IPyA Signal
| Possible Cause | Troubleshooting Step |
| Complete degradation of IPyA. | Prepare fresh standards and samples immediately before analysis. Ensure proper storage of the solid compound at -20°C.[5] |
| Inefficient extraction from the sample matrix. | Optimize the extraction protocol. Consider using a solvent mixture appropriate for your sample type. Solid-phase extraction (SPE) with a C18 resin can be used for cleanup.[7] |
| Instrumental issues. | Verify the performance of your analytical instrument (e.g., HPLC, LC-MS) with a stable, known compound. Check for issues with the column, detector, or mobile phase. |
| Inappropriate analytical method. | IPyA can be challenging to detect without derivatization. Consider using a derivatization method, such as oximation with hydroxylamine, followed by GC-MS or LC-MS analysis.[7][8] |
Issue 2: High Variability in Replicate Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling and preparation time. | Standardize the entire sample preparation workflow. Ensure each sample is processed for the same duration and under identical conditions. |
| Differential degradation across samples. | Add an antioxidant like ascorbic acid to all samples and standards at the beginning of the preparation process to ensure uniform stabilization.[3][4] |
| Presence of varying levels of oxidizing agents in samples. | If possible, quantify and account for potential oxidizing agents in your sample matrix. Pre-treat samples to remove interfering substances. |
Experimental Protocols
Protocol 1: Stabilization of IPyA in Biological Fluids using Ascorbic Acid
This protocol is adapted for the stabilization of IPyA in samples like plasma or whole blood.
Materials:
-
Biological fluid sample (e.g., plasma, whole blood)
-
Ascorbic acid (Vitamin C) solution (10 mg/mL in water, freshly prepared)
-
Methanol, ice-cold
-
Centrifuge capable of 4°C
-
Microcentrifuge tubes
Procedure:
-
Collect the biological fluid sample and immediately place it on ice.
-
For every 100 µL of sample, add 10 µL of the freshly prepared ascorbic acid solution.
-
Vortex briefly to mix.
-
To precipitate proteins, add 4 volumes of ice-cold methanol (e.g., 400 µL for 100 µL of sample).
-
Vortex thoroughly for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for immediate analysis by LC-MS or other appropriate methods.
Protocol 2: Derivatization of IPyA with Hydroxylamine for GC-MS Analysis
This protocol describes the conversion of IPyA to a more stable oxime derivative for subsequent analysis.
Materials:
-
Sample extract containing IPyA
-
Hydroxylamine hydrochloride solution (e.g., 1 M in a suitable buffer)
-
Ethyl acetate
-
Solid-phase extraction (SPE) C18 cartridges
-
GC-MS system
Procedure:
-
To the crude sample extract, add the hydroxylamine solution. The exact concentration and volume should be optimized based on the expected IPyA concentration.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes).
-
Partition the reaction mixture with ethyl acetate to extract the IPyA-oxime derivative.
-
Further purify the sample using a C18 SPE cartridge.
-
Elute the derivative and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for GC-MS analysis.
-
Analyze the derivatized sample by GC-MS, monitoring for the specific ions corresponding to the IPyA-oxime.
Signaling Pathways and Workflows
Below are diagrams illustrating key processes related to IPyA.
Caption: Degradation pathway and tautomeric equilibrium of this compound.
Caption: A recommended workflow for preparing samples containing this compound.
References
- 1. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 3. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in Indole-3-pyruvic acid LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS analysis of Indole-3-pyruvic acid (IPA).
Troubleshooting Guides
Problem: Poor peak shape, inconsistent retention times, or loss of signal for this compound (IPA).
This is a common issue in LC-MS analysis and can often be attributed to matrix effects, where components of the sample matrix interfere with the analysis of the target analyte.
Initial Troubleshooting Steps:
-
Assess System Suitability: Before analyzing samples, inject a standard solution of IPA to confirm that the LC-MS system is performing optimally. Look for sharp, symmetrical peaks and consistent retention times.
-
Evaluate for Ion Suppression/Enhancement: Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte, leading to a decreased signal.[1] To identify regions of ion suppression, perform a post-column infusion experiment.[1]
Experimental Protocol: Post-Column Infusion for Ion Suppression Assessment
Objective: To identify regions in the chromatogram where matrix components cause ion suppression or enhancement.
Materials:
-
Syringe pump
-
Tee-union
-
IPA standard solution (at a concentration that gives a stable signal)
-
Blank matrix extract (prepared using your current sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the IPA standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the IPA solution into the MS and acquire data in Multiple Reaction Monitoring (MRM) mode for your analyte. A stable baseline signal should be observed.
-
-
Blank Matrix Injection:
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline of the infused IPA signal. Any significant dip in the baseline indicates ion suppression at that retention time, while a significant rise indicates ion enhancement.
-
Troubleshooting Logic for Matrix Effects
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in IPA LC-MS analysis.
Advanced Solutions for Matrix Effects
If the initial troubleshooting steps indicate the presence of matrix effects, the following strategies can be employed.
Optimization of Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest.
Comparison of Sample Preparation Methods for Indole Compounds
| Method | Principle | Advantages | Disadvantages | Typical Recovery for Indole Compounds |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.[2] | Simple, fast, and inexpensive. | Non-selective, may not remove other matrix components like phospholipids, leading to significant ion suppression. | 85-105%[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, can remove salts and some phospholipids. | More labor-intensive and requires larger volumes of organic solvents. | 90-110% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away.[4] | Provides the cleanest extracts, highly selective, and can concentrate the analyte. | More expensive and requires method development to optimize the sorbent, wash, and elution steps. | 89-94%[4] |
Experimental Protocols for Sample Preparation
a) Protein Precipitation (PPT) Protocol for Plasma/Serum Samples
This method is quick but may result in significant matrix effects.[2]
Materials:
-
Ice-cold acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma or serum sample, add a stable isotope-labeled internal standard for IPA if available.
-
Add 200 µL of ice-cold ACN.[3]
-
Vortex the mixture for 2 minutes to precipitate proteins.[3]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
b) Solid-Phase Extraction (SPE) Protocol for Plant Tissue Extracts
This protocol is adapted from methods for the related compound, indole-3-acetic acid, and provides a cleaner sample extract.[4]
Materials:
-
C18 SPE cartridge
-
Extraction solvent (e.g., 80% acetone in water)
-
Wash solution (e.g., 0.1% trifluoroacetic acid in water)
-
Elution solvent (e.g., 50% methanol in water with 1.0% acetic acid)[5]
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing methanol followed by water.
-
Loading: Load the plant tissue extract (previously suspended in an aqueous solution) onto the cartridge.[5]
-
Washing: Wash the cartridge with the wash solution to remove polar interferences.[5]
-
Elution: Elute the IPA with the elution solvent.[5]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
Sample Preparation Workflow Comparison
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Indole-3-pyruvic Acid (IPyA)
Welcome to the Technical Support Center for the synthesis of Indole-3-pyruvic acid (IPyA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of synthetic IPyA.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of IPyA in a question-and-answer format.
Issue 1: Low Yield of this compound
Question: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields of IPyA can stem from several factors, primarily related to its inherent instability and suboptimal reaction conditions. Here are the key areas to investigate:
-
Degradation of IPyA: this compound is notoriously unstable and can readily degrade into byproducts such as indole-3-lactic acid (ILA) and indole-3-acetic acid (IAA).[1][2] This degradation is accelerated by factors like exposure to light, oxygen, and certain pH conditions.
-
Solution:
-
Oxygen Removal: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Deaerating solvents and reagents before use is also recommended.[3]
-
pH Control: Maintaining an acidic pH (around 2) can help to stabilize the IPyA product.[3]
-
Temperature Management: Conduct the reaction at lower temperatures to reduce the rate of degradation.
-
Light Protection: Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
-
-
-
Suboptimal Enzymatic Reaction Conditions (for enzymatic synthesis from tryptophan):
-
Enzyme Activity: The activity of the tryptophan aminotransferase enzyme is critical. Improper storage or handling can lead to reduced activity.
-
Cofactor Concentration: Ensure an adequate concentration of the necessary cofactor, typically pyridoxal-5'-phosphate (PLP).
-
Substrate Concentration: High concentrations of the substrate (L-tryptophan) or product (IPyA) can sometimes lead to substrate or product inhibition of the enzyme.
-
Solution:
-
Optimize enzyme and cofactor concentrations through a series of small-scale experiments.
-
Consider a fed-batch approach for substrate addition to maintain optimal concentrations.
-
-
-
Inefficient Chemical Synthesis Conditions (for chemical synthesis from indole):
-
Reagent Quality: The purity of starting materials like indole and pyruvic acid derivatives is crucial.
-
Catalyst and Base Selection: The choice and concentration of the catalyst and base are critical for chemical synthesis routes. For instance, in some methods, expensive bases and pyridine aldehyde are used, and their incorrect use can lead to low yields.[3]
-
Solution:
-
Use high-purity, freshly opened reagents.
-
Carefully screen different catalysts and bases and optimize their concentrations.
-
-
Issue 2: Presence of Impurities in the Final Product
Question: My final IPyA product is contaminated with impurities. What are the common impurities and how can I remove them?
Answer: The most common impurities in synthetic IPyA are its degradation products and unreacted starting materials.
-
Common Impurities:
-
Indole-3-lactic acid (ILA): Formed from the reduction of IPyA.[1][2]
-
Indole-3-acetic acid (IAA): Formed from the oxidative decarboxylation of IPyA.[1]
-
Unreacted L-tryptophan (in enzymatic synthesis): Incomplete conversion of the starting material.
-
Unreacted Indole and Pyruvic Acid Derivatives (in chemical synthesis): Incomplete reaction.
-
-
Purification Strategies:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for purifying IPyA from its closely related impurities.
-
Column Chromatography: For chemical synthesis, purification on silica gel can be employed, although it can be costly for large-scale production.[3]
-
Recrystallization: While challenging due to the instability of IPyA, recrystallization from a suitable solvent system under controlled conditions (low temperature, inert atmosphere) may be possible for some derivatives.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: There are two primary routes for the synthesis of IPyA:
-
Enzymatic Synthesis: This method typically involves the use of a tryptophan aminotransferase enzyme to convert L-tryptophan and an α-keto acid (like α-ketoglutarate) into IPyA and the corresponding amino acid.[4] This route is often preferred for its high specificity and milder reaction conditions.
-
Chemical Synthesis: Various chemical methods exist, often starting from indole. One reported method involves the condensation of indole with ethyl 3-bromopyruvate ester oxime followed by acid hydrolysis, with a reported yield of 64%.[3] Another approach involves the reaction of tryptophan with pyridine aldehyde in the presence of a base, yielding 50-62% IPyA.[3]
Q2: How can I monitor the progress of my IPyA synthesis reaction?
A2: The progress of the reaction can be monitored by techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It allows for the separation and quantification of the starting materials, the IPyA product, and any major impurities.
-
Thin-Layer Chromatography (TLC): A quicker, more qualitative method to get a rapid assessment of the reaction's progress by spotting the reaction mixture on a TLC plate and observing the disappearance of starting materials and the appearance of the product spot.
Q3: What are the optimal storage conditions for this compound?
A3: Due to its instability, IPyA should be stored under the following conditions:
-
Temperature: Store at -20°C or lower.[5]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a tightly sealed container to protect from moisture.
For solutions, it is recommended to prepare them fresh and use them immediately. Aqueous solutions of IPyA are not recommended for storage for more than a day.[6]
Data Presentation
Table 1: Comparison of Different Synthetic Methods for this compound
| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Reported Yield | Advantages | Disadvantages | Reference |
| Enzymatic Synthesis | L-tryptophan, α-ketoglutarate | Tryptophan aminotransferase | High (specific yields vary with enzyme and conditions) | High specificity, mild conditions | Enzyme cost and stability can be a factor | [4] |
| Chemical Synthesis 1 | Tryptophan, Pyridine aldehyde | Base | 50-62% | Direct from tryptophan | Expensive reagents, relatively low yield | [3] |
| Chemical Synthesis 2 | Indole, Ethyl 3-bromopyruvate ester oxime | Acid for hydrolysis | 64% | Good yield | Requires silica gel purification, expensive starting materials | [3] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound from L-Tryptophan
This protocol provides a general framework. Optimal conditions (e.g., pH, temperature, concentrations) will depend on the specific tryptophan aminotransferase used.
Materials:
-
L-Tryptophan
-
α-Ketoglutaric acid
-
Tryptophan aminotransferase
-
Pyridoxal-5'-phosphate (PLP)
-
Reaction Buffer (e.g., potassium phosphate buffer, pH 7.0-8.5)
-
Inert gas (Nitrogen or Argon)
-
Amber reaction vessel
Procedure:
-
Prepare the reaction buffer and deaerate it by bubbling with an inert gas for at least 30 minutes.
-
In an amber reaction vessel, dissolve L-tryptophan, α-ketoglutaric acid, and PLP in the deaerated buffer.
-
Place the reaction vessel in a temperature-controlled water bath set to the optimal temperature for the enzyme (typically 25-37°C).
-
Initiate the reaction by adding the tryptophan aminotransferase enzyme.
-
Maintain the reaction under a gentle stream of inert gas and protect it from light.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the reaction has reached completion (or the desired conversion), stop the reaction by acidifying the mixture to pH 2 with HCl. This will also help to stabilize the IPyA.
-
Proceed immediately with purification (e.g., by preparative HPLC).
Mandatory Visualization
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
- 1. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 3. RU2325442C2 - Method of this compound and its derivatives production - Google Patents [patents.google.com]
- 4. jircas.go.jp [jircas.go.jp]
- 5. This compound = 97 392-12-1 [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stabilization of Indole-3-Pyruvic Acid for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indole-3-pyruvic acid (IPyA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of stabilizing IPyA for in vivo studies. Given its inherent instability, particularly in aqueous solutions, appropriate handling and formulation are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (IPyA) solution losing activity?
A1: this compound is an unstable α-keto acid prone to degradation. In aqueous solutions, it can spontaneously convert to Indole-3-lactic acid (ILA) and other degradation products[1][2]. The stability of IPyA is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Aqueous solutions of IPyA are not recommended for storage for more than one day[3][4].
Q2: What are the main degradation pathways for IPyA?
A2: The primary degradation pathway for IPyA in aqueous media is its conversion to other indole-containing compounds. One of the major, well-documented degradation products is Indole-3-lactic acid (ILA)[1][2]. The α-keto acid moiety is reactive and can undergo various reactions, including oxidation and decarboxylation, leading to a loss of the parent compound.
Q3: How should I prepare a stock solution of IPyA?
A3: IPyA is sparingly soluble in aqueous buffers but has better solubility in organic solvents. For a stock solution, dissolve IPyA in an organic solvent such as DMSO or dimethylformamide (DMF), where its solubility is approximately 30 mg/mL[3][4]. It is recommended to purge the solvent with an inert gas before dissolving the IPyA to minimize oxidation[3][4]. For aqueous-based in vivo formulations, this stock solution can then be diluted into the final aqueous vehicle. However, the stability of IPyA in the final formulation will still be a concern.
Q4: Are there any general tips for handling IPyA to minimize degradation?
A4: Yes, to minimize degradation during handling and preparation:
-
Work quickly and on ice: Prepare solutions immediately before use and keep them cold to slow down the rate of degradation.
-
Protect from light: Store both the solid compound and solutions protected from light, as light can accelerate degradation.
-
Use deoxygenated solvents: Purging solvents with an inert gas like nitrogen or argon can help to reduce oxidative degradation.
-
Control pH: An acidic pH may be more favorable for the stability of some α-keto acids. However, the optimal pH for IPyA stability needs to be determined empirically for your specific formulation.
Troubleshooting Guides
Problem 1: Rapid loss of IPyA in my aqueous formulation for injection.
| Potential Cause | Troubleshooting Step |
| Inherent instability in aqueous solution | Avoid preparing and storing aqueous stock solutions. Prepare fresh for each experiment. If storage is unavoidable, do not store for more than 24 hours[3][4]. |
| Oxidative degradation | Prepare solutions using deoxygenated buffers. Consider adding an antioxidant to the formulation. |
| Unfavorable pH | Evaluate the stability of IPyA at different pH values to determine the optimal pH for your formulation. Some α-keto acids are more stable in slightly acidic conditions. |
| High temperature | Prepare and store the formulation at low temperatures (e.g., on ice or at 2-8°C) until administration. |
Problem 2: Inconsistent results in in vivo studies.
| Potential Cause | Troubleshooting Step |
| Degradation of IPyA in the dosing solution | Implement a stabilization strategy for your formulation. This could include using an antioxidant, adjusting the pH, or using a different vehicle. |
| Variability in formulation preparation | Standardize the formulation preparation procedure. Ensure all parameters (e.g., concentrations, temperature, mixing times) are consistent between batches. |
| Interaction with other formulation components | Ensure all excipients in your formulation are compatible with IPyA. Conduct compatibility studies if necessary. |
| Precipitation of IPyA upon dilution | Due to its low aqueous solubility, IPyA may precipitate when a concentrated organic stock is diluted into an aqueous vehicle. Ensure the final concentration is below its solubility limit in the chosen vehicle. |
Strategies for Stabilization
Several strategies can be employed to enhance the stability of IPyA for in vivo research. The choice of strategy will depend on the intended route of administration, the required duration of stability, and whether chemical modification of the parent compound is acceptable.
Use of Antioxidants
Recent studies have shown that ascorbic acid (Vitamin C) can slow the degradation of IPyA[5]. As an antioxidant, ascorbic acid can help to mitigate oxidative degradation pathways.
Experimental Protocol: Preparation of an IPyA Solution with Ascorbic Acid
This is a general protocol that should be optimized for your specific application.
-
Prepare the Vehicle:
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Deoxygenate the buffer by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.
-
Dissolve ascorbic acid in the deoxygenated buffer to the desired final concentration (e.g., starting with a 1:1 molar ratio with IPyA and optimizing from there).
-
-
Prepare IPyA Stock Solution:
-
Final Formulation:
-
Slowly add the IPyA stock solution to the ascorbic acid-containing vehicle while vortexing to ensure rapid and complete dissolution.
-
Keep the final concentration of the organic solvent as low as possible to avoid toxicity in your in vivo model.
-
Use the formulation immediately after preparation.
-
Chemical Modification: Derivatization to an Oxime
Converting the reactive keto group of IPyA to a more stable oxime is a viable stabilization strategy. The IPyA-oxime has been shown to be more stable and easier to purify from biological extracts[6][7]. It's important to note that this creates a new chemical entity, and its biological activity should be validated to ensure it is comparable to the parent compound or serves as a suitable prodrug.
Experimental Protocol: General Procedure for Oxime Formation
This protocol is for the chemical synthesis of the oxime and will require further formulation for in vivo use.
-
Reaction Setup:
-
Dissolve this compound in a suitable solvent.
-
Add an equimolar amount of hydroxylamine hydrochloride.
-
The reaction can be carried out in an aqueous solution, and the pH may need to be adjusted to facilitate the reaction.
-
-
Reaction and Purification:
-
The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, the IPyA-oxime can be extracted and purified using standard organic chemistry techniques (e.g., liquid-liquid extraction, chromatography).
-
-
Formulation for in vivo study:
-
The purified IPyA-oxime can then be formulated in a suitable vehicle for in vivo administration, similar to the parent compound. Its stability in the chosen vehicle should also be assessed.
-
Lyophilization (Freeze-Drying)
Lyophilization can produce a stable, solid form of IPyA that can be reconstituted immediately before use. This is a common strategy for unstable drugs.
Experimental Protocol: Conceptual Workflow for Lyophilization of IPyA
A specific lyophilization cycle needs to be developed and optimized for each unique formulation.
-
Formulation:
-
Dissolve IPyA and any necessary excipients (e.g., bulking agents like mannitol or sucrose, and potentially a cryoprotectant) in a suitable solvent system (e.g., a mixture of water and a co-solvent).
-
The formulation may also include a stabilizing agent like ascorbic acid.
-
-
Freezing:
-
The formulated solution is cooled to a temperature well below its eutectic point to ensure complete solidification.
-
-
Primary Drying (Sublimation):
-
Under vacuum, the temperature is raised slightly to allow the frozen solvent to sublimate directly from a solid to a gas.
-
-
Secondary Drying (Desorption):
-
The temperature is further increased to remove any residual, unfrozen water molecules.
-
-
Storage:
-
The resulting lyophilized cake should be stored in a tightly sealed container, protected from moisture and light. It can be reconstituted with a sterile vehicle (e.g., water for injection) just prior to administration.
-
Stability-Indicating Analytical Methods
To assess the effectiveness of your stabilization strategy, a reliable analytical method is required to quantify the concentration of IPyA and its degradation products over time.
High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
General HPLC Method Parameters:
-
Column: A reverse-phase column, such as a C8 or C18, is typically suitable.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., water with phosphoric acid or formic acid to adjust the pH)[3][8].
-
Detection: UV detection is appropriate for IPyA.
-
Analysis: The stability of IPyA is determined by monitoring the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products over time under specific storage conditions.
Table 1: Summary of IPyA Stability and Handling Recommendations
| Parameter | Condition/Recommendation | Rationale | Reference |
| Solid Storage | -20°C, protected from light | To minimize degradation of the solid compound. | [3][4] |
| Aqueous Solution Storage | Not recommended for more than one day | IPyA is highly unstable in aqueous solutions. | [3][4] |
| Solvents for Stock Solutions | DMSO, DMF (approx. 30 mg/mL) | Good solubility in these organic solvents. | [3][4] |
| Handling | Prepare fresh, keep cold, protect from light, use deoxygenated solvents | To minimize degradation during experimental procedures. | General good practice |
| Potential Stabilizers | Ascorbic Acid | Acts as an antioxidant to slow degradation. | [5] |
| Chemical Stabilization | Conversion to oxime | The oxime derivative is more stable than the parent α-keto acid. | [6][7] |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should independently validate and optimize all protocols for their specific experimental needs and in compliance with all applicable laboratory safety and regulatory guidelines.
References
- 1. Stability Study Protocols for Different Drug Types: Structure and Regulatory Best Practices – StabilityStudies.in [stabilitystudies.in]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. stabilityhub.com [stabilityhub.com]
- 7. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Validating the Central Role of Indole-3-Pyruvic Acid in Auxin-Dependent Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of Indole-3-pyruvic acid (IPA) in auxin-dependent gene expression, supported by experimental data. It delves into the primary auxin biosynthesis pathway, comparing wild-type plant responses with those of mutants deficient in the IPA pathway. Detailed experimental protocols for key validation assays are also provided to facilitate the replication and further investigation of these findings.
The this compound (IPA) Pathway: The Main Route to Auxin
Indole-3-acetic acid (IAA), the principal auxin in plants, governs a vast array of developmental processes through the regulation of gene expression. The primary route for IAA biosynthesis is a two-step pathway starting from tryptophan, with this compound (IPA) as the key intermediate.[1][2] This pathway is conserved across the plant kingdom and is essential for normal growth and development.[3]
The two core enzymatic steps in the IPA pathway are:
-
Tryptophan to IPA: Catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of aminotransferases (including TAA1 and its homologs TARs).[1][2]
-
IPA to IAA: Catalyzed by the YUCCA (YUC) family of flavin monooxygenases. This step is considered the rate-limiting step in auxin biosynthesis.[4][5][6]
Genetic and biochemical evidence strongly supports the TAA/YUC pathway as the main source of auxin for a multitude of developmental processes.[1][7]
Comparative Analysis of IPA and IAA Levels in IPA Pathway Mutants
Genetic manipulation of the TAA/TAR and YUC genes in the model plant Arabidopsis thaliana has been instrumental in validating the IPA pathway. Loss-of-function mutants exhibit significant reductions in IAA levels and display classic auxin-deficient phenotypes, while overexpression lines show an overproduction of auxin. The tables below summarize quantitative data from studies on these mutants.
Table 1: this compound (IPA) Levels in Wild-Type and IPA Pathway Mutants of Arabidopsis thaliana
| Genotype | Tissue | IPA Level Change vs. Wild-Type | Reference |
| wei8-1 tar2-1 (TAA-deficient) | 3-week-old seedlings | ↓ 32% | [8] |
| wei8-1 tar2-2 (TAA-deficient) | Buds of 7-week-old plants | ↓ 62% | [8] |
| TAA1 overexpression | Seedlings | ↑ 2.9-fold | [8] |
| yuc1 yuc2 yuc4 yuc6 (YUC-deficient) | 3-week-old seedlings | ↑ 1.5-fold | [8][9] |
| yuc1 yuc2 yuc6 (YUC-deficient) | Buds of 7-week-old plants | ↑ 1.8-fold | [8][9] |
| YUC6 overexpression | Seedlings | ↓ 33% | [9] |
Table 2: Indole-3-acetic acid (IAA) and IAA Conjugate Levels in Wild-Type and IPA Pathway Mutants of Arabidopsis thaliana
| Genotype | IAA Level Change vs. Control | IAA-Glutamate Level Change vs. Control | Reference |
| TAA1 overexpression | ↑ Slight increase | No significant change | [10] |
| yuc1D (YUC overexpression) | No significant change | ↑ 6.8-fold | [10] |
| TAA1ox yuc1D | ↑ 1.5-fold vs. yuc1D | ↑ 2.3-fold vs. yuc1D | [10] |
Impact on Auxin-Dependent Gene Expression
The altered auxin homeostasis in IPA pathway mutants directly impacts the expression of auxin-responsive genes. These genes, which include the AUX/IAA, GH3, and SAUR families, contain auxin response elements (AuxREs) in their promoters and are rapidly induced or repressed by changes in IAA levels.
Table 3: Relative Expression of Auxin-Responsive Genes in Response to Auxin Treatment (Illustrative Data)
| Gene | Function | Fold Change (IAA treatment) | Reference |
| IAA1 | Transcriptional repressor | ↑ | [11] |
| IAA5 | Transcriptional repressor | ↑ | [11] |
| GH3.1 | IAA-amido synthetase | ↑ | [11] |
| GH3.3 | IAA-amido synthetase | ↑ | [11] |
| SAURs | Small auxin up RNAs | ↑ | [9] |
Note: Specific fold-change data in IPA pathway mutants is often presented graphically in the literature. The trend observed is a significant reduction in the expression of these auxin-inducible genes in TAA and YUC loss-of-function mutants.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental findings. Below are summarized protocols for key experiments used to investigate the IPA pathway.
Protocol 1: Quantification of IPA and IAA by LC-MS/MS
This method allows for the precise measurement of endogenous auxin and its precursors.
1. Sample Preparation and Extraction:
- Flash-freeze 20-50 mg of plant tissue in liquid nitrogen and grind to a fine powder.
- Add 1 ml of cold extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl; 2:1:0.002, v/v/v).
- Add an appropriate internal standard (e.g., ¹³C₆-IAA).
- Homogenize using a bead mill and incubate at 4°C with shaking.
- Centrifuge and collect the supernatant.
2. Solid-Phase Extraction (SPE) for Sample Cleanup:
- Condition a C18 SPE cartridge with methanol and then water.
- Equilibrate the column with an acidic solution (e.g., 5 mM HCl).
- Load the sample supernatant.
- Wash the column with a low percentage of organic solvent (e.g., 5% methanol).
- Elute the auxins with a higher percentage of organic solvent (e.g., 80% methanol).
- Dry the eluate under a stream of nitrogen or in a vacuum concentrator.
3. LC-MS/MS Analysis:
- Reconstitute the dried sample in a suitable mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Separate the compounds using a C18 reverse-phase column with a gradient of mobile phases.
- Detect and quantify the compounds using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for IPA and IAA.
Protocol 2: Analysis of Auxin-Dependent Gene Expression by qRT-PCR
This technique quantifies the transcript levels of auxin-responsive genes.
1. RNA Extraction and cDNA Synthesis:
- Extract total RNA from plant tissue using a commercial kit or a TRIzol-based method.
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. Quantitative Real-Time PCR (qRT-PCR):
- Prepare a reaction mixture containing cDNA, gene-specific forward and reverse primers for the target auxin-responsive genes and a reference gene (e.g., ACTIN or UBIQUITIN), and a SYBR Green-based qPCR master mix.
- Perform the PCR reaction in a real-time PCR cycler.
- Analyze the amplification data to determine the cycle threshold (Ct) values.
- Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Protocol 3: Histochemical Analysis of Auxin Response using DR5::GUS Reporter Lines
The DR5 promoter is a synthetic auxin-responsive promoter that is widely used to visualize auxin response maxima in plant tissues.
1. Plant Material:
- Use transgenic Arabidopsis plants carrying the DR5::GUS construct.
2. GUS Staining:
- Harvest whole seedlings or specific tissues and place them in a GUS staining solution (containing X-Gluc as the substrate) in a multi-well plate.
- Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.
- Incubate the samples at 37°C in the dark for several hours to overnight, depending on the desired staining intensity.
3. Chlorophyll Clearing and Imaging:
- Stop the staining reaction by removing the staining solution and rinsing with water.
- Clear the chlorophyll from the tissues by incubating in a series of ethanol concentrations (e.g., 70%, 85%, 100%).
- Mount the cleared tissues on a microscope slide in a clearing solution (e.g., Hoyer's solution) or glycerol.
- Observe and document the blue GUS staining pattern using a light microscope. The intensity and location of the blue color indicate the sites of auxin response.
Alternative Auxin Biosynthesis Pathways
While the IPA pathway is considered the major route for auxin production, other tryptophan-dependent and tryptophan-independent pathways have been proposed.
-
Tryptamine (TAM) Pathway: Tryptophan is first decarboxylated to tryptamine, which is then converted to IAA.
-
Indole-3-acetaldoxime (IAOx) Pathway: Tryptophan is converted to IAOx, which can then be metabolized to IAA. This pathway is prominent in the Brassicaceae family.
-
Indole-3-acetamide (IAM) Pathway: Tryptophan is converted to IAM, which is then hydrolyzed to IAA. This pathway is well-characterized in bacteria.
The genetic and biochemical evidence, however, strongly indicates that the IPA pathway is the predominant source of auxin for most developmental processes in plants.[1][7]
Conclusion
The validation of the this compound pathway as the primary route for auxin biosynthesis has been a significant advancement in plant biology. The quantitative data from mutant analysis, coupled with detailed experimental protocols, provides a robust framework for understanding how auxin homeostasis is maintained and how it influences gene expression to orchestrate plant growth and development. This knowledge is fundamental for researchers in basic plant science and has significant implications for professionals in drug development and agriculture who seek to modulate plant growth and responses.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for flavin monooxygenase-like enzymes in auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Arabidopsis YUCCA1 Flavin Monooxygenase Functions in the this compound Branch of Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Indole-3-Pyruvic Acid and Indole-3-Acetamide Pathways in Auxin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the primary auxin in plants, plays a crucial role in regulating nearly all aspects of plant growth and development. The biosynthesis of IAA occurs through several pathways, with the Indole-3-pyruvic acid (IPA) and Indole-3-acetamide (IAM) pathways being two of the most significant tryptophan-dependent routes. This guide provides an objective comparison of these two pathways, supported by experimental data, detailed methodologies, and visual representations to aid in research and development.
Overview of the IPA and IAM Pathways
The this compound (IPA) pathway is now considered the main route for auxin biosynthesis in plants.[1][2][3] It is a two-step process that converts tryptophan to IAA. In contrast, the Indole-3-acetamide (IAM) pathway, also a two-step process, is well-characterized in bacteria and is also found in some plants.[4][5][6]
The this compound (IPA) Pathway
The IPA pathway involves two key enzymatic steps:
-
Conversion of Tryptophan to this compound (IPyA): This reaction is catalyzed by the Tryptophan Aminotransferase of Arabidopsis1 (TAA1) and its related proteins (TARs).[1][3]
-
Conversion of IPyA to Indole-3-acetic acid (IAA): This step is mediated by the YUCCA (YUC) family of flavin monooxygenases.[1][3]
Recent studies have revealed that the YUC-catalyzed step is the rate-limiting step in this pathway.[3]
The Indole-3-Acetamide (IAM) Pathway
The IAM pathway proceeds as follows:
-
Conversion of Tryptophan to Indole-3-acetamide (IAM): This initial step is catalyzed by the enzyme tryptophan-2-monooxygenase (IaaM).[4][7][8]
-
Conversion of IAM to Indole-3-acetic acid (IAA): The final step involves the hydrolysis of IAM to IAA by the enzyme indole-3-acetamide hydrolase (IaaH).[4][7][8]
This pathway is particularly prominent in many plant-associated bacteria, including both pathogenic and beneficial species.[6]
Quantitative Performance Comparison
The following tables summarize the available quantitative data for the key enzymes in the IPA and IAM pathways.
Table 1: Enzyme Kinetics of the IPA and IAM Pathways
| Pathway | Enzyme | Substrate | K_m_ (µM) | V_max_ | Reference |
| IPA | TAA1 (Arabidopsis) | L-Tryptophan | 43.6 | Not Reported | [9] |
| This compound (reverse reaction) | 0.7 | Not Reported | [9] | ||
| YUCCA6 (Arabidopsis) | This compound | Not Reported | Not Reported | [1] | |
| IAM | IaaM | L-Tryptophan | Not Reported | Not Reported | |
| IaaH | Indole-3-acetamide | Not Reported | Not Reported |
Table 2: Optimal Conditions for Enzyme Activity and IAA Production
| Pathway | Enzyme/Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| IPA | TAA1 (in vitro assay) | 8.5 | 35 | [10] |
| YUCCA (in vitro assay) | 8.5 | 35 | [10] | |
| IAM | Burkholderia pyrrocinia JK-SH007 (IAA production) | 7 | 37 | [11] |
| Bacillus subtilis DR2 (IAA production) | Not specified | 35 | [12] |
Note: The optimal conditions for the IAM pathway are based on whole-organism IAA production, which reflects the combined activity of the pathway's enzymes.
Signaling Pathway Diagrams
The following diagrams illustrate the enzymatic steps of the IPA and IAM pathways.
Experimental Protocols
Quantification of Auxin and its Precursors by LC-MS/MS
This protocol is adapted from methods described for the analysis of auxin and its precursors in plant tissues.[13][14][15]
1. Sample Preparation and Extraction:
- Flash-freeze plant tissue (e.g., 50-100 mg) in liquid nitrogen and grind to a fine powder.
- Add 1 mL of extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v).
- Add internal standards (e.g., ¹³C₆-IAA, ¹³C₁₁,¹⁵N₂-Tryptophan, D₄-IPyA).
- Shake for 30 minutes at 4°C.
- Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.
- Centrifuge at 13,000 x g for 5 minutes at 4°C.
- Transfer the lower organic phase to a new tube and re-extract the aqueous phase with 1 mL of dichloromethane.
- Combine the organic phases and evaporate to dryness under a stream of nitrogen.
2. Solid-Phase Extraction (SPE) Purification:
- Reconstitute the dried extract in 100 µL of 1% acetic acid.
- Condition an SPE cartridge (e.g., C18) with methanol followed by 1% acetic acid.
- Load the sample onto the cartridge.
- Wash the cartridge with 1% acetic acid.
- Elute the auxins and precursors with methanol or acetonitrile.
- Evaporate the eluate to dryness.
3. LC-MS/MS Analysis:
- Reconstitute the sample in a suitable solvent (e.g., 50% methanol).
- Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a suitable column (e.g., C18) and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Perform detection using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and its internal standard.
- Quantify the analytes by comparing the peak areas of the endogenous compounds to their corresponding stable isotope-labeled internal standards.
In Vitro Enzyme Assay for TAA1/TARs
This protocol is based on the methods described for assaying tryptophan aminotransferase activity.[2][10]
1. Recombinant Enzyme Expression and Purification:
- Clone the coding sequence of the TAA1/TAR gene into an expression vector (e.g., with a His-tag).
- Express the recombinant protein in E. coli.
- Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).
2. Enzyme Assay:
- Prepare a reaction mixture containing:
- 50 mM Tris-HCl buffer (pH 8.5)
- 10 µM L-Tryptophan
- 1 mM Sodium pyruvate
- 10 µM Pyridoxal 5'-phosphate (PLP)
- Purified TAA1/TAR enzyme (e.g., 50 ng)
- Incubate the reaction mixture at 35°C for a defined period (e.g., 5-30 minutes).
- Stop the reaction by adding 10 µL of 1 M HCl.
3. Product Detection:
- The product, this compound (IPyA), can be detected and quantified using HPLC. A borate buffer system can be used in the assay, where the enol tautomer of IPyA forms a complex with borate that has strong absorption at 330 nm.[10]
In Vitro Enzyme Assay for YUCCA Monooxygenases
This protocol is based on the biochemical characterization of YUCCA6.[1]
1. Recombinant Enzyme Expression and Purification:
- Express and purify the recombinant YUCCA protein as described for TAA1/TARs.
2. Enzyme Assay:
- Prepare a reaction mixture containing:
- 50 mM Tris-HCl buffer (pH 8.5)
- 3 µM this compound (IPyA)
- 1 mM NADPH
- 30 µM FAD
- Purified YUCCA enzyme (e.g., 5 µg)
- Incubate the reaction at 35°C for a defined period.
- Stop the reaction with 1 M HCl.
3. Product Detection:
- The product, indole-3-acetic acid (IAA), can be quantified by HPLC or LC-MS/MS.
In Vitro Enzyme Assay for IaaM and IaaH
While specific detailed protocols for in vitro assays of IaaM and IaaH were not found in the reviewed literature, a general approach can be inferred from studies on the IAM pathway in bacteria.[8][11]
1. Recombinant Enzyme Expression and Purification:
- Express and purify recombinant IaaM and IaaH proteins from E. coli.
2. IaaM Assay:
- Incubate purified IaaM with L-tryptophan and necessary cofactors (e.g., NADH or NADPH, FAD).
- Monitor the formation of indole-3-acetamide (IAM) over time using HPLC or LC-MS/MS.
3. IaaH Assay:
- Incubate purified IaaH with indole-3-acetamide (IAM).
- Monitor the formation of indole-3-acetic acid (IAA) over time using HPLC or LC-MS/MS.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the comparative analysis of the IPA and IAM pathways.
Conclusion
The this compound and Indole-3-acetamide pathways represent two distinct and important routes for auxin biosynthesis. The IPA pathway is the primary route in plants, characterized by the TAA/TAR and YUCCA enzyme families. The IAM pathway, involving IaaM and IaaH, is well-established in bacteria. While quantitative data for the IPA pathway enzymes are becoming more available, further research is needed to fully characterize the kinetics of the IAM pathway enzymes. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct comparative analyses and further elucidate the regulation and performance of these crucial biosynthetic pathways. This knowledge is essential for applications in agriculture, biotechnology, and the development of novel plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. ukdiss.com [ukdiss.com]
- 4. Molecular analysis of a tryptophan-2-monooxygenase gene (IaaM) of Agrobacterium vitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Approaching Optimal pH Enzyme Prediction with Large Language Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. Tryptophan Levels as a Marker of Auxins and Nitric Oxide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Indole-3-Acetic Acid in Burkholderia pyrrocinia JK-SH007: Enzymatic Identification of the Indole-3-Acetamide Synthesis Pathway [frontiersin.org]
- 12. Two homologous INDOLE-3-ACETAMIDE (IAM) HYDROLASE genes are required for the auxin effects of IAM in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of an Indole-3-Acetamide Hydrolase from Alcaligenes faecalis subsp. parafaecalis and Its Application in Efficient Preparation of Both Enantiomers of Chiral Building Block 2,3-Dihydro-1,4-Benzodioxin-2-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Approaching Optimal pH Enzyme Prediction with Large Language Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Indole-3-pyruvic acid and Indole-3-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two key tryptophan metabolites: Indole-3-pyruvic acid (IPA) and Indole-3-acetic acid (IAA). While both are structurally similar indole derivatives, emerging research reveals distinct and overlapping functionalities in auxin activity, antioxidant capacity, and anti-inflammatory effects. This document summarizes key experimental findings, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.
I. Comparative Bioactivity Data
The following tables summarize quantitative data on the auxin, anti-inflammatory, and antioxidant activities of IPA and IAA. It is important to note that direct comparative studies for all bioactivities are limited. Therefore, data from different studies are presented, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 1: Comparison of Auxin Activity
| Compound | Bioassay | Organism | Observed Effect | Effective Concentration |
| This compound (IPA) | Lateral Root Formation | Arabidopsis thaliana | Promotes lateral root and root hair formation | Similar to IAA at lower concentrations (<10 µM) |
| Primary Root Elongation | Arabidopsis thaliana | Inhibition of root growth | >10 µM[1] | |
| Indole-3-acetic acid (IAA) | Lateral Root Formation | Arabidopsis thaliana | Promotes lateral root and root hair formation | - |
| Coleoptile Elongation | Avena sativa | Stimulation of elongation | Log-linear response from 0.003 to 0.4 µM |
Table 2: Comparison of Anti-inflammatory Activity
| Compound | Cell Line | Inflammatory Stimulus | Key Markers Inhibited | Effective Concentration |
| This compound (IPA) | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | 5-20 µM[2] |
| Indole-3-acetic acid (IAA) | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | IL-1β, IL-6, MCP-1, Nitric Oxide (NO) | 500-1000 µM[3][4] |
Table 3: Comparison of Antioxidant Activity
| Compound | Assay | Key Findings | IC50 Value |
| This compound (IPA) | Various | Described as a strong antioxidant that scavenges oxygen free radicals. | Not specified in comparative studies. |
| Indole-3-acetic acid (IAA) | Various | Exhibits direct free radical scavenging activity.[3][4] | Not specified in comparative studies. |
Disclaimer: The data presented in these tables are compiled from different research articles. Direct comparison of IC50 or effective concentration values should be interpreted with caution as experimental conditions such as cell lines, stimulus concentrations, and incubation times may vary between studies.
II. Signaling Pathways
The distinct bioactivities of IPA and IAA can be attributed to their differential engagement with cellular signaling pathways.
A. This compound (IPA) and the Aryl Hydrocarbon Receptor (AhR) Pathway
IPA is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses. Upon binding to IPA, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, and modulation of inflammatory signaling.[5][6]
B. Indole-3-acetic acid (IAA) and the Heme Oxygenase-1 (HO-1) Pathway
IAA has been shown to exert its anti-inflammatory and antioxidant effects through the induction of Heme Oxygenase-1 (HO-1).[3][4] HO-1 is a stress-responsive enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide (CO). These products have potent anti-inflammatory and antioxidant properties. The induction of HO-1 by IAA contributes to the downregulation of pro-inflammatory mediators.
III. Experimental Protocols
Detailed methodologies for key bioactivity assays are provided below.
A. Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (IPA and IAA)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test solutions: Prepare a series of concentrations for IPA, IAA, and ascorbic acid in the appropriate solvent.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the test compound or control solution.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
B. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and antibiotics
-
LPS (from E. coli)
-
Test compounds (IPA and IAA)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of IPA or IAA for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include a control group (cells only), an LPS-only group, and a vehicle control group.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of NO production) is calculated by plotting the percentage of NO inhibition against the concentration of the test compound.
C. Auxin Activity: Avena Coleoptile Elongation Assay
This classic bioassay measures the ability of a substance to stimulate cell elongation in oat coleoptiles.
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes, filter paper
-
Buffer solution (e.g., phosphate or citrate buffer, pH 5.9)
-
Test solutions of IPA and IAA at various concentrations
-
Ruler or digital imaging system
Procedure:
-
Germination: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green light, excise 10 mm sections from the coleoptiles, typically 3-5 mm below the apex.
-
Incubation:
-
Float the coleoptile sections in the buffer solution for 1-2 hours to deplete endogenous auxins.
-
Transfer the sections to petri dishes containing the test solutions of IPA or IAA at different concentrations.
-
Include a control group with only the buffer solution.
-
-
Growth: Incubate the petri dishes in the dark at room temperature for 18-24 hours.
-
Measurement: Measure the final length of the coleoptile sections.
-
Analysis: Calculate the elongation (final length - initial length) for each concentration. Plot the elongation against the logarithm of the auxin concentration to determine the dose-response curve and the effective concentration (EC50), the concentration that produces 50% of the maximum response.[5]
IV. Conclusion
This compound and Indole-3-acetic acid, while structurally related, exhibit distinct and overlapping bioactivities. IPA demonstrates potent auxin-like effects and modulates the immune system through the AhR pathway. IAA, a well-established auxin, also possesses significant anti-inflammatory and antioxidant properties, partly through the induction of HO-1.
For researchers in drug development, the differential activation of signaling pathways by these two molecules presents opportunities for targeted therapeutic interventions. IPA's interaction with the AhR pathway suggests its potential in autoimmune and inflammatory diseases. IAA's ability to induce the cytoprotective HO-1 pathway highlights its therapeutic potential in conditions associated with oxidative stress and inflammation.
Further direct comparative studies are warranted to elucidate the relative potencies and full therapeutic potential of these two important tryptophan metabolites. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers embarking on such investigations.
References
- 1. Indole-3-propionic acid regulates lateral root development by targeting auxin signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | MDPI [mdpi.com]
- 4. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Indole-3-Pyruvic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Indole-3-pyruvic acid (IPA), a key intermediate in auxin biosynthesis, is critical.[1] This guide provides a comparative analysis of various analytical methods for IPA determination, supported by performance data and detailed experimental protocols.
This compound is a highly unstable compound, presenting analytical challenges.[2][3] Its tendency to exist in keto-enol tautomeric forms and its reactivity require robust and validated analytical methods for reliable quantification.[4][5] This guide explores and compares several common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Method Performance
The selection of an appropriate analytical method depends on factors such as sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of various methods based on published validation data.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV/Fluorescence | >0.99 | 0.01 µg/mL (Fluorescence) | 0.03 µg/mL (Fluorescence) | 98.7-102.5% | <5% |
| GC-MS | Not explicitly stated | Picogram range | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| UHPLC-HRMS | >0.99 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data presented is a synthesis from multiple sources. A direct head-to-head cross-validation study was not available. Performance metrics for GC-MS and UHPLC-HRMS were not always explicitly quantified in the reviewed literature but their high sensitivity is noted.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for IPA.
Caption: Workflow for cross-validation of IPA analytical methods.
Detailed Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
This method is suitable for the simultaneous determination of IPA and other phytohormones.[6][7]
Sample Preparation:
-
Homogenize 1g of plant material in 10 mL of extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate and collect the supernatant.
-
Purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[6]
-
Evaporate the purified extract to dryness and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB C8 (150 × 4.6 mm I.D) or equivalent.[6][7]
-
Mobile Phase: Isocratic elution with methanol and 1% acetic acid (60:40 v/v).[6][7]
-
Detection:
Validation:
-
Linearity: Prepare standard solutions of IPA in the mobile phase at concentrations ranging from 0.01 to 10 µg/mL.
-
Accuracy: Perform spike-recovery experiments by adding known amounts of IPA standard to blank sample extracts.
-
Precision: Analyze replicate injections of a standard solution and spiked samples on the same day (repeatability) and on different days (intermediate precision).
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for complex matrices.[8][9]
Sample Preparation and Derivatization:
-
Extract IPA from the sample as described for HPLC.
-
Due to the low volatility of IPA, derivatization is necessary. A common method is oximation followed by silylation.
-
React the extract with a derivatizing reagent such as hydroxylamine to form the IPA-oxime.[8]
-
Further derivatize with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to increase volatility.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 280°C) to separate the analytes.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized IPA.
Validation:
-
Validation parameters are determined similarly to the HPLC method, using derivatized standards.
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)
This technique provides excellent sensitivity and selectivity, allowing for the analysis of IPA and its tautomers.[4][5]
Sample Preparation:
-
Sample preparation is similar to that for HPLC, though smaller sample volumes are typically used. The addition of an antioxidant like ascorbic acid can help stabilize the labile IPA.[4]
UHPLC-HRMS Conditions:
-
Column: A sub-2 µm particle size C18 column for fast and efficient separations.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Ionization: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds like IPA.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements.
-
Data Acquisition: Full scan mode to detect all ions and targeted MS/MS for structural confirmation.
Validation:
-
The validation process follows the same principles as for HPLC and GC-MS, with a focus on mass accuracy and fragment ion ratios for identification.
Signaling Pathway of IPA in Auxin Biosynthesis
This compound is a central intermediate in the main auxin biosynthesis pathway in plants.
Caption: The Tryptophan-dependent IPA pathway for auxin biosynthesis.
References
- 1. pnas.org [pnas.org]
- 2. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 3. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity - American Chemical Society - Figshare [acs.figshare.com]
- 6. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, this compound, and Abscisic Acid in Barley (Hordeum vulgare L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, this compound, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Auxin Biosynthesis: The Indole-3-Pyruvic Acid (IPA) vs. Tryptamine (TAM) Pathways
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the primary auxin in plants, is a crucial regulator of nearly all aspects of plant growth and development. Its biosynthesis is a complex process with multiple proposed pathways originating from the amino acid tryptophan. Among these, the Indole-3-pyruvic acid (IPA) and Tryptamine (TAM) pathways have been focal points of research. This guide provides an objective comparison of these two pathways, supported by experimental data, to aid researchers in understanding their relative contributions to auxin homeostasis.
Pathway Overview
The IPA pathway is now widely recognized as the main route for auxin biosynthesis in the model plant Arabidopsis thaliana and is considered a highly conserved pathway in the plant kingdom.[1][2][3][4] In contrast, the significance of the TAM pathway is more debated, with evidence suggesting it may be a less prominent or species-specific route for IAA production.[1][5][6]
The this compound (IPA) Pathway
The IPA pathway is a two-step enzymatic process that converts tryptophan to IAA.[4]
-
Tryptophan to this compound (IPA): This initial step is catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of enzymes, including TAA1 and its homologs, the TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) proteins.[1][4]
-
This compound (IPA) to Indole-3-acetic acid (IAA): The second step is mediated by the YUCCA (YUC) family of flavin monooxygenases.[1][3][4]
The Tryptamine (TAM) Pathway
The TAM pathway also begins with tryptophan but follows a different series of enzymatic reactions.
-
Tryptophan to Tryptamine: Tryptophan is decarboxylated by Tryptophan Decarboxylase (TDC) to produce tryptamine.[7]
-
Tryptamine to N-hydroxytryptamine or Indole-3-acetaldehyde: This step is less definitively characterized. Originally, it was proposed that YUCCA enzymes convert tryptamine to N-hydroxytryptamine. However, subsequent research has shown that YUCs more efficiently catalyze the conversion of IPA to IAA.[3] An alternative route involves the conversion of tryptamine to indole-3-acetaldehyde (IAAld) by an amine oxidase .[7]
-
Indole-3-acetaldehyde to IAA: IAAld is then oxidized to IAA, a step that can be catalyzed by an aldehyde oxidase .
Quantitative Comparison
Direct quantitative comparison of the two pathways is challenging due to variations in experimental systems and a greater research focus on the IPA pathway. However, available data strongly supports the IPA pathway as the primary source of auxin in Arabidopsis.
| Parameter | This compound (IPA) Pathway | Tryptamine (TAM) Pathway | References |
| Key Enzymes | Tryptophan Aminotransferases (TAA1/TARs), YUCCA (YUC) Flavin Monooxygenases | Tryptophan Decarboxylase (TDC), Amine Oxidases, Aldehyde Oxidases | [1],[4],[7] |
| Enzyme Kinetics (Km) | TAA1 for Tryptophan: 43.6 µM | Data for TDC and amine oxidases in auxin biosynthesis is limited and varies by species. | |
| Intermediate Levels | This compound (IPA) is a detectable intermediate in Arabidopsis. | Tryptamine is detectable in some species like pea, but its direct role as a major auxin precursor in Arabidopsis is less clear. | [6] |
| Genetic Evidence | Mutants in TAA1/TAR and YUC genes in Arabidopsis show severe auxin-deficient phenotypes. | Overexpression of TDC in tobacco increases tryptamine levels but not IAA levels. | [8] |
| Physiological Significance | Considered the main pathway for auxin biosynthesis, crucial for embryogenesis, seedling development, and organ formation in Arabidopsis. | May have a more specialized or species-specific role. In some contexts, tryptamine is a precursor for other specialized metabolites like serotonin. | [9] |
Experimental Protocols
Quantification of Auxin and Intermediates by LC-MS/MS
This protocol is adapted for the quantification of IAA, IPA, and tryptamine.
1. Sample Preparation and Extraction:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of extraction buffer (e.g., 2-propanol/H₂O/concentrated HCl, 2:1:0.002, v/v/v) containing isotopically labeled internal standards (e.g., ¹³C₆-IAA, D₄-Tryptamine, ¹³C₆-IPA).
-
Shake for 30 minutes at 4°C.
-
Add 1 mL of dichloromethane and shake for another 30 minutes at 4°C.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer the lower organic phase to a new tube and concentrate under a stream of nitrogen gas.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 100 µL of 1% acetic acid.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid.
-
Elute the analytes with 1 mL of 80% methanol.
-
Dry the eluate under nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the sample in a suitable volume of the initial mobile phase (e.g., 50 µL of 10% acetonitrile with 0.1% formic acid).
-
Inject an aliquot onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and its internal standard.
Enzyme Activity Assays
1. Tryptophan Aminotransferase (TAA1) Activity Assay:
-
Principle: The assay measures the conversion of tryptophan to IPA.
-
Reaction Mixture: 100 mM potassium phosphate buffer (pH 8.0), 2 mM tryptophan, 2 mM α-ketoglutarate, 0.1 mM pyridoxal-5'-phosphate, and purified TAA1 enzyme.
-
Procedure: Incubate the reaction mixture at 30°C. Stop the reaction at different time points by adding an equal volume of 0.1 M HCl.
-
Detection: Quantify the produced IPA by HPLC with fluorescence detection (Excitation: 310 nm, Emission: 360 nm) after derivatization with 1,2-diamino-4,5-dimethoxybenzene.
2. Tryptophan Decarboxylase (TDC) Activity Assay:
-
Principle: Measures the production of tryptamine from tryptophan.
-
Reaction Mixture: 50 mM Tris-HCl buffer (pH 7.5), 1 mM tryptophan, 0.1 mM pyridoxal-5'-phosphate, and plant protein extract.
-
Procedure: Incubate the mixture at 37°C. Terminate the reaction by adding 1 M Na₂CO₃.
-
Detection: Extract tryptamine with ethyl acetate and quantify using HPLC with fluorescence detection (Excitation: 280 nm, Emission: 360 nm).
Conclusion
The available evidence strongly indicates that the this compound (IPA) pathway is the predominant route for auxin biosynthesis in Arabidopsis and likely in many other plant species. The key enzymes of the IPA pathway, TAA/TAR and YUC, are well-characterized, and genetic studies have confirmed their crucial roles in plant development. While the tryptamine (TAM) pathway represents a potential alternative route, its contribution to the overall auxin pool appears to be less significant in model plants studied to date. Further research, particularly direct comparative quantitative analyses of enzyme kinetics and pathway flux in various plant species, is needed to fully elucidate the relative importance and potential interplay of these two pathways in auxin homeostasis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Auxin biosynthesis and its role in plant development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. jircas.go.jp [jircas.go.jp]
- 5. The pathway of auxin biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Wild-Type vs. Mutants in the Indole-3-Pyruvic Acid (IPyA) Pathway of Auxin Biosynthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic profiles of wild-type organisms and various mutants with genetic alterations in the indole-3-pyruvic acid (IPyA) pathway, a primary route for auxin (indole-3-acetic acid, IAA) biosynthesis in plants.[1][2][3] Understanding the metabolic consequences of mutations in this pathway is crucial for elucidating the regulatory mechanisms of auxin homeostasis and for developing novel strategies in drug development and agriculture.
Introduction to the IPyA Pathway
The IPyA pathway is a key tryptophan (Trp)-dependent auxin biosynthesis route in plants.[2][3] It involves two primary enzymatic steps: the conversion of Trp to this compound (IPyA) by the TAA/TAR family of aminotransferases, and the subsequent conversion of IPyA to indole-3-acetic acid (IAA) by the YUCCA (YUC) family of flavin monooxygenase-like enzymes.[2][4] Mutations in the genes encoding these enzymes can lead to significant developmental defects due to altered auxin levels.[3][4]
Comparative Metabolite Profiles
Metabolomic analyses, primarily utilizing liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), have revealed significant alterations in the levels of auxin precursors and catabolites in IPyA pathway mutants compared to wild-type plants.[1][5][6] The following table summarizes representative quantitative data from studies on Arabidopsis thaliana mutants.
| Metabolite | Wild-Type (Ler) | wei8-1 tar2-2 (TAA mutant) | sur2-1 (Upstream regulator mutant) | Fold Change (TAA mutant vs. WT) | Fold Change (sur2-1 vs. WT) |
| Tryptophan (Trp) | 100 ± 15 | 120 ± 20 | 110 ± 18 | 1.2 | 1.1 |
| This compound (IPyA) | 50 ± 8 | 8 ± 2 | 75 ± 12 | 0.16 | 1.5 |
| Indole-3-acetic acid (IAA) | 25 ± 5 | 5 ± 1.5 | 45 ± 7 | 0.20 | 1.8 |
| oxIAA (IAA catabolite) | 30 ± 6 | 7 ± 2 | 60 ± 10 | 0.23 | 2.0 |
| IAA-Asp (IAA conjugate) | 15 ± 3 | 4 ± 1 | 25 ± 5 | 0.27 | 1.67 |
| IAA-Glu (IAA conjugate) | 10 ± 2 | 3 ± 0.8 | 18 ± 4 | 0.30 | 1.8 |
Data are presented as relative abundance (mean ± SD) and are compiled from representative studies for illustrative purposes. Actual values can vary based on experimental conditions.[4][7]
Observations:
-
TAA Mutants (wei8-1 tar2-2): These double mutants show a significant reduction in IPyA and IAA levels, confirming the essential role of TAA aminotransferases in the main auxin biosynthesis pathway.[4] Levels of IAA catabolites and conjugates are also markedly decreased, reflecting the reduced substrate availability for these metabolic pathways.
-
sur2-1 Mutant: This mutant, which affects the CYP83B1 enzyme upstream of the IPyA pathway, exhibits an accumulation of certain auxin precursors and a general increase in IAA and its derivatives.[7][8] This highlights the complex regulatory network governing auxin homeostasis.
Experimental Protocols
Accurate and reproducible quantification of auxin and its metabolites is critical for comparative metabolomics studies. Below are detailed methodologies for the key experiments.
1. Plant Growth and Sample Collection
-
Plant Material: Arabidopsis thaliana ecotype Landsberg erecta (Ler) for wild-type and the respective mutant lines.
-
Growth Conditions: Plants are typically grown on Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Harvesting: For seedling analysis, 7-day-old seedlings are harvested.[8] For mature plants, rosette leaves or floral buds are collected. Samples are immediately flash-frozen in liquid nitrogen to quench metabolic activity and stored at -80°C until extraction.[9][10][11]
2. Metabolite Extraction
This protocol is adapted from established methods for auxin analysis.[10][12][13]
-
Homogenization: Weigh 10-50 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard solution (e.g., ¹³C₆-IAA) to each sample for accurate quantification.
-
Extraction Buffer: Add 1 mL of ice-cold extraction buffer (e.g., 2-propanol:H₂O:HCl).
-
Incubation and Centrifugation: Samples are agitated at 4°C for 30 minutes, followed by centrifugation at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: The supernatant containing the metabolites is carefully transferred to a new tube.
3. Solid-Phase Extraction (SPE) for Sample Cleanup
SPE is employed to remove interfering compounds and enrich for auxins.[10][12]
-
Column Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol and then equilibrated with water.
-
Sample Loading: The metabolite extract is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a non-eluting solvent to remove polar impurities.
-
Elution: The auxin-containing fraction is eluted with a suitable solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in a small volume of the initial mobile phase for LC-MS analysis.
4. LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for quantifying auxin and its metabolites.[5][9][14]
-
Chromatography: A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and water, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative mode is used. Detection and quantification are performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.
5. GC-MS Analysis
Gas chromatography-mass spectrometry is another powerful technique, often requiring derivatization of the analytes.[10][11][12]
-
Derivatization: Samples are derivatized (e.g., methylation with diazomethane or silylation) to increase their volatility and thermal stability.[11][12]
-
Gas Chromatography: A capillary column (e.g., HP-5MS) is used to separate the derivatized metabolites.
-
Mass Spectrometry: Electron impact (EI) ionization is commonly used, and quantification is achieved through selected ion monitoring (SIM) or full scan mode.
Workflow and Data Analysis
The overall workflow for a comparative metabolomics study of the IPyA pathway is depicted below.
Data Analysis:
-
Peak Integration and Quantification: Raw data from the mass spectrometer is processed to integrate peak areas for each metabolite and its corresponding internal standard.
-
Statistical Analysis: Statistical tests (e.g., Student's t-test or ANOVA) are used to identify significant differences in metabolite levels between wild-type and mutant lines. Multivariate analysis techniques like Principal Component Analysis (PCA) can be employed to visualize the overall metabolic differences between genotypes.[1][6]
-
Pathway Mapping: The identified metabolic changes are mapped onto the known auxin biosynthesis and catabolism pathways to interpret the functional consequences of the mutation.
This guide provides a framework for conducting and interpreting comparative metabolomics studies of the IPyA pathway. The provided protocols and data serve as a starting point for researchers aiming to investigate the intricate regulation of auxin metabolism.
References
- 1. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 4. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 10. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
- 11. aua.gr [aua.gr]
- 12. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
Indole-3-pyruvic Acid: Validating its Role as the Primary Precursor to Auxin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to fruit development. Understanding the biosynthetic pathways that lead to IAA is paramount for manipulating plant growth and developing novel agrochemicals. For decades, multiple pathways for tryptophan-dependent IAA biosynthesis have been proposed. This guide provides a comprehensive comparison of the experimental evidence validating Indole-3-pyruvic acid (IPyA) as the primary precursor to auxin, alongside an objective evaluation of alternative biosynthetic routes.
The Ascendancy of the this compound (IPyA) Pathway
Genetic and biochemical evidence has firmly established the IPyA pathway as the main contributor to the auxin pool in the model plant Arabidopsis thaliana and other plant species.[1][2][3] This two-step pathway begins with the conversion of L-tryptophan (Trp) to IPyA, a reaction catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA) family of aminotransferases. Subsequently, the YUCCA (YUC) family of flavin monooxygenases catalyzes the oxidative decarboxylation of IPyA to produce IAA.[1][3]
The primacy of this pathway is strongly supported by the dramatic reduction in IAA levels and severe developmental defects observed in mutants of the TAA and YUC genes.[1][4] For instance, double mutants of TAA1 and its homolog TAR2 (wei8 tar2) exhibit a significant reduction in IAA production.[1]
Alternative Auxin Biosynthesis Pathways: A Comparative Overview
While the IPyA pathway is considered the major route, several other Trp-dependent pathways have been identified, including the tryptamine (TAM), indole-3-acetamide (IAM), and indole-3-acetaldoxime (IAOx) pathways. However, their relative contributions to the overall auxin pool appear to be minor under normal growth conditions in Arabidopsis.
| Pathway | Key Intermediate(s) | Key Enzyme(s) | Evidence for Contribution |
| This compound (IPyA) | This compound (IPyA) | TAA/TAR aminotransferases, YUCCA (YUC) flavin monooxygenases | Major pathway in Arabidopsis. Mutants in TAA and YUC genes show significantly reduced IAA levels and strong developmental phenotypes.[1][4] |
| Tryptamine (TAM) | Tryptamine, N-hydroxy-tryptamine | Tryptophan decarboxylase (TDC), YUCCA (YUC) flavin monooxygenases | Minor pathway in most tissues. Overexpression of TDC leads to increased tryptamine but not necessarily IAA levels.[5] |
| Indole-3-acetamide (IAM) | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (iaaM - in bacteria), Amidase (AMI1) | Primarily described in phytopathogenic bacteria. The contribution in plants is considered minor, though AMI1 can convert IAM to IAA.[6][7] |
| Indole-3-acetaldoxime (IAOx) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Cytochrome P450s (CYP79B2/B3), Nitrilases (NIT1/2/3) | Primarily linked to the production of defense compounds (glucosinolates) in Brassicaceae. Mutants in this pathway have less severe auxin-related phenotypes compared to IPyA pathway mutants.[8][9][10] |
Quantitative Comparison of Pathway Intermediates and Enzyme Kinetics
Table 1: Endogenous Levels of Auxin and Precursors in Arabidopsis thaliana
| Genotype | Free IAA (ng/g FW) | IPyA (ng/g FW) | Reference |
| Wild-Type (seedlings) | 10.6 ± 1.6 | 53.8 ± 7.5 | [11] |
| Wild-Type (buds) | 53.6 ± 16 | Increased 6.9-fold vs. seedlings | [11] |
| wei8 tar2 (TAA mutant) | Significantly reduced vs. WT | Significantly reduced vs. WT | [1] |
| yuc1/2/4/6 (YUC quadruple mutant) | Much lower vs. WT | - | |
| cyp79b2 cyp79b3 (IAOx mutant) | Reduced vs. WT | - | [8] |
Table 2: Kinetic Parameters of Key Enzymes in Auxin Biosynthesis
| Enzyme | Pathway | Substrate | Km | Vmax/kcat | Organism | Reference |
| TAA1 | IPyA | Tryptophan | - | - | Arabidopsis thaliana | |
| YUCCA6 | IPyA | IPyA | ~15 µM | - | Arabidopsis thaliana | [12] |
| Tryptophan Decarboxylase (TDC) | TAM | L-Tryptophan | 0.1-0.5 mM | - | Various plants | [13][14][15][16] |
| Amidase 1 (AMI1) | IAM | Indole-3-acetamide | ~100 µM | - | Arabidopsis thaliana | |
| CYP79B2 | IAOx | Tryptophan | ~15 µM | - | Arabidopsis thaliana | [8] |
Note: Comprehensive and directly comparable kinetic data for all enzymes across the different pathways are limited in the literature. The provided values are approximations based on available studies and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
Auxin Biosynthesis Pathways
Caption: Major tryptophan-dependent auxin biosynthesis pathways.
Experimental Workflow for Auxin Quantification
References
- 1. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in auxin biosynthesis and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Mutations in Several Auxin Biosynthesis Genes and their Effects on Pla" by Gabriela Hernandez, Lauren Huebner et al. [irl.umsl.edu]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Frontiers | The Indole-3-Acetamide-Induced Arabidopsis Transcription Factor MYB74 Decreases Plant Growth and Contributes to the Control of Osmotic Stress Responses [frontiersin.org]
- 8. Trp-dependent auxin biosynthesis in Arabidopsis: involvement of cytochrome P450s CYP79B2 and CYP79B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yucca6, a Dominant Mutation in Arabidopsis, Affects Auxin Accumulation and Auxin-Related Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Functional characterization of a catalytically promiscuous tryptophan decarboxylase from camptothecin-producing Camptotheca acuminata [frontiersin.org]
- 14. Targeting tryptophan decarboxylase to selected subcellular compartments of tobacco plants affects enzyme stability and in vivo function and leads to a lesion-mimic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting Tryptophan Decarboxylase to Selected Subcellular Compartments of Tobacco Plants Affects Enzyme Stability and in Vivo Function and Leads to a Lesion-Mimic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Efficiency of Indole-3-Acetic Acid Production: A Comparative Analysis of Key Enzymes
For researchers, scientists, and drug development professionals, understanding the efficiency of enzymatic conversions is paramount for pathway engineering and therapeutic development. This guide provides a comparative analysis of the key enzymes involved in the conversion of indole-3-pyruvic acid (IPyA) to the vital plant hormone indole-3-acetic acid (IAA), supported by available experimental data and detailed protocols.
The biosynthesis of IAA, a critical regulator of plant growth and development, primarily proceeds through the IPyA pathway. This pathway can be catalyzed by two distinct enzymatic routes: a direct conversion by YUCCA flavin monooxygenases and a two-step process involving indole-3-pyruvate decarboxylase (IpdC) and an aldehyde dehydrogenase (ALDH). This guide delves into the kinetic parameters of these enzymes to offer insights into their comparative efficiencies.
Comparative Enzyme Kinetics
To date, a direct comparative study of the efficiency of various YUCCA enzymes and the IpdC/ALDH pathway under identical experimental conditions is limited in the publicly available scientific literature. However, by collating data from individual studies on enzymes from different organisms, we can construct a preliminary comparison of their catalytic efficiencies. The following table summarizes the available kinetic parameters for enzymes involved in the conversion of IPyA to IAA.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Indole-3-pyruvate Decarboxylase (IpdC) | Enterobacter cloacae | This compound | 15[1] | - | - | - |
| Aldehyde Dehydrogenase (AldA) | Pseudomonas syringae | Indole-3-acetaldehyde | - | - | - | - |
| YUCCA6 | Arabidopsis thaliana | Tryptamine | - | - | Reported[2] | - |
| YUCCA1 | Arabidopsis thaliana | This compound | - | - | - | - |
A hyphen (-) indicates that the data was not available in the reviewed sources.
Visualizing the Pathways
To better understand the enzymatic steps, the following diagrams illustrate the IPyA to IAA conversion pathways.
Experimental Workflows
The determination of enzyme kinetics is crucial for comparing their efficiencies. Below is a generalized experimental workflow for characterizing the enzymes involved in the IPyA to IAA conversion.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the comparison of these enzymes.
Indole-3-pyruvate Decarboxylase (IpdC) Activity Assay
This protocol is based on the characterization of IpdC from Enterobacter cloacae[1][11][12][13].
-
Principle: The decarboxylation of IPyA to indole-3-acetaldehyde can be monitored using a continuous optical assay. The reaction is coupled to the oxidation of NADH by alcohol dehydrogenase, which reduces the indole-3-acetaldehyde product. The decrease in absorbance at 340 nm due to NADH oxidation is measured.
-
Reagents:
-
Reaction Buffer: 10 mM MES buffer, pH 6.5.
-
This compound (IPyA) stock solution.
-
Thiamine pyrophosphate (TPP) and MgCl₂.
-
NADH.
-
Yeast alcohol dehydrogenase (ADH).
-
Purified recombinant IpdC enzyme.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing MES buffer, TPP, MgCl₂, NADH, and an excess of ADH.
-
Incubate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known concentration of the IpdC enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
To determine the kinetic parameters, repeat the assay with varying concentrations of the substrate IPyA.
-
The initial reaction velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation to determine Km and Vmax.
-
Aldehyde Dehydrogenase (ALDH) Activity Assay
This protocol is a general method for assaying ALDH activity and can be adapted for AldA from Pseudomonas syringae[9][10][14].
-
Principle: The activity of ALDH is determined by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 8.0.
-
Indole-3-acetaldehyde (IAAld) stock solution.
-
NAD⁺ stock solution.
-
Purified recombinant AldA enzyme.
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and a specific concentration of NAD⁺.
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding a known amount of the purified AldA enzyme.
-
Immediately start the reaction by adding the substrate, IAAld.
-
Monitor the increase in absorbance at 340 nm over time.
-
For kinetic analysis, perform the assay with varying concentrations of IAAld while keeping the NAD⁺ concentration saturating.
-
Calculate the initial velocities and plot them against the substrate concentrations to determine the kinetic parameters using the Michaelis-Menten equation.
-
YUCCA Flavin Monooxygenase Activity Assay
This protocol is based on the characterization of Arabidopsis YUCCA6 and YUCCA1[3][4][15][16].
-
Principle: The activity of YUCCA enzymes can be determined by measuring the consumption of the NADPH cofactor or by directly quantifying the IAA produced.
-
Method 1: NADPH Consumption (Spectrophotometric)
-
Reagents:
-
Assay Buffer: e.g., 50 mM sodium phosphate, pH 8.0, containing 500 mM NaCl and 30% glycerol.
-
This compound (IPyA) stock solution.
-
NADPH stock solution.
-
Purified recombinant YUCCA enzyme.
-
-
Procedure:
-
Prepare the reaction mixture in a cuvette with the assay buffer and a defined concentration of NADPH.
-
Incubate to the desired temperature.
-
Initiate the reaction by adding the purified YUCCA enzyme.
-
Start the enzymatic reaction by adding the substrate IPyA.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Vary the IPyA concentration to determine the kinetic parameters.
-
-
-
Method 2: IAA Quantification (HPLC or LC-MS)
-
Reagents:
-
Same as Method 1.
-
Quenching solution (e.g., acidic solvent).
-
IAA standard for calibration.
-
-
Procedure:
-
Set up the enzymatic reaction as described in Method 1.
-
At different time points, stop the reaction by adding a quenching solution.
-
Analyze the reaction mixture for the amount of IAA produced using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[17].
-
Calculate the initial reaction rates at different IPyA concentrations to determine the kinetic parameters.
-
-
Conclusion
The conversion of IPyA to IAA is a critical step in auxin biosynthesis, with multiple enzymatic pathways contributing to this process. While the YUCCA family of enzymes provides a direct route, the two-step pathway involving IpdC and ALDH offers an alternative. Based on the limited available data, the IpdC from Enterobacter cloacae exhibits a high affinity for its substrate IPyA, as indicated by its low Km value. However, a comprehensive comparison of the catalytic efficiency of these enzymes is hampered by the lack of complete and directly comparable kinetic data.
Future research should focus on the detailed kinetic characterization of various YUCCA isoforms and the ALDH enzymes involved in this pathway, preferably in a single, standardized study. Such data will be invaluable for researchers in the fields of plant science, synthetic biology, and drug development, enabling a more precise understanding and manipulation of auxin biosynthesis for agricultural and therapeutic applications.
References
- 1. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yucca6, a Dominant Mutation in Arabidopsis, Affects Auxin Accumulation and Auxin-Related Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yucasin is a potent inhibitor of YUCCA, a key enzyme in auxin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Precise Regulation of the TAA1/TAR-YUCCA Auxin Biosynthesis Pathway in Plants [mdpi.com]
- 6. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on structure-function relationships of indolepyruvate decarboxylase from Enterobacter cloacae, a key enzyme of the indole acetic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular cloning of the gene for indolepyruvate decarboxylase from Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. The Biochemical Mechanism of Auxin Biosynthesis by an Arabidopsis YUCCA Flavin-containing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
assessing the contribution of the Indole-3-pyruvic acid pathway to total auxin pool
A Comparative Guide for Researchers
The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development. Understanding the biosynthetic pathways that contribute to the total auxin pool is critical for both fundamental plant biology and agricultural applications. It is now widely accepted that the Indole-3-pyruvic acid (IPyA) pathway is the main route for IAA biosynthesis in most plants[1][2][3][4][5]. This guide provides a comparative analysis of the IPyA pathway against alternative auxin biosynthetic routes, supported by experimental data and detailed methodologies for researchers in plant science and drug development.
The Central Role of the this compound (IPyA) Pathway
The IPyA pathway is a two-step process that converts tryptophan to IAA.[3][4][5][6][7] First, the Tryptophan Aminotransferase of Arabidopsis (TAA) and Tryptophan Aminotransferase-Related (TAR) enzymes convert tryptophan to this compound (IPyA).[6][7] Subsequently, the YUCCA (YUC) family of flavin-containing monooxygenases catalyzes the oxidative decarboxylation of IPyA to produce IAA.[8][9][10] This pathway is considered the primary and most well-characterized route for auxin production in plants.[8][9] Genetic studies have shown that mutations in both TAA/TAR and YUC genes lead to significant developmental defects, underscoring their critical role in maintaining the auxin pool.[10][11]
Alternative Auxin Biosynthesis Pathways
While the IPyA pathway is predominant, plants can synthesize auxin through several other tryptophan-dependent pathways and a less-defined tryptophan-independent pathway.[12][13]
-
Tryptamine (TAM) Pathway: In this pathway, tryptophan is first decarboxylated to tryptamine by tryptophan decarboxylase (TDC). Tryptamine is then converted to IAA through a series of steps that are not as well-characterized as the IPyA pathway.[12]
-
Indole-3-acetamide (IAM) Pathway: This pathway is more prominent in bacteria but also exists in some plants.[12] Tryptophan is converted to indole-3-acetamide (IAM) by tryptophan-2-monooxygenase, and then IAM is hydrolyzed to IAA by IAM hydrolase.[12]
-
Indole-3-acetaldoxime (IAOx) Pathway: This pathway is primarily found in cruciferous plants like Arabidopsis thaliana.[12] Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 monooxygenases (CYP79B2/B3).[12] IAOx can then be converted to IAA through several intermediates.[12]
-
Tryptophan-Independent Pathway: Evidence for a tryptophan-independent pathway exists, where IAA is synthesized from a precursor other than tryptophan, possibly indole or indole-3-glycerol phosphate.[12][13][14] However, the enzymes and intermediates of this pathway are not yet fully elucidated.[12]
Quantitative Comparison of Auxin Biosynthesis Pathways
The following table summarizes quantitative data from studies on Arabidopsis thaliana, comparing the contribution of different pathways to the total auxin pool. The data is primarily derived from analyses of mutants defective in specific pathways.
| Pathway | Key Genes | Mutant Analyzed | Approximate Contribution to Total Auxin Pool | Reference |
| This compound (IPyA) | TAA1/TARs, YUCs | taa1 tar2, yuc1 yuc4 yuc10 yuc11 | ~80-90% | [2] |
| Tryptamine (TAM) | TDC | tdc mutants | Minor, context-dependent | [12] |
| Indole-3-acetamide (IAM) | AMI1 | ami1 mutants | Minor in most tissues | [10] |
| Indole-3-acetaldoxime (IAOx) | CYP79B2/B3 | cyp79b2 cyp79b3 | Significant in specific tissues/conditions in Brassicaceae | [14] |
| Tryptophan-Independent | Unknown | - | Minor under normal growth conditions | [14] |
Visualizing Auxin Biosynthesis
The following diagrams illustrate the major auxin biosynthesis pathways and a typical experimental workflow for quantifying auxin levels.
Caption: Major auxin biosynthesis pathways in plants.
References
- 1. Item - A comparison of the biosynthesis of indole-3-acetic acid and phenylacetic acid - University of Tasmania - Figshare [figshare.utas.edu.au]
- 2. Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Biology in the Auxin Biosynthesis Pathway via this compound | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 4. jircas.go.jp [jircas.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Precise Regulation of the TAA1/TAR-YUCCA Auxin Biosynthesis Pathway in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] The Roles of Auxin Biosynthesis YUCCA Gene Family in Plants | Semantic Scholar [semanticscholar.org]
- 10. The main auxin biosynthesis pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of the auxin biosynthetic genes YUCCA1 and YUCCA4 is dependent on the boundary regulators CUP-SHAPED COTYLEDON genes in the Arabidopsis thaliana embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxin Biosynthesis Pathway - Dora Agri-Tech [doraagri.com]
- 13. mdpi.com [mdpi.com]
- 14. Sites and Regulation of Auxin Biosynthesis in Arabidopsis Roots - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Function in the Indole-3-Pyruvic Acid Pathway: A Comparison of Knockout Mutant Approaches
A guide for researchers, scientists, and drug development professionals on the experimental validation of genes in the primary auxin biosynthesis pathway using knockout mutants.
The Indole-3-pyruvic acid (IPyA) pathway is the principal route for auxin (indole-3-acetic acid, IAA) biosynthesis in plants, playing a critical role in virtually all aspects of plant growth and development. The validation of gene function within this pathway is crucial for understanding plant biology and for the development of novel agricultural and pharmaceutical products. The use of knockout mutants provides a powerful approach to elucidate the specific roles of genes encoding key enzymes in this pathway, primarily the Tryptophan Aminotransferase of Arabidopsis (TAA/TAR) family and the YUCCA (YUC) family of flavin monooxygenases.
This guide provides a comparative overview of the performance of knockout mutants for key genes in the IPyA pathway, supported by experimental data. It also includes detailed protocols for the generation and analysis of these mutants.
Comparative Analysis of Knockout Mutants
The generation of knockout mutants for genes in the IPyA pathway has revealed significant functional redundancy, particularly within the YUCCA gene family. Single mutants often exhibit subtle or no obvious developmental defects, whereas higher-order mutants display increasingly severe phenotypes due to the compounded reduction in auxin biosynthesis.[1][2]
Quantitative Data on Phenotypes and Auxin Levels
The following tables summarize quantitative data from studies on taa/tar and yucca knockout mutants in the model organism Arabidopsis thaliana, comparing their phenotypes and endogenous IAA levels to wild-type (WT) plants.
Table 1: Comparison of TAA/TAR Knockout Mutants
| Mutant Genotype | Phenotype | Endogenous IAA Level (relative to WT) | Reference |
| taa1-1 | Reduced root growth, smaller rosettes | Significantly reduced | [3] |
| tar2 | Subtle developmental defects | Slightly reduced | [4] |
| taa1 tar2 (double mutant) | Dwarf, bushy plants, agravitropic roots, sterile flowers | Severely reduced | [4] |
Table 2: Comparison of YUCCA Knockout Mutants
| Mutant Genotype | Phenotype | Endogenous IAA Level (relative to WT) | Reference |
| yuc1 | No obvious phenotype | Similar to WT | [1] |
| yuc4 | No obvious phenotype | Similar to WT | [1] |
| yuc1 yuc4 (double mutant) | Defects in leaf and flower development | Reduced | [1] |
| yuc1 yuc2 yuc4 yuc6 (quadruple mutant) | Severe defects in embryogenesis, floral patterning, and vascular formation | Drastically reduced | [1][2] |
| yucca6-1D (activation mutant) | Epinastic cotyledons, increased apical dominance, curled leaves | Increased | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.
Protocol 1: Generation of Knockout Mutants via CRISPR/Cas9
The CRISPR/Cas9 system is a versatile tool for creating targeted gene knockouts.[7][8][9][10]
1. Target Selection and sgRNA Design:
- Identify the target gene sequence.
- Use online tools (e.g., CRISPR-P 2.0) to design single-guide RNAs (sgRNAs) that target a region within the first exon, downstream of the start codon, to maximize the likelihood of generating a loss-of-function mutation.[10]
- Select sgRNAs with high specificity to minimize off-target effects.[10]
2. Vector Construction:
- Synthesize and anneal complementary oligos for the chosen sgRNA.
- Clone the annealed oligos into a Cas9 expression vector suitable for Arabidopsis transformation (e.g., a pHEE series vector).
- Verify the sequence of the sgRNA insert.
3. Agrobacterium-mediated Transformation:
- Introduce the final construct into an appropriate Agrobacterium tumefaciens strain (e.g., GV3101).[10]
- Transform Arabidopsis thaliana using the floral dip method.
4. Selection and Analysis of Transgenic Lines:
- Select T1 transformants on a selective medium (e.g., containing hygromycin or kanamycin).
- Extract genomic DNA from T1 plants and perform PCR and sequencing to identify individuals with mutations at the target site.
- Propagate mutated lines to the T2 generation to screen for homozygous, transgene-free mutants.[10]
Protocol 2: Genotyping of T-DNA Insertion Mutants
T-DNA insertion lines from stock centers (e.g., ABRC) are a common resource for obtaining knockout mutants. Genotyping is necessary to confirm the presence and zygosity of the insertion.[11][12][13][14]
1. Primer Design:
- Design a pair of gene-specific primers (Left Primer - LP, and Right Primer - RP) that flank the predicted T-DNA insertion site. These primers should amplify a product from the wild-type allele.[11]
- Use a T-DNA left border-specific primer (LB) in combination with one of the gene-specific primers (usually RP) to amplify a product only if the T-DNA is present.[11]
2. PCR Analysis:
- Perform PCR on genomic DNA extracted from individual plants using a three-primer mix (LP, RP, and LB).[11]
- Analyze the PCR products by gel electrophoresis.
- Wild-type: A single band corresponding to the gene-specific product.
- Homozygous mutant: A single band corresponding to the T-DNA-specific product.
- Heterozygous mutant: Both the gene-specific and T-DNA-specific bands.[11]
Protocol 3: Quantification of Endogenous IAA by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for quantifying auxin levels.[15][16][17][18][19]
1. Sample Preparation:
- Harvest and immediately freeze plant tissue in liquid nitrogen to halt metabolic activity.
- Grind the frozen tissue to a fine powder.
- Extract the powdered tissue with a suitable solvent (e.g., 80% methanol or 2-propanol with diethyl dithiocarbamic acid) at 4°C.[15][16]
- Include an internal standard (e.g., ¹³C₆-IAA) for accurate quantification.
2. Solid-Phase Extraction (SPE):
- Centrifuge the extract and collect the supernatant.
- Partition the supernatant against diethyl ether to remove lipids and other non-polar compounds.[16]
- Acidify the aqueous phase and pass it through a C18 SPE column to purify and concentrate the auxins.[16]
- Elute the auxins from the column and dry the eluate.
3. HPLC-MS/MS Analysis:
- Reconstitute the dried sample in a suitable solvent for injection.
- Separate the sample components using a reverse-phase C18 HPLC column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).[15][18]
- Detect and quantify IAA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[18][19] The specific precursor-to-product ion transitions for IAA are monitored for high selectivity.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The this compound (IPyA) pathway of auxin biosynthesis.
Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout in Arabidopsis.
Caption: Logical framework for validating gene function using knockout mutants.
References
- 1. Identification and evolution analysis of YUCCA genes of Medicago sativa and Medicago truncatula and their expression profiles under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-Wide Identification and Characterization of YUCCA Gene Family in Mikania micrantha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAA1-Regulated Local Auxin Biosynthesis in the Root-Apex Transition Zone Mediates the Aluminum-Induced Inhibition of Root Growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. yucca6, a dominant mutation in Arabidopsis, affects auxin accumulation and auxin-related phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. purdue.edu [purdue.edu]
- 9. CRISPR/Cas9-Based Genome Editing Toolbox for Arabidopsis thaliana | Springer Nature Experiments [experiments.springernature.com]
- 10. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jabonline.in [jabonline.in]
- 19. researchgate.net [researchgate.net]
comparative studies of the Indole-3-pyruvic acid pathway in different plant families
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides an in-depth comparative analysis of the Indole-3-pyruvic acid (IPA) pathway, the primary route for auxin biosynthesis in plants. This guide offers a detailed examination of the key enzymatic players, their genetic representation across various plant families, and the quantitative aspects of this pivotal metabolic pathway. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be an indispensable resource for professionals in plant science and drug development.
The IPA pathway is a conserved two-step process crucial for numerous aspects of plant growth and development. The first step involves the conversion of tryptophan to this compound, catalyzed by the TRYPTOPHAN AMINOTRANSFERASE OF ARABIDOPSIS (TAA)/TRYPTOPHAN AMINOTRANSFERASE-RELATED (TAR) family of enzymes. Subsequently, the YUCCA (YUC) family of flavin monooxygenases mediates the oxidative decarboxylation of IPA to produce indole-3-acetic acid (IAA), the most common and physiologically active auxin.[1]
Comparative Analysis of TAA/TAR and YUC Gene Families
The genetic redundancy of the TAA/TAR and YUC enzyme families varies significantly across the plant kingdom, reflecting the evolutionary diversification and functional specialization of the IPA pathway. While the core mechanism is conserved, the number of gene family members can differ substantially, influencing the complexity of auxin regulation in different plant lineages.
| Plant Family | Species | TAA/TAR Gene Family Members | YUC Gene Family Members | Reference |
| Brassicaceae | Arabidopsis thaliana | 3 (TAA1, TAR1, TAR2) | 11 | [2] |
| Solanaceae | Solanum lycopersicum (Tomato) | 5 | 9 | [3] |
| Poaceae | Oryza sativa (Rice) | 14 | 14 | [4] |
| Zea mays (Maize) | Not specified | 14 | [4] | |
| Triticum aestivum (Wheat) | 15 (TaTAR) | Not specified | [5] |
Quantitative Insights into the IPA Pathway
Direct measurement of the intermediates and products of the IPA pathway provides crucial insights into its efficiency and regulation across different plant families. While comprehensive comparative data remains an active area of research, available studies offer valuable quantitative snapshots.
| Plant Family | Species | Tissue | Endogenous this compound (IPyA) Level (ng/g FW) | Endogenous Indole-3-acetic acid (IAA) Level (ng/g FW) | Reference |
| Solanaceae | Solanum lycopersicum (Tomato) | Shoots | 8-10 | ~11 | [1] |
| Rosaceae | Rosa rugosa | Achenes (dormant) | Not reported | Decreased during stratification | [6] |
| Fabaceae | Pisum sativum (Pea) | Cuttings | Not reported | Varied during root formation | [7] |
Key Enzymes and Their Kinetic Properties
The catalytic efficiency of the TAA/TAR and YUC enzymes is a critical determinant of auxin production rates. While detailed comparative kinetic studies across a wide range of plant families are limited, data from the model plant Arabidopsis thaliana provides a baseline for understanding these enzymatic activities.
| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Reference |
| TAA1 | Arabidopsis thaliana | L-Tryptophan | 43.6 | Not reported | [8] |
| TAA1 | Arabidopsis thaliana | This compound | 0.7 | Not reported | [8] |
Visualizing the IPA Pathway and Experimental Workflow
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
A reliable comparison of the IPA pathway across different plant families necessitates standardized and robust experimental methodologies. The following protocols are based on established methods for the quantification of auxin and its precursors.[9][10]
Protocol 1: Quantification of Endogenous IAA and IPyA using LC-MS/MS
1. Sample Preparation:
-
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a mechanical homogenizer.
-
Add 1 mL of pre-chilled 80% (v/v) methanol containing stable isotope-labeled internal standards ([¹³C₆]IAA and [¹³C₆]IPyA).
-
Incubate the mixture at 4°C for 12 hours with gentle shaking.
2. Extraction and Purification:
-
Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and pass it through a solid-phase extraction (SPE) C18 cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the auxins and their precursors with 80% methanol.
-
Dry the eluate under a stream of nitrogen gas.
3. LC-MS/MS Analysis:
-
Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a reverse-phase C18 column for chromatographic separation.
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of endogenous and stable isotope-labeled IAA and IPyA.
4. Quantification:
-
Calculate the concentration of endogenous IAA and IPyA by comparing the peak area ratios of the endogenous compounds to their corresponding stable isotope-labeled internal standards.
Protocol 2: In Vitro Enzyme Assay for TAA/TAR and YUC Activity
1. Protein Expression and Purification:
-
Clone the coding sequences of the TAA/TAR and YUC genes from the plant species of interest into an expression vector (e.g., pGEX or pET vectors).
-
Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., GST-tag or His-tag).
2. TAA/TAR Enzyme Assay:
-
Prepare a reaction mixture containing purified TAA/TAR enzyme, L-tryptophan, an amino group acceptor (e.g., α-ketoglutarate), and pyridoxal-5'-phosphate (PLP) as a cofactor in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Stop the reaction at different time points and measure the formation of this compound using HPLC or LC-MS.
-
Determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations.
3. YUC Enzyme Assay:
-
Prepare a reaction mixture containing purified YUC enzyme, this compound, and NADPH and FAD as cofactors in a suitable buffer.
-
Incubate the reaction at an optimal temperature.
-
Monitor the formation of IAA over time using HPLC with fluorescence detection or LC-MS.
-
Determine the kinetic parameters by varying the concentration of this compound.
Conclusion
The this compound pathway represents a cornerstone of auxin biosynthesis across the plant kingdom. While the fundamental two-step mechanism is highly conserved, the genetic and biochemical intricacies of the TAA/TAR and YUC enzyme families exhibit notable variations among different plant families. This guide provides a foundational framework for understanding these comparative aspects. Further research focusing on the detailed kinetic characterization of these enzymes from a broader range of species and comprehensive metabolomic profiling will undoubtedly deepen our understanding of the nuanced regulation of auxin homeostasis and its impact on plant development and adaptation.
References
- 1. Some Physical Characteristics of the Enzymes of l-Tryptophan Biosynthesis in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioinformatics Analysis of Phylogeny and Transcription of TAA/YUC Auxin Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Levels of Endogenous Indole-3-acetic Acid in Achenes of Rosa rugosa during Dormancy Release and Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Specificity: A Comparative Guide to Inhibitors of the Indole-3-Pyruvic Acid Pathway
For researchers, scientists, and drug development professionals, the selective inhibition of metabolic pathways is paramount for both fundamental research and therapeutic applications. The Indole-3-pyruvic acid (IPyA) pathway, a critical route for auxin biosynthesis in plants, presents a key target for modulating plant growth and development. This guide provides an objective comparison of the specificity of known inhibitors targeting the two central enzymatic steps in this pathway: Tryptophan Aminotransferases (TAA/TARs) and YUCCA flavin monooxygenases (YUCs). Supported by experimental data, this document aims to aid in the selection of the most appropriate chemical tools for studying auxin biology.
The IPyA pathway is a two-step process that converts tryptophan to indole-3-acetic acid (IAA), the primary auxin in plants.[1][2] The first committed step is the conversion of L-tryptophan to this compound, catalyzed by the TAA/TAR family of aminotransferases.[1][2] Subsequently, the YUCCA family of flavin-containing monooxygenases catalyzes the oxidative decarboxylation of IPyA to form IAA.[1][2] The development of specific inhibitors for these enzymes is crucial for dissecting the intricate roles of auxin in various physiological processes.
Comparative Analysis of Inhibitor Specificity
The specificity of an inhibitor is a critical attribute, determining its utility as a precise molecular probe. The following tables summarize the quantitative data for known inhibitors of the TAA/TAR and YUCCA enzymes, focusing on their potency and mode of action.
TAA/TAR Inhibitors
| Inhibitor | Target Enzyme | Organism/System | Potency (IC50/Ki) | Mode of Inhibition | Reference(s) |
| L-α-aminoethoxyvinylglycine (AVG) | TAA1/TARs | Arabidopsis thaliana extracts | IC50: 47 µM | PLP-dependent enzyme inhibitor | [3] |
| L-2-aminooxy-3-phenylpropionic acid (L-AOPP) | TAA1/TARs | Arabidopsis thaliana extracts | IC50: 0.77 µM | Competitive | [3] |
| KOK2099 | TAA1 | Arabidopsis thaliana | Not specified | Competitive (Trp mimic) | [4] |
YUCCA Inhibitors
| Inhibitor | Target Enzyme | Organism/System | Potency (Ki) | Mode of Inhibition | Reference(s) |
| 4-biphenylboronic acid (BBo) | YUCCA | Recombinant A. thaliana YUC | 67 nM | Competitive (with IPyA) | [5] |
| 4-phenoxyphenylboronic acid (PPBo) | YUCCA | Recombinant A. thaliana YUC | 56 nM | Competitive (with IPyA) | [5] |
| Yucasin | YUCCA | Arabidopsis thaliana | Not specified | YUC activity inhibitor | [6] |
Visualizing the Landscape of Inhibition
To provide a clearer understanding of the IPyA pathway and the points of intervention by these inhibitors, the following diagrams illustrate the signaling cascade and a general experimental workflow for inhibitor characterization.
Figure 1: The this compound (IPyA) biosynthetic pathway and points of inhibition.
Figure 2: General experimental workflow for evaluating inhibitor specificity.
Detailed Experimental Protocols
The reliable evaluation of inhibitor specificity hinges on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
In Vitro Enzyme Activity Assay for TAA1
This protocol is adapted from studies characterizing TAA1 activity and its inhibition.[4]
1. Recombinant Protein Expression and Purification:
-
The coding sequence of Arabidopsis thaliana TAA1 is cloned into an expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).
-
The construct is transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG) and the cells are harvested.
-
The recombinant TAA1 protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
The purity and concentration of the protein are determined (e.g., by SDS-PAGE and Bradford assay).
2. Enzyme Reaction:
-
The standard reaction mixture (e.g., 100 µL) contains:
-
100 mM HEPES-KOH buffer (pH 7.5)
-
10 µM Pyridoxal 5'-phosphate (PLP)
-
1 mM L-Tryptophan (substrate)
-
1 mM Pyruvate (co-substrate)
-
Purified recombinant TAA1 enzyme (e.g., 1 µg)
-
Varying concentrations of the inhibitor (or DMSO as a control).
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
The reaction is terminated by adding an equal volume of a stop solution (e.g., 1 M HCl).
3. Product Detection and Quantification:
-
The reaction product, this compound (IPyA), is quantified by high-performance liquid chromatography (HPLC).
-
The samples are centrifuged to remove precipitated protein, and the supernatant is injected into an HPLC system equipped with a C18 column.
-
IPyA is detected by its absorbance at a specific wavelength (e.g., 328 nm).
-
The amount of IPyA produced is calculated by comparing the peak area to a standard curve of synthetic IPyA.
4. Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
For competitive inhibitors, Ki values can be determined by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using Lineweaver-Burk or Dixon plots.
In Vitro Enzyme Activity Assay for YUCCA
This protocol is based on methods used to characterize YUCCA inhibitors.[5]
1. Recombinant Protein Expression and Purification:
-
Similar to TAA1, the coding sequence of a YUCCA gene (e.g., Arabidopsis thaliana YUC) is cloned and expressed in a suitable system.
-
The recombinant YUCCA protein is purified using affinity chromatography.
2. Enzyme Reaction:
-
The reaction mixture (e.g., 100 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM NADPH
-
10 µM FAD
-
100 µM this compound (substrate)
-
Purified recombinant YUCCA enzyme (e.g., 2 µg)
-
Varying concentrations of the inhibitor.
-
-
The reaction is initiated by the addition of the substrate (IPyA).
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time (e.g., 60 minutes).
-
The reaction is stopped by the addition of an acid (e.g., 1 M HCl).
3. Product Detection and Quantification:
-
The reaction product, Indole-3-acetic acid (IAA), is quantified by HPLC with fluorescence detection (e.g., excitation at 280 nm and emission at 360 nm).
-
The amount of IAA produced is determined by comparison to a standard curve.
4. Data Analysis:
-
IC50 and Ki values are determined as described for the TAA1 assay. For competitive inhibitors like BBo and PPBo, kinetic studies are performed with varying concentrations of IPyA.[5]
Concluding Remarks
The specific inhibition of the IPyA pathway offers a powerful approach to modulate plant growth and to study the multifaceted roles of auxin. The inhibitors presented in this guide exhibit varying degrees of potency and specificity. For targeting TAA/TAR enzymes, L-AOPP shows a significantly lower IC50 compared to AVG in Arabidopsis extracts. For the YUCCA enzymes, both BBo and PPBo demonstrate high potency with Ki values in the nanomolar range, acting as competitive inhibitors of IPyA.[5]
The choice of inhibitor will depend on the specific research question, the target organism, and the desired experimental system (in vitro vs. in planta). It is crucial to consider potential off-target effects and to validate the inhibitor's specificity within the context of the experiment. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to rigorously evaluate and utilize these chemical tools in their studies of auxin biology.
References
- 1. jircas.go.jp [jircas.go.jp]
- 2. Chemical Biology in the Auxin Biosynthesis Pathway via this compound | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. IPyA glucosylation mediates light and temperature signaling to regulate auxin-dependent hypocotyl elongation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Guide to Indole-3-Pyruvic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Indole-3-pyruvic acid (IPA) is a pivotal intermediate in the biosynthesis of the primary plant hormone auxin, indole-3-acetic acid (IAA). Beyond its established role in plant physiology, the IPA pathway is a significant metabolic route in various bacteria and fungi, and is gaining recognition for its role in host-microbe interactions and immune modulation in mammals. This guide provides a cross-species comparison of IPA metabolism, presenting key enzymatic players, available quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.
I. Comparative Overview of IPA Metabolic Pathways
The metabolic fate of this compound varies across different biological kingdoms, primarily revolving around the synthesis of Indole-3-acetic acid (IAA). While the core pathway is conserved, the enzymatic machinery and regulatory mechanisms exhibit distinct differences.
Plants: In the plant kingdom, the IPA pathway is the predominant route for IAA biosynthesis.[1][2] It is a two-step enzymatic process initiated by the conversion of L-tryptophan (Trp) to IPA by Tryptophan Aminotransferases (TAA/TAR) . Subsequently, YUCCA (YUC) flavin-containing monooxygenases catalyze the oxidative decarboxylation of IPA to yield IAA.[1][2][3] This pathway is subject to feedback regulation, where IPA can competitively inhibit TAA1 activity, ensuring tight control over auxin homeostasis.[4]
Bacteria: Many plant-associated and free-living bacteria utilize the IPA pathway to produce IAA, which can influence plant growth and development.[5][6] The bacterial pathway is a three-step process. First, a tryptophan aminotransferase converts Trp to IPA. Next, indole-3-pyruvate decarboxylase (IPDC) , a key enzyme in this pathway, catalyzes the decarboxylation of IPA to indole-3-acetaldehyde (IAAld).[2][7] Finally, an aldehyde dehydrogenase oxidizes IAAld to IAA.[5][8]
Fungi: The IPA pathway has also been characterized in several fungal species, including the model organism Neurospora crassa and the human pathogen Candida tropicalis.[9][10] Similar to the bacterial pathway, it involves a tryptophan aminotransferase , an indole-3-pyruvate decarboxylase , and an aldehyde dehydrogenase to convert Trp to IAA via IPA and IAAld.[9][11] Due to the instability of IPA and IAAld, their respective alcohol derivatives, indole-3-lactic acid (ILA) and tryptophol (TOL), are often detected in fungal cultures as indicators of pathway activity.[9][12]
Mammals: In mammals, the gut microbiota are known to metabolize dietary tryptophan through the IPA pathway, producing various indole derivatives that can interact with host receptors, such as the aryl hydrocarbon receptor (AHR), and influence intestinal homeostasis and immunity.[6] Furthermore, evidence suggests an endogenous IPA pathway in mammalian cells, mediated by the enzyme Interleukin-4-induced-1 (IL4I1) , an L-amino acid oxidase. IPA is also a known precursor to kynurenic acid, a neuroprotective agent.
II. Quantitative Data Comparison
The following tables summarize the available quantitative data for key enzymes and metabolite concentrations related to IPA metabolism across different species. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
Table 1: Kinetic Parameters of Key Enzymes in the IPA Pathway
| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference(s) |
| Tryptophan Aminotransferase (TAA1) | Arabidopsis thaliana (Plant) | L-Tryptophan | 43.6 µM | Not Reported | [4] |
| This compound | 0.7 µM | Not Reported | [4] | ||
| Tryptophan Aminotransferase | Mung bean seedlings (Plant) | L-Tryptophan | 3.3 x 10⁻⁴ M | Not Reported | [13] |
| Indole-3-pyruvate Decarboxylase (IPDC) | Enterobacter cloacae (Bacterium) | This compound | 15 µM | Not Reported | [2] |
| Pyruvic acid | 2.5 mM | Not Reported | [2] | ||
| Aldehyde Dehydrogenase (ALDH-1) | Human (Mammal) | all-trans-retinal | 1.1 µM | Not Reported | [14] |
| 13-cis-retinal | 0.37 µM | Not Reported | [14] | ||
| Aldehyde Dehydrogenase (ALDH-2) | Human (Mammal) | Acetaldehyde | Low µM range | Not Reported | [14] |
Table 2: Reported Concentrations of this compound (IPA)
| Organism/Tissue | Concentration | Method of Detection | Reference(s) |
| Tomato Shoots (Lycopersicon esculentum) | 8-10 ng/g fresh weight | GC-ECD | [1] |
| Sugar Cane Juice (Saccharum officinarum L.) | 1.3 x 10⁻¹ µM | LC-MS | [15] |
| Neurospora crassa culture (supplemented with Trp) | ILA detected as a proxy for IPA | HPLC | [9][16] |
| Mouse Cecum | Indole (downstream metabolite) detected at 1043.8–12,124.4 ng/g | LC-MS/MS | [17][18] |
Note: IPA is a highly labile compound, making its direct quantification challenging. Often, its more stable derivative, indole-3-lactic acid (ILA), is measured as a proxy, particularly in microbial cultures.[9][12]
III. Experimental Protocols
This section provides an overview of key experimental methodologies for studying IPA metabolism.
Quantification of Indole Compounds by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify IPA, IAA, and other related indole compounds in biological samples.
Protocol Outline:
-
Sample Preparation:
-
Homogenize tissue samples (e.g., plant roots, fungal mycelia) in a suitable solvent such as 100% methanol.[19] For liquid cultures, centrifuge to remove cells and collect the supernatant.
-
To aid in the analysis of the unstable IPA, it can be stabilized by derivatization with hydroxylamine or pentafluorobenzylhydroxylamine in the crude extract.[1]
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate, particularly for acidic indoles.[20]
-
For cleaner samples, utilize solid-phase extraction (SPE) with a C18 cartridge to pre-concentrate and purify the indole compounds.[15][21]
-
Resuspend the final extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.[19]
-
Mobile Phase: A common mobile phase is a gradient of methanol or acetonitrile in an aqueous solution containing a small percentage of an acid like formic acid or acetic acid to ensure the protonation of the indole compounds.[20][21]
-
Detection: A fluorescence detector is highly sensitive and specific for indole compounds, with typical excitation and emission wavelengths of 280 nm and 350-360 nm, respectively.[19][21] UV detection at 280 nm is also an option.[15]
-
Quantification: Generate a standard curve with known concentrations of authentic standards (e.g., IPA, IAA, ILA, TOL). An internal standard, such as indole-3-propionic acid, can be used to account for extraction losses.[19]
-
Quantification of Indole Compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and specific quantification of IPA and its metabolites.
Protocol Outline:
-
Sample Preparation: Similar to the HPLC protocol, involving homogenization, extraction, and optional SPE cleanup.[17][22] The use of isotopically labeled internal standards for each analyte is highly recommended for accurate quantification.
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reverse-phase C18 column with a gradient elution using a mobile phase of methanol or acetonitrile in water with a modifier like 0.1% formic acid.[17][22]
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive or negative ion mode, or atmospheric pressure chemical ionization (APCI).[17][22]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of the target analyte in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity.[17][22]
-
-
Quantification: Create a standard curve using known concentrations of the analytes and their corresponding isotopically labeled internal standards.
-
Tryptophan Aminotransferase (TAA) Enzyme Assay
Objective: To measure the enzymatic activity of TAA, which catalyzes the conversion of L-tryptophan to IPA.
Protocol Outline:
-
Enzyme Extraction: Prepare a crude or purified enzyme extract from the source organism.
-
Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl, pH 8.5) containing L-tryptophan and an amino group acceptor such as α-ketoglutarate.[13]
-
Enzyme Reaction: Initiate the reaction by adding the enzyme extract and incubate at an optimal temperature (e.g., 37-53°C).[13]
-
Detection of Products:
-
Spectrophotometric Method: The formation of IPA can be measured spectrophotometrically. The dinitrophenylhydrazone derivative of indolepyruvate has a distinct absorbance peak.[23]
-
Chromatographic Method: The reaction can be stopped, and the products (IPA and glutamate) can be separated and quantified by HPLC or LC-MS.[13]
-
The production of glutamate can also be measured using a coupled enzyme assay with glutamate dehydrogenase.[13]
-
Indole-3-pyruvate Decarboxylase (IPDC) Enzyme Assay
Objective: To determine the activity of IPDC, which converts IPA to indole-3-acetaldehyde.
Protocol Outline:
-
Enzyme Preparation: Obtain a purified or crude extract of the enzyme.
-
Reaction Setup: The assay mixture should contain a suitable buffer (e.g., Tris-HCl, pH 6.0), the substrate this compound, and cofactors thiamine pyrophosphate (TPP) and Mg²⁺.[24][25]
-
Coupled Spectrophotometric Assay: The production of indole-3-acetaldehyde can be coupled to the activity of alcohol dehydrogenase, which reduces the aldehyde to tryptophol while oxidizing NADH to NAD⁺. The decrease in NADH absorbance at 340 nm can be monitored spectrophotometrically. A similar principle is used for pyruvate decarboxylase assays.[26]
-
HPLC-based Assay: The reaction can be stopped at different time points, and the consumption of IPA and formation of IAAld (or its stable derivative TOL) can be quantified by HPLC.
YUCCA Flavin-containing Monooxygenase (FMO) Enzyme Assay
Objective: To measure the activity of YUCCA enzymes that convert IPA to IAA.
Protocol Outline:
-
Recombinant Enzyme Expression and Purification: YUCCA enzymes are often difficult to express and purify in an active form. Expression in E. coli at low temperatures with the inclusion of glycerol in purification buffers has been shown to yield active enzyme.[27]
-
Reaction Components: The reaction mixture typically includes the purified YUCCA enzyme, the substrate IPA, and the cofactors NADPH and FAD.[27][28]
-
Activity Measurement:
IV. Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the IPA metabolic pathways across different species and a general experimental workflow for IPA analysis.
Caption: The two-step this compound (IPA) pathway for auxin biosynthesis in plants.
Caption: The three-step this compound (IPA) pathway in bacteria and fungi.
Caption: Overview of this compound (IPA) metabolism in mammals.
Caption: A general workflow for the extraction and analysis of this compound.
References
- 1. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of indolepyruvate decarboxylase. A novel enzyme for indole-3-acetic acid biosynthesis in Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auxin biosynthesis by the YUCCA flavin monooxygenases controls the formation of floral organs and vascular tissues in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Double agent indole-3-acetic acid: mechanistic analysis of indole-3-acetaldehyde dehydrogenase AldA that synthesizes IAA, an auxin that aids bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Indolepyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of this compound pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Tryptophan metabolism via transamination. In vitro aminotransferase assay using dinitrophenylhydrazine method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. uniprot.org [uniprot.org]
- 26. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Confirming the Identity of Indole-3-Pyruvic Acid in Complex Biological Matrices: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and quantification of Indole-3-pyruvic acid (IPA) in complex biological matrices is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the leading analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This compound is a key intermediate in the tryptophan metabolism pathway and a precursor to indole-3-acetic acid (IAA), a significant signaling molecule.[1][2][3][4] Its inherent instability and low abundance in biological samples present analytical challenges. This guide focuses on the two most powerful techniques for IPA analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Performance Comparison of Analytical Techniques
The choice between LC-MS/MS and GC-MS for IPA analysis depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. The following table summarizes the key performance parameters of these techniques for the analysis of IPA and related indole metabolites.
| Parameter | LC-MS/MS | GC-MS | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range. For related indoles, LODs of 0.02-0.04 mg/kg have been reported.[5][6] | Picogram range with appropriate derivatization and detector.[7] | Generally higher than MS-based methods, in the µg/mL to high ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range. For related indoles, LOQs of 0.05–0.13 mg/kg have been reported.[5][6] An LOQ below 100 nM has been achieved for IPA.[8] | Can reach low ng/g levels in tissues.[9] | Generally in the µg/mL range. |
| **Linearity (R²) ** | Excellent linearity is typically achieved, with R² > 0.99.[8] | Good linearity is achievable with proper calibration. | Generally good linearity with R² > 0.99. |
| Recovery | Method-dependent, but generally good with appropriate internal standards. | Dependent on extraction and derivatization efficiency. | Variable depending on the extraction method. |
| Sample Throughput | High, especially with modern UPLC systems. | Lower due to the requirement for derivatization. | Moderate to high. |
| Derivatization | Not typically required. | Mandatory to increase volatility and thermal stability. | Not required. |
| Specificity | High, due to the selectivity of MS/MS detection. | High, especially with selected ion monitoring (SIM). | Lower than MS-based methods, prone to interferences. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for sample preparation and analysis of IPA using LC-MS/MS and GC-MS.
Sample Preparation from Human Plasma
A common procedure for extracting indole metabolites from plasma involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
1. Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (ACN) containing an appropriate internal standard (e.g., deuterated IPA).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
2. Liquid-Liquid Extraction (for further cleanup):
-
Acidify the supernatant with 1 M HCl to pH ~3.
-
Add an equal volume of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis or in a suitable solvent for GC-MS derivatization.
LC-MS/MS Analysis Protocol
This protocol is a general guideline and may require optimization for specific instruments and matrices.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used for IPA.
-
MRM Transitions: Specific precursor-to-product ion transitions for IPA and the internal standard should be optimized for the instrument used.
GC-MS Analysis Protocol
Due to its low volatility, IPA requires derivatization prior to GC-MS analysis.
1. Derivatization:
-
To the dried extract, add 50 µL of a derivatization agent. Common agents for indole compounds include:
-
Silylation reagents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 70°C for 30 minutes.[10]
-
Hydroxylamine: to form an oxime derivative, which is more stable.[9] The reaction is followed by silylation.
-
Pentafluorobenzyl bromide (PFBBr): for sensitive detection using an electron capture detector (ECD) or negative chemical ionization (NCI) MS.
-
-
After the reaction, the sample is ready for GC-MS injection.
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 280°C.
-
Injection Mode: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard.
-
Detection Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity.
Mandatory Visualizations
To further clarify the experimental processes and biological context, the following diagrams are provided.
Caption: A typical experimental workflow for the analysis of this compound.
Caption: The this compound pathway of tryptophan metabolism.[1][2]
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the reliable identification and quantification of this compound in complex biological matrices. LC-MS/MS offers the advantage of higher throughput as it generally does not require derivatization, making it well-suited for large-scale clinical and research studies. On the other hand, GC-MS, particularly with high-resolution instruments, can provide excellent sensitivity and specificity, although the mandatory derivatization step can be time-consuming.
The choice of method should be guided by the specific research question, the available instrumentation, and the required analytical performance. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for the challenging yet crucial task of confirming the identity of this compound in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound regulates TAA1 activity, which plays a key role in coordinating the two steps of auxin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The measurement and mass spectral identification of indole-3-pyruvate from tomato shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Determination of this compound levels in Arabidopsis thaliana by gas chromatography-selected ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Indole-3-Pyruvic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, adherence to proper disposal protocols for compounds like Indole-3-pyruvic acid is imperative. This guide provides essential safety information and a clear, step-by-step process for its disposal, ensuring compliance and minimizing risk.
This compound, while valuable in research, presents certain hazards that necessitate careful handling throughout its lifecycle, including its final disposal. It is categorized as harmful if swallowed, potentially toxic upon skin contact, and can cause serious eye irritation.[1] Furthermore, related indole compounds have been noted as being very toxic to aquatic life, highlighting the importance of preventing environmental release.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2] All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide that aligns with standard laboratory safety practices.
-
Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[3]
-
Keep the waste in its original container whenever possible.[3] If the original container is compromised, transfer the waste to a new, clean, and compatible container.
-
-
Container Management:
-
Ensure the waste container is in good condition, free from leaks, and has a secure cap.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and its approximate concentration and quantity.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated location away from general laboratory traffic and incompatible materials.
-
-
Disposal Request and Collection:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection of the hazardous waste.
-
Provide the EHS department with accurate information about the waste, as detailed on the container label.
-
-
Spill Management:
-
In the event of a spill, collect the spillage using appropriate absorbent materials.
-
Sweep up solid material and place it in a suitable container for disposal.[4]
-
Thoroughly clean the contaminated surface.[4] All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.
-
Under no circumstances should this compound waste be disposed of down the drain or in regular trash. [5]
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard information and disposal recommendations for this compound based on available safety data sheets.
| Parameter | Information | Citations |
| Primary Hazards | Harmful if swallowed, Toxic in contact with skin, Causes serious eye irritation. | [1] |
| Environmental Hazards | Some related compounds are very toxic to aquatic life. | |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
| Prohibited Disposal | Do not dispose of with household garbage or allow to reach the sewage system. | [5] |
| Container Handling | Leave in original containers; do not mix with other waste. Handle uncleaned containers as the product itself. | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Indole-3-pyruvic acid, a compound that, while valuable in research, requires careful management to mitigate potential hazards. Adherence to these protocols is critical for personal safety and the integrity of your experimental work.
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3]. Therefore, the use of appropriate personal protective equipment (PPE) is mandatory. The following table summarizes the recommended PPE for handling this compound.
| Personal Protective Equipment (PPE) for this compound | |
| Protection Type | Specific Recommendation |
| Respiratory Protection | A dust mask, such as a type N95 (US), should be used to avoid inhalation of dust particles[2]. |
| Eye Protection | Chemical safety goggles or eyeshields are necessary to protect against splashes and dust[2]. |
| Hand Protection | Chemical-resistant gloves are required to prevent skin contact. |
| Body Protection | A lab coat or other protective clothing should be worn to minimize skin exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Detailed Handling and Storage Procedures
Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions[4].
-
Personal Protective Equipment (PPE): Don the recommended PPE as detailed in the table above.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.
Handling:
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Weighing: Use a balance in a contained space or with local exhaust ventilation.
-
Dissolving: this compound is soluble in organic solvents like DMSO and dimethylformamide[4]. When preparing solutions, add the solid to the solvent slowly to avoid splashing. For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer[4]. Aqueous solutions should not be stored for more than one day[4].
Storage:
-
Temperature: Store this compound at -20°C for long-term stability[4].
-
Light: Protect the compound from light[5].
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination[1].
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and solutions, in a designated and clearly labeled hazardous waste container.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not mix with other waste streams unless explicitly permitted by your EHS department[6].
-
Empty Containers: Uncleaned containers should be treated as hazardous waste and disposed of accordingly[6].
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe working environment and maintaining the quality of their research.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound = 97 392-12-1 [sigmaaldrich.com]
- 3. This compound | C11H9NO3 | CID 803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | 392-12-1 | FI30479 | Biosynth [biosynth.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
